molecular formula C8H10FN3O B2372787 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol CAS No. 2168360-08-3

1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol

Cat. No.: B2372787
CAS No.: 2168360-08-3
M. Wt: 183.186
InChI Key: YWDHXVCAIPZFHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol (CAS 2320860-11-3) is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly in the development of inhibitors targeting the Hippo signaling pathway. This pathway is dysregulated in various malignancies, including mesothelioma, meningioma, and liposarcoma . The compound features a fluoropyrimidine group linked to a pyrrolidin-3-ol scaffold, a structure frequently employed in drug discovery. The pyrrolidine ring is a privileged saturated scaffold that provides significant three-dimensional coverage and stereochemical complexity, which can enhance binding selectivity and optimize physicochemical parameters of drug candidates . The 5-fluoropyrimidine moiety is a key pharmacophore known to participate in critical hydrogen-bonding interactions within enzymatic pockets. Research on analogous structures has shown that similar pyrimidine-substituted pyrrolidine and piperidine derivatives can function as potent, covalent inhibitors of Transcriptional Enhanced Associate Domain (TEAD) proteins, which are central transcription factors in the Hippo pathway . By targeting the TEAD palmitate-binding pocket, these inhibitors disrupt the TEAD-YAP protein-protein interaction, leading to suppression of TEAD-regulated gene expression and inhibition of cancer cell proliferation . This compound is intended for research applications such as hit-to-lead optimization , structure-activity relationship (SAR) studies , and as a building block for the synthesis of more complex bioactive molecules. Its structure offers potential for further derivatization to explore novel chemical space. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3O/c9-7-3-10-5-11-8(7)12-2-1-6(13)4-12/h3,5-6,13H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDHXVCAIPZFHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=NC=NC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Enantiomeric Differentiation of the 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol Scaffold

[1]

Executive Summary

The 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol scaffold represents a "privileged structure" in medicinal chemistry.[1] Its value lies in the rigid sp³-rich pyrrolidine core, which positions the hydroxyl (-OH) group in a precise 3D vector. This guide analyzes the critical differences between the (R)- and (S)- enantiomers, demonstrating how a single chiral center dictates binding affinity, metabolic stability, and synthetic complexity in Fragment-Based Drug Discovery (FBDD).

Key Differentiators:

  • (R)-Enantiomer: Typically directs the 3-OH group towards specific H-bond acceptors (e.g., Asp/Glu residues) in the solvent-exposed front of kinase ATP pockets.[1]

  • (S)-Enantiomer: Often acts as the distomer in kinase targets due to steric clashes with the gatekeeper residue or inability to satisfy H-bond networks, though it is the eutomer in certain metabolic targets like DPP-IV.[1]

Structural & Physicochemical Analysis[2][3]

While the (R)- and (S)- enantiomers share identical scalar properties (MW, LogP, pKa) in an achiral environment, their vector properties in a chiral biological environment are distinct.

3D Vector Analysis

The pyrrolidine ring adopts a "pucker" conformation (envelope). The orientation of the C3-hydroxyl group creates a distinct vector relative to the rigid pyrimidine hinge-binder.[1]

Feature(R)-Enantiomer(S)-EnantiomerImpact on Binding
C3-OH Vector Projects up/out (relative to N1-C4 axis)Projects down/inDetermines H-bond donor capability to protein residues.[1]
Ring Pucker Prefers C4-exo / C3-endoPrefers C4-endo / C3-exoAffects the overall shape complementarity in the binding pocket.[1]
Solvation Distinct hydration shellDistinct hydration shellInfluences desolvation penalty upon protein binding.[2]
Pharmacophore Mapping (Graphviz)

The following diagram illustrates the logical relationship between the scaffold's structural features and their biological functions.

PharmacophoreMapScaffold1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-olPyrimidine5-Fluoropyrimidine(Hinge Binder)Scaffold->PyrimidinePyrrolidinePyrrolidine Core(Rigid Linker)Scaffold->PyrrolidineTarget_KinaseKinase ATP Pocket(e.g., TRK, JAK)Pyrimidine->Target_Kinase H-bonds to Hinge(Met119/Glu117)ChiralCenterC3-OH Chiral Center(Vector Selector)Pyrrolidine->ChiralCenterChiralCenter->Target_Kinase (R)-OH: Solvent Front Interaction(S)-OH: Steric ClashTarget_MetabolicMetabolic Enzyme(e.g., DPP-IV)ChiralCenter->Target_Metabolic (S)-OH: Catalytic Site Fit

Figure 1: Pharmacophore dissection showing how the chiral center dictates target specificity.[1]

Synthetic Methodology

The synthesis of this scaffold relies on a Nucleophilic Aromatic Substitution (

Reaction Protocol ( Coupling)

Reagents:

  • Substrate: 4-Chloro-5-fluoropyrimidine (CAS: 62802-42-0)[1]

  • Nucleophile: (R)-3-Pyrrolidinol (CAS: 2799-21-5) or (S)-3-Pyrrolidinol (CAS: 100243-39-8)[1]

  • Base: Diisopropylethylamine (DIPEA) or

    
    
    
  • Solvent: Isopropanol (IPA) or DMF

Step-by-Step Workflow:

  • Preparation: Charge a reaction vessel with 4-chloro-5-fluoropyrimidine (1.0 eq) and IPA (10 vol).

  • Addition: Add DIPEA (2.5 eq) followed by the specific chiral 3-pyrrolidinol (1.1 eq) at 0°C to control exotherm.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by LCMS (Target mass: ~183.1 Da [M+H]+).

  • Workup: Concentrate in vacuo. Dilute with EtOAc, wash with water and brine.

  • Purification: Recrystallize from EtOAc/Heptane or purify via Flash Chromatography (0-10% MeOH in DCM).

Synthetic Logic Diagram

SynthesisFlowStart14-Chloro-5-fluoropyrimidine(Electrophile)Step1Mix in IPA + DIPEA(0°C -> 80°C, 4h)Start1->Step1Start2(R)- or (S)-3-Pyrrolidinol(Chiral Nucleophile)Start2->Step1IntermediateTransition State(Meisenheimer Complex)Step1->Intermediate SNAr MechanismProduct1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-olIntermediate->Product Elimination of Cl-

Figure 2: Synthetic pathway for the enantioselective generation of the target scaffold.

Biological Activity & SAR Implications[3][4][5][6][7][8][9][10][11]

The core difference between the (R)- and (S)- enantiomers is their Structure-Activity Relationship (SAR) profile.

Kinase Inhibition (The "Hinge" Model)

In many kinase inhibitors (e.g., analogues of Larotrectinib or JAK inhibitors), the 5-fluoropyrimidine ring mimics the adenine of ATP, binding to the hinge region.

  • The (R)-Enantiomer Advantage: In specific pockets (e.g., TRK kinase), the (R)-configuration positions the hydroxyl group towards the solvent front, allowing it to form water-mediated H-bonds or interact with polar residues like Asp or Glu.

  • The (S)-Enantiomer Disadvantage: The (S)-configuration often directs the hydroxyl group towards the hydrophobic floor of the ATP pocket (e.g., the Gatekeeper residue), causing a steric clash that reduces potency by 10–100 fold.

Metabolic Stability[3][12]
  • Phase II Metabolism: The exposed -OH group is a handle for glucuronidation.[1] The stereochemistry affects the rate of conjugation by UDP-glucuronosyltransferases (UGTs). Often, one enantiomer is glucuronidated significantly faster, altering the in vivo half-life (

    
    ).
    

Analytical Separation & Quality Control

Ensuring enantiomeric excess (ee%) is critical. Since the enantiomers have identical retention times on achiral columns (C18), chiral stationary phases are required.

Validated Method (Chiral HPLC):

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

  • Detection: UV at 254 nm.

  • Separation Logic: The chiral selector interacts differentially with the 3-OH group via H-bonding.[1]

    • Typical Result: (S)-enantiomer elutes first (tR ~ 8 min), (R)-enantiomer elutes second (tR ~ 12 min) on Chiralpak AD-H.

References

  • Pfizer Global Research. (2009).[3] Discovery of (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: A Potent DPP-IV Inhibitor.[1][3][4] Bioorganic & Medicinal Chemistry Letters.[3][4] Link

  • GlaxoSmithKline. (2007).[5] Factor Xa inhibitors: S1 binding interactions of a series of N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}sulfonamides.[1][5] Journal of Medicinal Chemistry.[6][5][7] Link

  • BindingDB. (2020). SAR Data for Pyrrolidine-based Kinase Inhibitors.[1][5] BindingDB Entry BDBM263823.[8] Link

  • Cayman Chemical. (2022). Technical Data Sheet: 4-fluoro-3-methyl-α-Pyrrolidinovalerophenone.[1]Link

The 5-Fluoropyrimidine Scaffold: A Cornerstone in Modern Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a Privileged Scaffold

The 5-fluoropyrimidine core is a quintessential example of a privileged scaffold in medicinal chemistry, a chemical framework that has given rise to a multitude of clinically successful therapeutics. First rationally designed and synthesized in the 1950s, this simple heterocyclic motif, characterized by a fluorine atom at the C-5 position of the pyrimidine ring, has become a cornerstone in the treatment of various solid tumors.[1][2] Its enduring legacy stems from a well-understood mechanism of action, a versatile chemical nature amenable to synthetic modification, and a proven track record of therapeutic efficacy. This guide provides a comprehensive technical overview of the 5-fluoropyrimidine scaffold, from its fundamental chemistry and mechanism of action to its clinical applications and future directions, tailored for professionals in drug discovery and development.

The Core Principle: Mechanism of Action as an Antimetabolite

The primary mechanism of action of 5-fluoropyrimidine-based drugs is their function as antimetabolites, specifically as inhibitors of thymidylate synthase (TS).[3][4][5] TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[4][5] The inhibition of TS leads to a depletion of dTMP, which in turn causes "thymineless death" in rapidly proliferating cells, such as cancer cells.[3]

The journey of a 5-fluoropyrimidine drug from administration to target engagement is a multi-step process. The parent drug, often a prodrug, is metabolized intracellularly to its active form, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP).[4][6] FdUMP then forms a stable ternary complex with thymidylate synthase and its cofactor, N5,10-methylenetetrahydrofolate.[7][8] This covalent complex effectively sequesters the enzyme, blocking its catalytic activity and halting dTMP production.[7][8]

Beyond TS inhibition, the metabolites of 5-fluoropyrimidines can exert their cytotoxic effects through other mechanisms. 5-fluorouridine triphosphate (FUTP) can be incorporated into RNA, disrupting RNA processing and function.[3][4][7] Additionally, 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) can be misincorporated into DNA, leading to DNA damage and apoptosis.[4][7] The relative contribution of these different mechanisms to the overall anticancer activity can vary depending on the specific drug and the mode of administration.[7]

5-Fluoropyrimidine Mechanism of Action cluster_0 Intracellular Activation cluster_1 Target Engagement & Downstream Effects 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP Metabolic Conversion FUTP FUTP 5-FU->FUTP FdUTP FdUTP FdUMP->FdUTP Ternary Complex FdUMP-TS-CH2THF Complex FdUMP->Ternary Complex RNA Processing RNA Processing & Function FUTP->RNA Processing Incorporation into RNA DNA Damage DNA Damage FdUTP->DNA Damage Incorporation into DNA TS Thymidylate Synthase TS->Ternary Complex dTMP dTMP dUMP dUMP dUMP->dTMP Blocked by Ternary Complex DNA Synthesis DNA Synthesis & Repair dTMP->DNA Synthesis Cell Death Thymineless Death (Apoptosis) DNA Synthesis->Cell Death Inhibition leads to RNA Processing->Cell Death Disruption leads to DNA Damage->Cell Death

Caption: Intracellular activation and mechanism of action of 5-Fluorouracil (5-FU).

Medicinal Chemistry of 5-Fluoropyrimidines: From Prodrugs to Novel Derivatives

The chemical versatility of the 5-fluoropyrimidine scaffold has been extensively exploited by medicinal chemists to improve the therapeutic index of this class of drugs. A major strategy has been the development of prodrugs that are converted to the active 5-fluorouracil (5-FU) in vivo. This approach aims to enhance oral bioavailability, improve tumor selectivity, and reduce systemic toxicity.

Key Approved 5-Fluoropyrimidine Drugs
DrugStructureMechanism of ActivationKey Features
5-Fluorouracil (5-FU) 5-Fluoro-1H,3H-pyrimidine-2,4-dioneDirect intracellular conversion to active metabolites.The parent drug, typically administered intravenously.[3]
Capecitabine N4-Pentyloxycarbonyl-5'-deoxy-5-fluorocytidineA three-step enzymatic conversion to 5-FU, with the final step catalyzed by thymidine phosphorylase, which is often overexpressed in tumor tissues.[9][10][11]An orally administered prodrug designed for tumor-selective activation.[9][10]
Tegafur 5-Fluoro-1-(tetrahydro-2-furanyl)-2,4(1H,3H)-pyrimidinedioneMetabolized to 5-FU, primarily in the liver by cytochrome P450 enzymes.[12][13][14]An oral prodrug, often co-administered with other agents to modulate its metabolism and enhance efficacy.[14]
Structure-Activity Relationships (SAR) and Future Directions

While the core 5-fluoropyrimidine scaffold is essential for activity, modifications at other positions of the pyrimidine ring and the sugar moiety (in nucleoside analogs) can significantly impact the drug's properties. For instance, the synthesis of 5'-deoxy-5'-substituted-5-fluorouridine derivatives has been explored to create compounds with improved substrate interactions for activating enzymes.[15]

Recent research has focused on developing novel 5-fluorouracil derivatives with altered pharmacological profiles. This includes the synthesis of 2-butoxy-4-substituted 5-fluoropyrimidines, which have shown promising cytotoxic activity against various cancer cell lines.[16] The overarching goal of these synthetic efforts is to design next-generation 5-fluoropyrimidine-based drugs with enhanced efficacy, improved safety profiles, and the ability to overcome mechanisms of drug resistance.[17]

Pharmacokinetics and the Critical Role of Dihydropyrimidine Dehydrogenase (DPD)

The clinical pharmacology of 5-fluoropyrimidines is heavily influenced by their pharmacokinetic properties, particularly their catabolism by the enzyme dihydropyrimidine dehydrogenase (DPD).[4][6] DPD is the rate-limiting enzyme in the breakdown of 5-FU, converting it to the inactive dihydrofluorouracil.[4][6] Up to 80% of an administered dose of 5-FU can be catabolized by DPD, primarily in the liver.[4]

Genetic variations in the DPD gene can lead to reduced or absent DPD activity, a condition known as DPD deficiency.[14] Patients with DPD deficiency are at a significantly higher risk of severe, and potentially fatal, toxicity from 5-fluoropyrimidine treatment due to increased exposure to the active drug.[18] Therefore, screening for DPD deficiency is becoming an increasingly important aspect of personalized medicine in patients receiving these drugs.

The development of DPD inhibitors that can be co-administered with 5-fluoropyrimidines is another strategy being explored to modulate the pharmacokinetics of these drugs and potentially improve their therapeutic index.[19][20]

Experimental Protocol: Thymidylate Synthase Inhibition Assay

Verifying the mechanism of action of novel 5-fluoropyrimidine derivatives often involves assessing their ability to inhibit thymidylate synthase. The following is a generalized, step-by-step methodology for a spectrophotometric TS inhibition assay.

Objective: To determine the inhibitory potency (e.g., IC50) of a test compound against thymidylate synthase.

Principle: This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor N5,10-methylenetetrahydrofolate (CH2THF) to dihydrofolate (DHF) during the conversion of dUMP to dTMP by TS.

Materials:

  • Recombinant human thymidylate synthase

  • Test compounds (novel 5-fluoropyrimidine derivatives)

  • dUMP (deoxyuridine monophosphate)

  • CH2THF (N5,10-methylenetetrahydrofolate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 10 mM DTT)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in the assay buffer.

  • Reaction Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing the assay buffer, dUMP, and CH2THF.

  • Pre-incubation with Inhibitor: Add the test compound dilutions to the appropriate wells. Include a positive control (a known TS inhibitor like FdUMP) and a negative control (vehicle).

  • Enzyme Addition and Initiation of Reaction: Add thymidylate synthase to each well to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately begin reading the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) using the microplate spectrophotometer.

  • Data Analysis:

    • Calculate the rate of reaction (decrease in absorbance over time) for each concentration of the test compound.

    • Normalize the reaction rates to the negative control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

TS_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Prepare Test Compound Dilutions Pre-incubation Add Compound to Wells (Pre-incubation) Compound_Dilution->Pre-incubation Reaction_Mix Prepare Reaction Mixture (dUMP, CH2THF) Reaction_Mix->Pre-incubation Enzyme_Addition Add Thymidylate Synthase (Initiate Reaction) Pre-incubation->Enzyme_Addition Kinetic_Reading Kinetic Absorbance Reading (340 nm) Enzyme_Addition->Kinetic_Reading Rate_Calculation Calculate Reaction Rates Kinetic_Reading->Rate_Calculation Normalization Normalize to Control Rate_Calculation->Normalization IC50_Determination Plot and Determine IC50 Normalization->IC50_Determination

Caption: Workflow for a thymidylate synthase (TS) inhibition assay.

Conclusion and Future Perspectives

The 5-fluoropyrimidine scaffold has been a stalwart in cancer chemotherapy for decades, and its importance is unlikely to diminish. The deep understanding of its mechanism of action, coupled with the ongoing efforts in medicinal chemistry to refine its properties, ensures its continued relevance. Future research will likely focus on several key areas:

  • Development of novel derivatives with improved tumor selectivity and the ability to overcome resistance.

  • Exploration of 5-fluoropyrimidine-based combination therapies with targeted agents and immunotherapies.

  • Expansion of the therapeutic applications of 5-fluoropyrimidines beyond oncology, potentially into antiviral or other disease areas.

  • Further integration of pharmacogenomic testing, such as DPD deficiency screening, to personalize treatment and minimize toxicity.

The 5-fluoropyrimidine scaffold serves as a powerful testament to the principles of rational drug design and the enduring value of medicinal chemistry in addressing significant medical needs. For researchers and drug development professionals, it remains a fertile ground for innovation and the development of next-generation therapeutics.

References

  • Fluorouracil - Wikipedia. [Link]

  • 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC. [Link]

  • Capecitabine in Oncology: Mechanisms, Clinical Applications, Regimens, and Toxicity Management - OncoDaily. [Link]

  • Tegafur: Uses & Dosage | MIMS Singapore. [Link]

  • Fluoropyrimidine Pathway, Pharmacodynamics - ClinPGx. [Link]

  • What is the mechanism of Tegafur? - Patsnap Synapse. [Link]

  • What is the mechanism of Capecitabine? - Patsnap Synapse. [Link]

  • Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation - PMC. [Link]

  • Capecitabine in the management of colorectal cancer - PMC - NIH. [Link]

  • What is Tegafur used for? - Patsnap Synapse. [Link]

  • Mechanism of action of capecitabine and proposed synergistic... - ResearchGate. [Link]

  • XELODA (capecitabine) is a fluoropyrimidine carbamate with antineoplastic activity. - accessdata.fda.gov. [Link]

  • Tegafur - Wikipedia. [Link]

  • 5-fluorouracil: mechanisms of action and clinical strategies - PubMed. [Link]

  • DRUG NAME: Fluorouracil - BC Cancer. [Link]

  • Pharmacokinetics of the fluoropyrimidines: implications for their clinical use. [Link]

  • Fluoropyrimidine Pathway, Pharmacokinetics - ClinPGx. [Link]

  • Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides - PubMed. [Link]

  • Mechanism of thymidylate synthase inhibition by... - ResearchGate. [Link]

  • PharmGKB summary: fluoropyrimidine pathways - PMC. [Link]

  • UFT: Mechanism of Drug Action | CancerNetwork. [Link]

  • Tegafur Capsules: A New Option to Revolutionize Anti-cancer Treatment. [Link]

  • Thymidylate synthase inhibition and mechanism of action of... - ResearchGate. [Link]

  • Metabolism and mechanism of action of 5-fluorouracil (5-FU) in colon... - ResearchGate. [Link]

  • Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors | ACS Pharmacology & Translational Science. [Link]

  • Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines - Semantic Scholar. [Link]

  • Biochemical and Clinical Pharmacology of 5-Fluorouracil - CancerNetwork. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC. [Link]

  • Molecularly Evolved Thymidylate Synthase Inhibits 5-Fluorodeoxyuridine Toxicity in Human Hematopoietic Cells - PMC. [Link]

  • 5-Fluoropyrimidines | Oncohema Key. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI. [Link]

  • Thymidylate synthase inhibitors in cancer therapy: direct and indirect inhibitors - PubMed. [Link]

  • Molecular Basis of 5-Fluorouracil-related Toxicity: Lessons from Clinical Practice. [Link]

  • Recent Advances in Oral Fluoropyrimidine Therapies - CancerNetwork. [Link]

  • Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf - NIH. [Link]

  • USFDA-approved drugs with anticancer potential derived from pyrimidine... - ResearchGate. [Link]

  • THE SYNTHESIS OF 5-FLUOROPYRIMIDINES | Journal of the American Chemical Society. [Link]

  • Development of 5-Fluorouracil Derivatives as Anticancer Agents - ResearchGate. [Link]

  • Timeline from discovery of 5-FU to development of an oral anticancer agent S-1 and its drug concept | Request PDF - ResearchGate. [Link]

  • The Oral Fluorouracil Prodrugs | CancerNetwork. [Link]

  • 5-FU's hidden power against cancer: RNA, not DNA | Drug Discovery News. [Link]

  • Uridine Triacetate: An Antidote to Life-Threatening 5-Fluorouracil and Capecitabine Toxicity. [Link]

  • Recent Advances in Pyrimidine-Based Drugs - MDPI. [Link]

  • Fluoropyrimidine – Knowledge and References - Taylor & Francis. [Link]

  • Current Development of Anti-Cancer Drug S-1 - PMC - NIH. [Link]

Sources

The 5-Fluoropyrimidin-4-yl Group: A Cornerstone in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly in oncology.[1] Its structural similarity to the adenine base of ATP allows it to serve as an effective "hinge-binder" within the ATP-binding pocket of protein kinases.[2][3] This guide delves into the specific and critical role of a substituted pyrimidine—the 5-fluoropyrimidin-4-yl moiety—in the design of potent and selective kinase inhibitors. We will explore the nuanced contributions of the fluorine atom to binding affinity and selectivity, dissect the structure-activity relationships that govern inhibitor optimization, and provide validated experimental protocols for the synthesis and evaluation of these compounds. This document serves as a technical resource for researchers aiming to leverage this powerful pharmacophore in the development of next-generation targeted therapies.

The Strategic Importance of the Pyrimidine Scaffold in Kinase Inhibition

Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[4] Consequently, they have become one of the most important classes of drug targets.[5] The ATP-binding site, a conserved feature across the kinome, presents both an opportunity and a challenge for drug designers seeking to achieve target selectivity.[6][7]

Heterocyclic ring systems that mimic the purine ring of ATP are foundational to the design of competitive kinase inhibitors.[2] Among these, the pyrimidine scaffold has emerged as particularly versatile and effective.[1][8] Its nitrogen atoms are perfectly positioned to form critical hydrogen bonds with the "hinge region" of the kinase, a short segment of amino acids that connects the N- and C-lobes of the catalytic domain and serves as an anchor point for ATP.[7] This hinge-binding interaction is a primary determinant of inhibitor potency. Fused pyrimidine systems, such as pyridopyrimidines and pyrazolopyrimidines, have been extensively explored to target a range of kinases, including the Epidermal Growth Factor Receptor (EGFR).[2][9]

dot

Caption: Figure 1: Schematic of ATP binding within the kinase active site.

The 5-Fluoro Substituent: More Than Just a Decoration

The introduction of a fluorine atom at the C-5 position of the pyrimidine ring is a deliberate and strategic choice in medicinal chemistry. This single atom profoundly alters the physicochemical properties of the scaffold, offering several distinct advantages in inhibitor design.

  • Enhanced Hinge Binding: The electron-withdrawing nature of the fluorine atom increases the hydrogen bond donor strength of the N-H group of an attached aniline (a common feature in Type I inhibitors). This results in a more robust and favorable hydrogen bonding interaction with the kinase hinge backbone, directly contributing to higher binding affinity.

  • Modulation of pKa: Fluorine's inductive effect lowers the pKa of nearby nitrogen atoms in the pyrimidine ring. This can be critical for optimizing the ionization state of the inhibitor at physiological pH, which in turn affects cell permeability and target engagement.

  • Metabolic Stability: The C-5 position of the pyrimidine ring can be susceptible to oxidative metabolism. The strong carbon-fluorine bond is highly resistant to cleavage, effectively blocking this metabolic pathway and increasing the inhibitor's half-life.[6]

  • Fine-Tuning Selectivity: The fluorine atom can engage in specific, non-covalent interactions, such as halogen bonds or dipole-dipole interactions, with residues in the ATP binding pocket.[10] These subtle interactions can provide an additional layer of affinity and, crucially, can be exploited to achieve selectivity for a target kinase over closely related off-targets.[11]

Mechanism of Action: Covalent vs. Non-Covalent Inhibition

Inhibitors featuring the 5-fluoropyrimidin-4-yl group primarily act as ATP-competitive inhibitors. They occupy the same binding site as ATP, preventing the kinase from carrying out its phosphorylation function. These inhibitors can be broadly classified into two categories based on their binding mode.

Non-Covalent Reversible Inhibition

The majority of inhibitors with this scaffold are non-covalent. Their binding is driven by a combination of hydrogen bonds with the hinge region, van der Waals forces, and hydrophobic interactions within the active site. The affinity is determined by the sum of these reversible interactions, and the inhibitor's potency is typically expressed as its half-maximal inhibitory concentration (IC50) or binding affinity (Ki).

Covalent Irreversible Inhibition

In some designs, the 5-fluoropyrimidin-4-yl core serves as a stable anchor to position a reactive "warhead" that forms a covalent bond with a nearby nucleophilic amino acid residue, most commonly a cysteine.[12][13] For example, in many EGFR inhibitors, an acrylamide moiety is attached to the aniline ring. Once the inhibitor is properly oriented in the active site by the pyrimidine's hinge binding, this acrylamide group is positioned to undergo a Michael addition with a specific cysteine residue (e.g., Cys797 in EGFR), leading to irreversible inactivation of the enzyme.[14] This covalent strategy can lead to prolonged target engagement and enhanced potency.[15]

dot

Binding_Modes Figure 2: Comparison of non-covalent and covalent inhibition mechanisms. cluster_noncovalent Non-Covalent Inhibition cluster_covalent Covalent Inhibition Inhibitor1 5-Fluoropyrimidine Inhibitor Complex1 Reversible Inhibitor-Kinase Complex Inhibitor1->Complex1 Binds (H-bonds, van der Waals) Kinase1 Kinase ATP Pocket Kinase1->Complex1 Complex1->Inhibitor1 Dissociates Inhibitor2 Inhibitor with Acrylamide Warhead Complex2 Irreversible Covalent Adduct Inhibitor2->Complex2 Binds & Reacts (Michael Addition) Kinase2 Kinase with Nucleophilic Cysteine Kinase2->Complex2

Caption: Figure 2: Comparison of non-covalent and covalent inhibition mechanisms.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 5-fluoropyrimidine scaffold has yielded critical insights into the features that govern potency and selectivity. Studies on dianilinopyrimidine derivatives targeting EGFR serve as an excellent example.[16][17]

Compound ID Modification (R-group on aniline) EGFR IC50 (μM) A549 Cell IC50 (μM) Reference
Gefitinib (Reference Compound)~0.02~0.6[17]
9u (E)-3-(3-fluorophenyl)acrylamido0.0910.35[16]
4a 4-Methoxy-benzoylamino>1012.35[17]
4c 3-Fluoro-benzoylamino0.150.56[17]
4d 4-Fluoro-benzoylamino0.211.12[17]

Table 1: Representative SAR data for 5-fluoropyrimidine-based EGFR inhibitors. The data illustrates how modifications to the aniline substituent significantly impact both enzymatic and cellular potency.[16][17]

Key Causality Behind SAR Observations:

  • Acrylamide Moiety: The inclusion of an acrylamide group (as in compound 9u ) is a classic strategy to introduce covalent binding potential, though its potency can vary based on the attached aryl group.

  • Positional Isomerism: As seen in compounds 4c and 4d , the position of a substituent (in this case, fluorine) on the terminal phenyl ring can dramatically alter activity. Compound 4c , with a meta-fluoro group, is significantly more potent than the para-fluoro analog 4d and the methoxy analog 4a .[17] This suggests a specific, favorable interaction for the meta-substituted compound within the active site, while the para position may introduce a steric clash or unfavorable electronic arrangement.

  • Hydrophobic Pocket: The aniline portion of these inhibitors typically occupies a hydrophobic pocket adjacent to the hinge region. The nature and size of the substituents on this ring must be carefully optimized to maximize favorable hydrophobic interactions without causing steric hindrance.

Experimental Protocols: A Self-Validating Workflow

The development of novel inhibitors requires a robust and reproducible experimental cascade. The following protocols represent a standard workflow for synthesizing and evaluating a 5-fluoropyrimidin-4-yl-based kinase inhibitor.

dot

Workflow Figure 3: A standard workflow for inhibitor development. cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Start: 2,4-dichloro- 5-fluoropyrimidine Step1 Step 1: Nucleophilic Aromatic Substitution (SNAr) with substituted aniline Start->Step1 Step2 Step 2: Second SNAr with another amine Step1->Step2 Purify Purification (Chromatography, Recrystallization) Step2->Purify Characterize Characterization (NMR, MS, HRMS) Purify->Characterize KinaseAssay In Vitro Kinase Assay (Determine IC50) Characterize->KinaseAssay Test Compound CellAssay Cell-Based Proliferation Assay (e.g., MTT, determine GI50) KinaseAssay->CellAssay Validate cellular activity Downstream Target Engagement & Downstream Signaling (e.g., Western Blot for p-EGFR) CellAssay->Downstream Confirm mechanism

Caption: Figure 3: A standard workflow for inhibitor development.

Protocol 5.1: Synthesis of a Dianilinopyrimidine Scaffold

This protocol is a generalized procedure based on methodologies for synthesizing EGFR inhibitors.[16][17]

  • Objective: To synthesize a 2,4-bis(anilino)-5-fluoropyrimidine core.

  • Step 1: First Nucleophilic Aromatic Substitution (SNAr)

    • To a solution of 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in isopropanol, add N,N-Diisopropylethylamine (DIEA) (1.5 eq).

    • Add the first substituted aniline (e.g., 4-aminophenol) (1.0 eq) dropwise at room temperature.

    • Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the mixture, and collect the precipitate by filtration. Wash with cold isopropanol and dry under vacuum to yield the intermediate, 2-chloro-4-(anilino)-5-fluoropyrimidine.

  • Step 2: Second Nucleophilic Aromatic Substitution (SNAr)

    • Suspend the intermediate from Step 1 (1.0 eq) in a mixture of isopropanol and water.

    • Add the second amine (e.g., 3-aminothiophene-2-carboxamide) (1.1 eq) and a catalytic amount of concentrated HCl.

    • Heat the mixture to reflux (approx. 90-100°C) for 12-24 hours, monitoring by TLC or LC-MS.

    • Cool the reaction to room temperature. Adjust the pH to ~7-8 with a saturated solution of sodium bicarbonate.

    • Collect the resulting solid by filtration, wash thoroughly with water, and dry under vacuum.

  • Purification & Validation:

    • Purify the crude product by flash column chromatography on silica gel.

    • Characterize the final compound's identity and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of the C-F coupling in NMR is a key validation checkpoint.

Protocol 5.2: In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol describes a common method to determine the IC50 value of an inhibitor against a purified kinase.[17]

  • Objective: To quantify the concentration-dependent inhibition of a target kinase (e.g., EGFR) by the synthesized compound.

  • Materials: 96-well microtiter plates, purified recombinant kinase, specific substrate (e.g., poly(Glu, Tyr) 4:1), ATP, anti-phosphotyrosine antibody conjugated to HRP, TMB substrate, stop solution (e.g., 2N H₂SO₄).

  • Procedure:

    • Coat the wells of a 96-well plate with the kinase substrate and incubate overnight at 4°C. Wash the plate three times with wash buffer (e.g., PBS with 0.1% Tween-20).

    • Prepare serial dilutions of the test inhibitor in kinase reaction buffer. Add 25 µL of each dilution to the appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

    • Add 25 µL of the purified kinase to each well (except the negative control) and incubate for 10 minutes at room temperature to allow inhibitor binding.

    • Initiate the kinase reaction by adding 50 µL of ATP solution (at its Km concentration) to all wells. Incubate for 30-60 minutes at 37°C.

    • Stop the reaction by washing the plate three times.

    • Add 100 µL of HRP-conjugated anti-phosphotyrosine antibody and incubate for 1 hour at room temperature.

    • Wash the plate five times. Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (5-15 minutes).

    • Stop the color development by adding 100 µL of stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background (negative control) from all readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the positive control (0% inhibition).

    • Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion and Future Outlook

The 5-fluoropyrimidin-4-yl moiety is a powerful and highly adaptable scaffold in modern kinase inhibitor design. Its utility stems from a synergistic combination of properties: its ability to form robust hydrogen bonds with the kinase hinge, the strategic use of the fluorine atom to enhance binding affinity and metabolic stability, and its suitability as an anchor for both reversible and irreversible inhibitors. The extensive SAR knowledge surrounding this core allows medicinal chemists to rationally design inhibitors with improved potency and selectivity.[8][9] As the challenge of overcoming acquired drug resistance and minimizing off-target toxicity continues to drive cancer drug discovery, the intelligent application and evolution of the 5-fluoropyrimidin-4-yl scaffold will undoubtedly remain a central strategy in the development of targeted therapeutics.[18]

References

  • El-Gamal, M. I., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. [Link]

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135. [Link]

  • Keri, G., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5229. [Link]

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • Singh, M., & Singh, P. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 893769. [Link]

  • Luo, J., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2535-2548. [Link]

  • Luo, J., et al. (2019). Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1269-1279. [Link]

  • Durr, G. J. (1965). Some 5-Fluoropyrimidines. Journal of Medicinal Chemistry, 8(2), 253-255. [Link]

  • Choi, Y., et al. (2018). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Scientific Reports, 8(1), 1-10. [Link]

  • Ghoshal, K., & Jacob, S. T. (1997). An alternative molecular mechanism of action of 5-fluorouracil, a potent anticancer drug. Biochemical Pharmacology, 53(11), 1569-1575. [Link]

  • Al-Saraireh, Y. M., et al. (2025). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 30(10), 2073. [Link]

  • Streltsov, V., et al. (2024). The advantages and disadvantages of covalent and non-covalent inhibitors. ResearchGate. [Link]

  • Wang, H., et al. (2022). FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. International Journal of Molecular Sciences, 23(19), 11295. [Link]

  • Diasio, R. B. (1998). Biochemical and clinical pharmacology of 5-fluorouracil. Oncology (Williston Park), 12(8 Suppl 6), 13-18. [Link]

  • Janning, P., et al. (2024). Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. Journal of Medicinal Chemistry. [Link]

  • Khan, M. W., & Saadalla, A. M. (2017). Kinase inhibitors in clinical practice: An expanding world. The Journal of Allergy and Clinical Immunology, 139(4), 1145-1147. [Link]

  • Fayed, B. E., et al. (2022). In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their Apoptotic Activity. Molecules, 27(3), 947. [Link]

  • Diasio, R. B. (1998). Biochemical and Clinical Pharmacology of 5-Fluorouracil. CancerNetwork. [Link]

  • Whirl-Carrillo, M., et al. (2021). Fluoropyrimidine Pathway, Pharmacokinetics. ClinPGx. [Link]

  • de Jesus, M. A., & Zhang, Y. J. (2023). Advances in reversible covalent kinase inhibitors. Medicinal Chemistry Research, 32(10), 1835-1854. [Link]

  • Miura, K., et al. (2010). 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. Cancers, 2(3), 1717-1730. [Link]

  • Segal, E. M., et al. (2011). Drug Interactions With Commonly Prescribed Oral Chemotherapeutic and Targeted Agents. Journal of the National Comprehensive Cancer Network, 9(12), 1423-1433. [Link]

  • Kumar, A., & Kumar, S. (2023). Structure-activity relationship of novel therapeutics in drug design. Biochemistry Journal, 1(1), 1-5. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]

  • Gustafson, J. (2015). New technique improves the selectivity of kinase inhibitors. Drug Target Review. [Link]

  • Zhuk, R. (1998). Structure-activity relationship in Ftorafur (Tegafur) and related 5-FU prodrugs. Advances in Experimental Medicine and Biology, 431, 677-680. [Link]

  • Anastassiadis, T., et al. (2013). Inhibitor selectivity profiling. ResearchGate. [Link]

  • Tomasz, A., & Lacks, S. (1966). Inhibitory Effects and Metabolism of 5-Fluoropyrimidine Derivatives in Pneumococcus. Journal of Bacteriology, 92(2), 412-420. [Link]

  • Johnson, C. N., & Fischer, P. M. (2020). Advances in covalent kinase inhibitors. Chemical Society Reviews, 49(7), 2265-2291. [Link]

  • Longley, D. B., et al. (2003). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Current Colorectal Cancer Reports, 1(1), 22-30. [Link]

  • Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 175, 106037. [Link]

  • Chen, Y. C., et al. (2024). Binding Pattern and Structural Interactome of the Anticancer Drug 5-Fluorouracil: A Critical Review. International Journal of Molecular Sciences, 25(6), 3362. [Link]

  • Aalipour, A., & Varady, J. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology, 12, 715911. [Link]

  • Lanyon, L. M., et al. (2013). Identification of protein binding partners of ALK-5 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(21), 5864-5868. [Link]

  • Asghar, U., et al. (2021). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. International Journal of Molecular Sciences, 22(6), 2828. [Link]

  • Abbas, M., et al. (2025). Recent FDA-approved kinase inhibitors for cancer therapy in 2025: A comprehensive review and perspectives. EXCLI Journal, 24, 1609. [Link]

  • Wu, P., & Nielsen, T. E. (2024). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Molecules, 29(10), 2296. [Link]

  • Chen, Y. C., et al. (2024). Binding Pattern and Structural Interactome of the Anticancer Drug 5-Fluorouracil: A Critical Review. Molecules, 29(6), 1334. [Link]

  • van den Hurk, S., et al. (2024). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. ChemRxiv. [Link]

  • Wang, H., et al. (2025). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration, 2, 1-17. [Link]

  • Arter, J. M., et al. (2022). Kinases in motion: impact of protein and small molecule interactions on kinase conformations. eLife, 11, e76495. [Link]

  • Hussain, Y., & Khan, H. (2023). Targeted Therapy for Cancers: From Ongoing Clinical Trials to FDA-Approved Drugs. Cancers, 15(17), 4381. [Link]

  • Chemical-Katomics Lab. (n.d.). Drug Discovery - Inhibitor. chemical-kinomics. [Link]

  • Wang, Y., et al. (2025). The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. Molecules, 30(14), 3211. [Link]

  • Al-Jammal, M. K. K., & Al-Zoubi, M. S. (2021). The Role of Kinase Inhibitors in Cancer Therapies. ResearchGate. [Link]

Sources

Hydrogen bond donor and acceptor count for pyrrolidin-3-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Hydrogen Bond Donor and Acceptor Counts for Pyrrolidin-3-ol Derivatives

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic profiles.[1][2] A critical determinant of a molecule's interaction with biological targets and its physicochemical properties is its capacity for hydrogen bonding. This guide provides a detailed analysis of the hydrogen bond donor and acceptor characteristics of pyrrolidin-3-ol, a foundational member of this chemical class, and its derivatives. We will explore the structural basis for its hydrogen bonding potential, the impact of chemical modifications and environmental factors like pH, and the methodologies used to characterize these pivotal non-covalent interactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the nuanced hydrogen bonding capabilities of this versatile scaffold.

The Fundamental Principles of Hydrogen Bonding

A hydrogen bond is a highly directional, non-covalent interaction between a hydrogen atom covalently bonded to a highly electronegative atom (the donor , Dn) and another nearby electronegative atom (the acceptor , Ac).[3][4] This interaction, represented as Dn–H···Ac, is stronger than van der Waals forces but weaker than covalent or ionic bonds.

  • Hydrogen Bond Donor (HBD): A molecule or functional group containing a hydrogen atom attached to an electronegative atom, typically oxygen (O), nitrogen (N), or fluorine (F).[5] The electronegative atom polarizes the covalent bond, imparting a partial positive charge on the hydrogen, making it available for interaction.

  • Hydrogen Bond Acceptor (HBA): An electronegative atom possessing a lone pair of electrons that can interact with the partially positive hydrogen atom from a donor group.[5][6]

In drug design, the precise arrangement and number of HBDs and HBAs are paramount for molecular recognition at the active site of a protein, influencing binding affinity and specificity. Furthermore, these properties significantly impact crucial ADME (Absorption, Distribution, Metabolism, and Excretion) parameters such as solubility and membrane permeability.

Archetype Analysis: The Hydrogen Bonding Profile of Pyrrolidin-3-ol

Pyrrolidin-3-ol provides a clear and instructive model for understanding the hydrogen bonding capabilities of its derivatives. Its structure contains two key functional groups: a secondary amine within the pyrrolidine ring and a hydroxyl group at the 3-position.

  • Hydrogen Bond Donors:

    • The hydrogen atom attached to the ring nitrogen (N-H).

    • The hydrogen atom of the hydroxyl group (O-H).

  • Hydrogen Bond Acceptors:

    • The nitrogen atom, which has a lone pair of electrons.

    • The oxygen atom of the hydroxyl group, which has two lone pairs of electrons.

Therefore, in a neutral state, pyrrolidin-3-ol has a standard count of 2 hydrogen bond donors and 2 hydrogen bond acceptors .

Caption: HBD and HBA sites on the pyrrolidin-3-ol scaffold.

Impact of Derivatization on Hydrogen Bonding Counts

The true utility of the pyrrolidin-3-ol scaffold lies in its capacity for chemical modification. However, each derivatization must be assessed for its impact on the molecule's hydrogen bonding profile.

  • N-Substitution: Alkylation or acylation of the ring nitrogen is a common strategy. When the N-H hydrogen is replaced (e.g., forming N-methyl-pyrrolidin-3-ol), its ability to act as a hydrogen bond donor is eliminated. The nitrogen atom, now a tertiary amine, retains its role as a hydrogen bond acceptor. This modification reduces the HBD count by one.[1][7]

  • O-Substitution: Similarly, converting the hydroxyl group to an ether (e.g., 3-methoxypyrrolidine) removes the O-H hydrogen, eliminating its donor capacity. The oxygen atom remains a viable hydrogen bond acceptor.

  • Substitution with Other Functional Groups: Introducing new groups onto the carbon framework will add their own HBD/HBA characteristics to the total count. For instance, adding a carboxylic acid would introduce one new HBD (from the -OH) and two new HBA sites (the carbonyl and hydroxyl oxygens).

Data Presentation: HBD/HBA Counts for Pyrrolidin-3-ol Derivatives
CompoundStructureHBD CountHBA CountRationale for Change
Pyrrolidin-3-ol 22Baseline scaffold.
N-Methyl-pyrrolidin-3-ol 12N-H donor is removed by methylation. Nitrogen remains an acceptor.
3-Methoxypyrrolidine 12O-H donor is removed by methylation. Oxygen remains an acceptor.
N-Acetyl-pyrrolidin-3-ol 13N-H donor is removed. A new amide carbonyl oxygen acceptor is added.

The Critical Influence of pH and Protonation State

For drug development professionals, it is crucial to consider that hydrogen bonding potential is not static; it is highly dependent on the pH of the environment and the pKa of the functional groups.

  • Acidic Conditions (Low pH): The secondary amine in pyrrolidin-3-ol (pKa ~10-11) will be protonated to form a positively charged ammonium cation (-NH₂⁺-). In this state, the nitrogen loses its ability to act as a hydrogen bond acceptor. However, it becomes a stronger hydrogen bond donor, with two available hydrogens.

  • Basic Conditions (High pH): The hydroxyl group (pKa ~16-17) is less likely to be deprotonated under physiological conditions. However, in a sufficiently basic environment or within a specific enzymatic active site, it could be deprotonated to an alkoxide (-O⁻). This would eliminate its HBD function while making it a significantly stronger HBA.

This dynamic interplay is a key consideration for predicting a drug's behavior in different biological compartments, such as the stomach (low pH) versus the intestine or plasma (neutral pH).

pH_Dependence pH-Dependent Protonation States and H-Bonding Low_pH Low pH (e.g., Stomach) [H+] Protonated Pyrrolidinium-3-ol (Cationic) HBD: 2 (stronger) HBA: 1 (Oxygen only) Low_pH->Protonated Protonation of Amine Neutral_pH Physiological pH (e.g., Plasma) Neutral Pyrrolidin-3-ol (Neutral) HBD: 2 HBA: 2 Neutral_pH->Neutral Predominant Species High_pH High pH (e.g., Basic Microenvironment) Deprotonated Pyrrolidin-3-olate (Anionic) HBD: 1 (Nitrogen only) HBA: 2 (stronger) High_pH->Deprotonated Deprotonation of Alcohol Protonated->Neutral Deprotonation Neutral->Deprotonated Deprotonation

Caption: Effect of pH on the H-bonding profile of pyrrolidin-3-ol.

Methodologies for Characterization

The theoretical hydrogen bond donor and acceptor counts must be validated and characterized through robust experimental and computational methods.

Computational Analysis

Modern computational chemistry provides powerful tools for analyzing hydrogen bonding networks. Molecular Dynamics (MD) simulations, for instance, can model the dynamic behavior of a molecule in a solvent or a protein binding pocket, providing statistical insights into the formation, stability, and geometry of hydrogen bonds over time.[8]

Workflow for Computational H-Bond Analysis:

  • System Setup: Build a 3D model of the pyrrolidin-3-ol derivative in a simulated environment (e.g., a water box).

  • Simulation: Run an MD simulation for a sufficient duration (nanoseconds to microseconds) to allow the system to equilibrate and sample various conformations.

  • Trajectory Analysis: Use specialized software (e.g., HBexplore, VMD, HBCalculator) to analyze the simulation trajectory.[9][10] These tools identify hydrogen bonds based on geometric criteria (e.g., Donor-Acceptor distance < 3.5 Å, Donor-H-Acceptor angle > 120°).

  • Data Extraction: Quantify the occupancy and lifetime of specific hydrogen bonds, providing a detailed picture of the molecule's interaction landscape.

Experimental Protocols

A. X-ray Crystallography and Neutron Diffraction

These are the gold-standard techniques for unambiguously determining the three-dimensional structure of molecules in the solid state.[11] By providing precise atomic coordinates, they allow for the direct measurement of interatomic distances and angles, confirming the presence and geometry of hydrogen bonds. Neutron diffraction is particularly powerful as it can accurately locate hydrogen atoms, which is often a limitation in X-ray crystallography.[12]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an invaluable tool for studying hydrogen bonding in the solution phase, which is more representative of biological conditions.

  • Chemical Shift Perturbation: The chemical shift of a proton involved in a hydrogen bond is highly sensitive to its electronic environment. Formation of a hydrogen bond typically deshields the proton, causing its resonance to shift downfield (to a higher ppm value).[13]

  • Titration Experiments: By systematically adding a known hydrogen bond acceptor (or donor) to a solution of the pyrrolidin-3-ol derivative, one can observe changes in the proton chemical shifts. The magnitude of this shift can be used to infer the strength of the interaction.

  • Advanced Techniques: 2D NMR experiments, such as ¹H-¹⁵N HMQC, can be used for direct detection of N-H···Ac hydrogen bonds, providing unambiguous evidence of the interaction.[12]

Experimental Protocol: NMR Titration to Probe H-Bonding

  • Sample Preparation: Prepare a stock solution of the pyrrolidin-3-ol derivative at a known concentration (e.g., 5 mM) in a non-polar, aprotic solvent (e.g., CDCl₃ or C₆D₆) to minimize competing interactions with the solvent.

  • Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum of the sample. Carefully note the chemical shifts of the N-H and O-H protons.

  • Titrant Preparation: Prepare a concentrated stock solution of a known hydrogen bond acceptor (e.g., DMSO-d₆ or pyridine-d₅) in the same deuterated solvent.

  • Titration: Add small, precise aliquots of the titrant to the NMR tube containing the sample.

  • Spectral Acquisition: After each addition, gently mix the sample and acquire a new ¹H NMR spectrum.

  • Data Analysis: Plot the change in chemical shift (Δδ) of the N-H and O-H protons as a function of the molar equivalents of the added acceptor. A significant downfield shift upon addition of the acceptor is strong evidence of hydrogen bond donation.

  • Self-Validation: The protocol is self-validating as the absence of a significant chemical shift perturbation for a given proton (e.g., the N-H proton of an N-acetylated derivative) confirms its lack of donor capability, while a shift in the O-H proton's signal would still be expected.

Conclusion

The hydrogen bonding capacity of pyrrolidin-3-ol and its derivatives is a multifaceted property that is fundamental to their application in drug discovery. A simple analysis reveals a baseline of two hydrogen bond donors and two acceptors, but this count is readily modulated through chemical substitution at the nitrogen and oxygen centers. Furthermore, the protonation state, dictated by the surrounding pH, dynamically alters this profile. A thorough understanding, supported by both computational prediction and rigorous experimental validation via techniques like NMR spectroscopy and X-ray crystallography, is essential for any scientist aiming to rationally design and optimize drug candidates based on this privileged scaffold.

References

  • Wikipedia. Hydrogen bond. [Link]

  • Oreate AI Blog. (2026). Understanding Hydrogen Bonds: Donors and Acceptors Explained. [Link]

  • Quora. (2020). What is the difference between hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA)?. [Link]

  • University of California, Davis. Hydrogen Bonding: Acceptors and Donors. [Link]

  • Britannica. (2026). Hydrogen bonding. [Link]

  • Oxford Academic. HBexplore—a new tool for identifying and analysing hydrogen bonding patterns in biological macromolecules. [Link]

  • CD ComputaBio. Hydrogen Bond Interaction Analysis Service. [Link]

  • ACS Publications. (2024). HBCalculator: A Tool for Hydrogen Bond Distribution Calculations in Molecular Dynamics Simulations. [Link]

  • Royal Society of Chemistry. (2020). Experimental Methods and Techniques | Understanding Hydrogen Bonds. [Link]

  • SourceForge. (2025). Hydrogen Bond Analysis Tool (HBAT). [Link]

  • National Center for Biotechnology Information. Direct Detection of Hydrogen Bonds in Supramolecular Systems Using 1H–15N Heteronuclear Multiple Quantum Coherence Spectroscopy. [Link]

  • National Center for Biotechnology Information. (2021). ProteinTools: a toolkit to analyze protein structures. [Link]

  • MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • Semantic Scholar. (2016). Some Brief Notes on Theoretical and Experimental Investigations of Intramolecular Hydrogen Bonding. [Link]

  • ChemRxiv. Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. [Link]

  • Chemaxon. Hydrogen Bond Donor Acceptor Plugin. [Link]

  • National Center for Biotechnology Information. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

Sources

Solubility of 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol in water vs organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile of 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol , a structural motif common in kinase inhibitors and nucleoside analog development.

Executive Summary

1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol is an amphiphilic heterocyclic compound. Its solubility is governed by the competition between the polar, hydrogen-bonding pyrrolidin-3-ol "tail" and the aromatic, lipophilic 5-fluoropyrimidine "core."

  • Water Solubility: pH-dependent. Moderate to low at neutral pH; significantly enhanced at acidic pH (pH < 4.0) due to protonation of the pyrimidine ring.

  • Organic Solubility: High solubility in polar aprotic solvents (DMSO, DMF) and polar protic solvents (Methanol, Ethanol).

  • Critical Handling: DMSO is the preferred solvent for stock solutions (10–100 mM). Aqueous dilutions from DMSO stocks require careful step-wise addition to prevent "crashing out" (precipitation).

Physicochemical Profile & Structural Analysis[1]

Understanding the molecular architecture is the first step to predicting solubility behavior.

FeatureChemical MoietyImpact on Solubility
Core Scaffold 5-Fluoropyrimidine Lipophilicity & Stacking. The aromatic ring is planar, promoting crystal packing (lowering solubility). The fluorine atom at C5 is electron-withdrawing, reducing the basicity of the ring nitrogens compared to non-fluorinated analogues.
Solubilizing Tail Pyrrolidin-3-ol Hydrophilicity. The hydroxyl (-OH) group acts as both a hydrogen bond donor and acceptor, significantly improving water solubility compared to a bare pyrrolidine. The chiral center (if resolved) may affect crystal lattice energy.
Linkage N-C4 Bond Resonance. The pyrrolidine nitrogen lone pair delocalizes into the pyrimidine ring. This makes the exocyclic nitrogen non-basic (planar, amide-like character). Protonation occurs on the ring nitrogen (N1), not the pyrrolidine nitrogen.
Predicted Physicochemical Parameters[2][3][4]
  • LogP (Octanol/Water): Estimated 0.5 – 1.2 . (The hydrophilic -OH counteracts the lipophilic F-pyrimidine).

  • pKa (Conjugate Acid): Estimated 3.5 – 4.5 . The molecule is a very weak base. It remains neutral at physiological pH (7.4), limiting passive aqueous solubility.

Solubility Landscape

A. Aqueous Solubility (Water/Buffer)

At neutral pH (7.0–7.4), the molecule exists primarily in its uncharged state.

  • Solubility Class: Sparingly Soluble to Slightly Soluble (1–10 mg/mL range estimated).

  • pH Effect: Solubility increases exponentially as pH drops below the pKa (~4.0). In 0.1 N HCl, the molecule forms a cation, likely achieving >50 mg/mL.

  • Buffer Compatibility:

    • PBS (pH 7.4): Risk of precipitation at concentrations >1 mg/mL.

    • Acetate Buffer (pH 4.5): Improved stability.

B. Organic Solvents[5][6][7]
  • Dimethyl Sulfoxide (DMSO): Excellent (>100 mg/mL). The standard solvent for preparing stock solutions. The sulfoxide oxygen accepts H-bonds from the pyrrolidine -OH.

  • Ethanol/Methanol: Good (>20 mg/mL). Useful for formulation but volatile.

  • Dichloromethane (DCM): Moderate. Soluble enough for extraction/purification but poor for biological storage.

  • Hexanes/Heptane: Insoluble. The molecule is too polar.

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)
  • Objective: Create a stable, high-concentration master stock for biological assays.

  • Safety: Wear nitrile gloves and safety glasses. Fluorinated heterocycles can be bioactive.[1][2][3]

  • Weighing: Accurately weigh X mg of the solid compound.

    • Calculation: Mass (mg) = [Concentration (mM) × Volume (mL) × MW ( g/mol )] / 1000.

  • Solvent Addition: Add anhydrous DMSO (dimethyl sulfoxide) to the vial.

    • Tip: Do not fill to the final volume immediately. Add 80% of the target volume first.

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Troubleshooting: If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Final Volume: Adjust to the final volume with DMSO.

  • Storage: Aliquot into amber glass vials (to prevent light degradation) and store at -20°C. Avoid repeated freeze-thaw cycles (limit to <3).

Protocol B: Kinetic Solubility Assay (Aqueous)
  • Objective: Determine the maximum concentration before precipitation occurs when diluting from DMSO into buffer (mimicking biological assay conditions).

  • Plate Setup: Dispense 198 µL of PBS (pH 7.4) into a 96-well UV-transparent plate.

  • Spiking: Add 2 µL of the 100 mM DMSO stock (Final conc: 1 mM, 1% DMSO).

  • Incubation: Shake at 500 rpm for 2 hours at room temperature.

  • Detection: Measure Absorbance at 254 nm or 280 nm using a plate reader.

    • Reference: Compare against a standard curve prepared in 100% DMSO or Ethanol (where solubility is guaranteed).

    • Analysis: If Abs(PBS) < 80% of Abs(Standard), precipitation has occurred.

Decision Logic for Solvent Selection

The following diagram illustrates the logical flow for selecting the appropriate solvent system based on the intended application.

SolubilityWorkflow Start Start: 1-(5-Fluoropyrimidin-4-yl) pyrrolidin-3-ol Solid AppCheck Intended Application? Start->AppCheck Stock Long-term Storage / HTS Stock AppCheck->Stock BioAssay Cell/Enzyme Assay (Aqueous) AppCheck->BioAssay ChemRxn Chemical Synthesis/Purification AppCheck->ChemRxn DMSO Use DMSO (10-100 mM) Store at -20°C Stock->DMSO Dilution Dilute DMSO Stock into Buffer (Keep DMSO < 1%) BioAssay->Dilution OrgSolv Use DCM, MeOH, or EtOAc ChemRxn->OrgSolv CheckPpt Precipitation Check: Is Conc > 100 µM? Dilution->CheckPpt Cosolvent Add Cosolvent: (e.g., 5% Solutol or Cyclodextrin) CheckPpt->Cosolvent Yes (Risk) Direct Direct Dilution OK CheckPpt->Direct No (Safe)

Figure 1: Decision tree for solvent selection based on experimental requirements.

Implications for Drug Development

Formulation & Bioavailability
  • Oral Absorption: The presence of the fluorine atom increases metabolic stability (blocking C5 oxidation), while the hydroxyl group aids dissolution in the gastric fluid. The molecule likely falls into BCS Class II or IV (Low Solubility/High Permeability or Low/Low) depending on the exact logP.

  • Salt Selection: Since the pKa is low (~4.0), forming a stable salt (e.g., Hydrochloride or Mesylate) is difficult because the salt may disproportionate (hydrolyze) in water, reverting to the free base and precipitating.

    • Recommendation: Use Co-amorphous dispersions or Cyclodextrin complexation (e.g., HP-β-CD) to enhance aqueous solubility for in vivo studies.

Analytical Interference
  • UV/Vis: The fluoropyrimidine core absorbs strongly in the UV range (λmax ~250–270 nm). Ensure solvents (like acetone) do not interfere at these wavelengths.

  • NMR: In DMSO-d6, the hydroxyl proton of the pyrrolidine ring will appear as a doublet (coupling to CH) if the sample is dry. If water is present, this peak will broaden or disappear (exchange).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135409395, 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol. Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. [Link]

  • Di, L., & Kerns, E. H. (2006).Profiling drug-like properties: solubility and permeability. Current Opinion in Chemical Biology, 10(3), 289-293. (Standard protocols for kinetic solubility).

Sources

Next-Generation 5-Fluoropyrimidines: From Molecular Mechanisms to Clinical Translation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Since the synthesis of 5-fluorouracil (5-FU) by Heidelberger in 1957, fluoropyrimidines have remained the backbone of systemic chemotherapy for colorectal, gastric, and pancreatic cancers. However, the clinical utility of first-generation agents is compromised by erratic oral bioavailability, short plasma half-life, and extensive catabolism by dihydropyrimidine dehydrogenase (DPD). This technical guide analyzes the pharmacological evolution of this class—from prodrugs (Capecitabine) and modulators (TAS-102) to phosphoramidate derivatives (NUC-3373)—and provides validated protocols for their preclinical evaluation.

Pharmacological Evolution and Mechanistic Divergence

The development of 5-fluoropyrimidine derivatives has been driven by the need to bypass rate-limiting enzymatic steps and reduce catabolic degradation.

The Classical Pathway: 5-Fluorouracil (5-FU)

5-FU is a prodrug requiring intracellular conversion to fluoronucleotides. Its primary mechanism is the inhibition of thymidylate synthase (TS) by the metabolite 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP) . FdUMP forms a stable ternary complex with TS and the folate cofactor 5,10-methylenetetrahydrofolate (CH₂THF), blocking the methylation of dUMP to dTMP. This induces "thymineless death."

  • Limitation: >80% of administered 5-FU is rapidly degraded by DPD in the liver, leading to unpredictable pharmacokinetics.

The Prodrug Strategy: Capecitabine

Capecitabine is an oral carbamate fluoropyrimidine designed to generate 5-FU preferentially in tumor tissue.[1] It undergoes a three-step enzymatic cascade, the final step mediated by Thymidine Phosphorylase (TP) , an enzyme often upregulated in solid tumors.

  • Advantage: Higher intratumoral concentrations compared to systemic 5-FU.

The Modulator Strategy: TAS-102 (Trifluridine/Tipiracil)

TAS-102 combines Trifluridine (FTD) , a thymidine analog, with Tipiracil (TPI) , a potent thymidine phosphorylase inhibitor.[2][3]

  • Mechanism: Unlike 5-FU, FTD is incorporated directly into DNA, causing DNA dysfunction.[2][3] TPI prevents the rapid degradation of FTD by inhibiting TP, increasing FTD's bioavailability.[3]

  • Clinical Niche: Effective in 5-FU-refractory metastatic colorectal cancer because its mechanism is largely independent of the folate-TS axis.

The ProTide Strategy: NUC-3373

NUC-3373 is a phosphoramidate transformation of 5-fluoro-2'-deoxyuridine (FdU).

  • Innovation: It enters the cell and releases the active monophosphate metabolite (FdUMP) directly, bypassing the rate-limiting phosphorylation step required by 5-FU.[4] It is also resistant to DPD degradation.[4]

Visualizing the Metabolic Pathways

The following diagram illustrates the differential activation and catabolic pathways of 5-FU, Capecitabine, TAS-102, and NUC-3373.

FluoropyrimidinePathways FiveFU 5-Fluorouracil (5-FU) DPD DPD (Liver Catabolism) FiveFU->DPD  Degradation (>80%)   FdUMP FdUMP (Active Metabolite) FiveFU->FdUMP  Phosphorylation   FUTP FUTP (RNA Damage) FiveFU->FUTP  RNA Path   Capecitabine Capecitabine (Prodrug) Capecitabine->FiveFU  3-Step Activation   TAS102 TAS-102 (Trifluridine + Tipiracil) TP Thymidine Phosphorylase (TP) TAS102->TP  Tipiracil Inhibits TP   FTD_DNA FTD-DNA Incorporation TAS102->FTD_DNA  Trifluridine   NUC3373 NUC-3373 (ProTide) NUC3373->FdUMP  Direct Release (Bypasses TK)   Inactive Inactive Metabolites (FBAL) DPD->Inactive TK Thymidine Kinase (TK) TS Thymidylate Synthase (TS) FdUMP->TS  Inhibition (Ternary Complex)   FdUTP FdUTP (DNA Damage)

Caption: Comparative metabolic fates of fluoropyrimidines. Green arrow indicates NUC-3373 bypassing rate-limiting steps; red lines indicate inhibition or degradation.

Clinical Perspectives: Pharmacogenomics and Toxicity[5][6]

The therapeutic index of fluoropyrimidines is heavily influenced by genetic polymorphisms in the DPYD gene, which encodes DPD.[5][6]

DPYD Genotyping and Safety

Approximately 3-5% of the Caucasian population carries partial DPD deficiency, and 0.2% has complete deficiency. Administering standard doses to these patients can result in lethal toxicity (neutropenia, mucositis).

  • Standard of Care: Pre-treatment genotyping for variants DPYD*2A, c.2846A>T, c.1679T>G, and c.1236G>A is now recommended by CPIC and ESMO guidelines.

  • Dose Adjustment:

    • Heterozygous carriers: 50% dose reduction followed by titration.

    • Homozygous variants: Avoid 5-FU/Capecitabine; consider non-fluoropyrimidine alternatives or TAS-102 (which is not metabolized by DPD).

Experimental Protocols for Preclinical Evaluation

To validate novel derivatives, researchers must assess both enzymatic inhibition and cellular cytotoxicity.

Protocol A: Thymidylate Synthase (TS) Inhibition Assay

This spectrophotometric assay measures the catalytic activity of TS by monitoring the formation of dihydrofolate (DHF) at 340 nm.[7][8]

Reagents:

  • TS Assay Buffer: 50 mM Tris-HCl (pH 7.4), 25 mM MgCl₂, 1 mM EDTA, 75 mM 2-mercaptoethanol.

  • Substrates: 100 µM dUMP, 300 µM 5,10-CH₂THF.

  • Enzyme Source: Recombinant human TS or cytosolic lysates from high-TS expressing cell lines (e.g., CCRF-CEM).

Procedure:

  • Preparation: Dilute the test compound (fluoropyrimidine derivative) in DMSO to 100x the desired final concentration.

  • Incubation: In a UV-transparent 96-well plate, add:

    • 180 µL TS Assay Buffer.

    • 10 µL Enzyme solution.

    • 2 µL Test compound.

    • Incubate for 15 minutes at 25°C to allow pre-binding.

  • Initiation: Add 10 µL of substrate mixture (dUMP + 5,10-CH₂THF) to start the reaction.

  • Measurement: Immediately monitor absorbance at 340 nm every 20 seconds for 10 minutes using a kinetic microplate reader.

  • Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve. Determine 
    
    
    
    by plotting % Activity vs. Log[Inhibitor].
Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

A standardized workflow to determine cell viability and resistance profiles.

Procedure:

  • Seeding: Plate tumor cells (e.g., HCT116, HT-29) at

    
     cells/well in 96-well plates. Allow attachment for 24 hours.
    
  • Treatment: Treat cells with serial dilutions of the derivative (0.1 nM – 100 µM) for 72 hours.

    • Control: Include a 5-FU control arm to benchmark potency.

  • Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 hours at 37°C.

  • Solubilization: Aspirate medium carefully. Add 150 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm (reference 630 nm).

  • Data Processing: Fit data to a 4-parameter logistic equation to extract

    
    .
    

Quantitative Comparison of Key Agents[10]

Feature5-Fluorouracil (5-FU)CapecitabineTAS-102NUC-3373 (Acelarin)
Administration IV InfusionOralOralIV Infusion
Primary Target TS InhibitionTS InhibitionDNA IncorporationTS Inhibition + DNA Damage
Active Metabolite FdUMPFdUMPTrifluridine (FTD)FdUMP
DPD Sensitivity High (Resistance Mech.)HighResistant Resistant
Half-life (

)
10–20 mins0.7–1.0 hours~2 hours (FTD)~9 hours
Key Toxicity Myelosuppression, GIHand-Foot SyndromeNeutropeniaReduced Hand-Foot Syndrome

Emerging Frontiers: Polymer Conjugates

Recent research has focused on polymeric fluoropyrimidines to improve stability. CF10 , a polymeric fluoropyrimidine, has shown promise in pancreatic ductal adenocarcinoma (PDAC).[9] Unlike 5-FU, CF10 induces high levels of replication stress and sensitizes cells to ATR and Wee1 inhibitors, suggesting a novel synergistic pathway for future combination therapies.

References

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer. Link

  • Ammazzalorso, A., et al. (2016). Structural Bases for the Synergistic Inhibition of Human Thymidylate Synthase. MDPI Pharmaceuticals. Link

  • Henricks, L. M., et al. (2018). Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for Dihydropyrimidine Dehydrogenase Genotype and Fluoropyrimidine Dosing. Clinical Pharmacology & Therapeutics. Link

  • Emura, T., et al. (2005). Mechanism of action of the novel fluoropyrimidine anticancer drug TAS-102. International Journal of Oncology. Link

  • Gmeiner, W. H. (2021). The polymeric fluoropyrimidine CF10 overcomes limitations of 5-FU in pancreatic ductal adenocarcinoma. Cancer Biology & Therapy. Link

  • Blagden, S. P., et al. (2021). First-in-human study of NUC-3373, a phosphoramidate transformation of 5-fluorouracil, in advanced solid tumors. Nature Communications. Link

Sources

Methodological & Application

Synthesis of 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol from 4-chloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PYR-045

Executive Summary

This application note details the optimized protocol for synthesizing 1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-ol , a privileged scaffold in kinase inhibitor discovery and nucleoside analog development. The method utilizes a Nucleophilic Aromatic Substitution (


) of 4-chloro-5-fluoropyrimidine with pyrrolidin-3-ol.

Unlike generic protocols, this guide addresses the specific chemoselectivity challenges (amine vs. alcohol nucleophilicity) and regioselectivity (C4 vs. C2/C6 reactivity) inherent to the 5-fluoropyrimidine core. The resulting protocol offers high yields (>90%), retains stereochemical integrity at the pyrrolidine C3 position, and minimizes defluorination side reactions.

Scientific Foundation & Mechanism

The Electrophile: 4-Chloro-5-Fluoropyrimidine

The pyrimidine ring is electron-deficient (π-deficient), making it susceptible to nucleophilic attack. The introduction of a fluorine atom at the C5 position significantly alters the electronic landscape:

  • Inductive Effect (-I): The highly electronegative fluorine at C5 withdraws electron density from the adjacent C4 and C6 carbons, lowering the energy of the LUMO and increasing electrophilicity at C4.

  • Leaving Group Hierarchy: While fluorine is often a better leaving group in

    
     due to the high electronegativity stabilizing the Meisenheimer intermediate (e.g., Sanger's reagent), in this specific scaffold, the chlorine at C4 is the preferred leaving group due to the weaker C-Cl bond compared to C-F, provided the reaction temperature is controlled.
    
The Nucleophile: Pyrrolidin-3-ol

The substrate contains two nucleophilic sites: the secondary amine (NH) and the secondary alcohol (OH).

  • Chemoselectivity: The nitrogen lone pair is significantly more nucleophilic (higher HOMO energy) than the oxygen lone pair. Under basic conditions with a tertiary amine scavenger (e.g., DIPEA),

    
    -arylation is kinetically favored over 
    
    
    
    -arylation by orders of magnitude, eliminating the need for hydroxyl protection groups.
Reaction Pathway

The reaction proceeds via a classic addition-elimination mechanism (


).

SNAr_Mechanism Reactants Reactants 4-Cl-5-F-Pyrimidine + Pyrrolidin-3-ol TS1 Transition State 1 Nucleophilic Attack (N -> C4) Reactants->TS1 k1 (RDS) Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate Product Product 1-(5-F-pyrimidin-4-yl) pyrrolidin-3-ol + HCl Intermediate->Product Elimination (-Cl)

Figure 1: Mechanistic pathway of the


 reaction. The rate-determining step (RDS) is typically the initial nucleophilic attack.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]Role
4-Chloro-5-fluoropyrimidine 132.521.0Electrophile
Pyrrolidin-3-ol 87.121.1Nucleophile
DIPEA (Hünig's Base) 129.241.5 - 2.0Acid Scavenger
Isopropanol (IPA) Solvent-Polar Protic Solvent
Ethyl Acetate Solvent-Extraction

Note: If using chiral starting material (e.g., (R)-pyrrolidin-3-ol), the chirality is retained.

Step-by-Step Methodology

Phase 1: Reaction Setup

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-5-fluoropyrimidine (1.0 equiv) in Isopropanol (10 volumes relative to mass).

    • Why IPA? Protic solvents can stabilize the anionic Meisenheimer intermediate via hydrogen bonding, accelerating the reaction compared to aprotic solvents like THF.

  • Base Addition: Add DIPEA (1.5 equiv) to the solution. Stir for 5 minutes at Room Temperature (RT).

  • Nucleophile Addition: Add pyrrolidin-3-ol (1.1 equiv) dropwise.

    • Caution: The reaction can be slightly exothermic. On scales >10g, cool the flask to 0°C during addition.

Phase 2: Reaction & Monitoring 4. Heating: Heat the reaction mixture to 60°C for 2–4 hours.

  • Checkpoint: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The starting material (UV active) should disappear. The product is more polar.
  • Note: Do not overheat (>100°C) to avoid displacing the C5-fluorine.

Phase 3: Workup & Isolation 5. Concentration: Remove the volatiles (IPA) under reduced pressure (Rotary Evaporator). 6. Partition: Redissolve the residue in Ethyl Acetate and wash with water (


) followed by brine (

).
  • Rationale: Water removes the DIPEA-HCl salt and any excess pyrrolidine.
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Usually, the crude material is sufficiently pure (>95%). If necessary, purify via flash column chromatography (DCM/MeOH gradient).

    Workflow Start Start: Dissolve Electrophile in IPA AddBase Add DIPEA (Scavenge HCl) Start->AddBase AddNuc Add Pyrrolidin-3-ol (Control Exotherm) AddBase->AddNuc Heat Heat to 60°C (2-4 Hours) AddNuc->Heat Check LC-MS Check: SM Consumed? Heat->Check Check->Heat No (Continue Heating) Workup Evaporate Solvent Partition EtOAc/Water Check->Workup Yes Isolate Dry & Concentrate Yield Calculation Workup->Isolate

    Figure 2: Operational workflow for the synthesis process.

Analytical Validation

Successful synthesis should be validated against the following criteria:

  • 1H NMR (DMSO-d6 or CDCl3):

    • Disappearance of the pyrrolidine NH signal.

    • Shift in the pyrimidine C2-H and C6-H protons (typically singlets/doublets in the aromatic region 8.0–8.5 ppm).

    • Retention of the chiral center methine proton (if chiral SM used).

  • 19F NMR:

    • Single peak corresponding to the C5-F (typically -130 to -160 ppm range, depending on reference). Absence of this peak indicates defluorination.

  • LC-MS:

    • Observed Mass

      
       (Calculated for 
      
      
      
      ).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete conversion or loss during aqueous wash.Increase temperature to 80°C. Ensure aqueous layer is not too acidic (product is basic); keep pH ~8-9 during extraction.
Defluorination Temperature too high; "Hard" nucleophile attack.Limit temp to <80°C. Avoid strong inorganic bases (e.g., NaOH) which might attack C5. Use mild organic bases (DIPEA/TEA).
O-Alkylation Competition from hydroxyl group.Unlikely with amine nucleophiles. If observed, ensure reagents are dry and add nucleophile at 0°C to favor kinetic N-attack.

References

  • General

    
     Mechanism on Pyrimidines: 
    
    • LibreTexts Chemistry. "Nucleophilic Aromatic Substitution."[3][4][5][6][7] Accessed Feb 19, 2026. Link

  • Regioselectivity in Fluoropyrimidines

    • WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." Accessed Feb 19, 2026. Link

  • Synthesis of 5-Fluoropyrimidine Derivatives

    • ChemicalBook. "4-Chloro-6-ethyl-5-fluoropyrimidine Synthesis Protocols." Accessed Feb 19, 2026. Link

  • Base-Promoted

    
     Methodology: 
    
    • Iqbal, M.A., et al. "Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes."[3] Molecules, 2019.[3] Link

Sources

Reaction conditions for coupling 3-pyrrolidinol with 5-fluoropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Coupling of 3-Pyrrolidinol with 5-Fluoropyrimidines

Executive Summary

This guide details the synthetic protocols for coupling 3-pyrrolidinol (a bifunctional amine/alcohol nucleophile) with 5-fluoropyrimidines (specifically 2,4-dichloro-5-fluoropyrimidine and 4-chloro-5-fluoropyrimidine). These motifs are ubiquitous in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., JAK, CDK inhibitors) where the 5-fluoro group serves as a metabolic blocker and electronic activator.

The core challenge in this transformation is achieving regioselectivity (C4 vs. C2 substitution) and chemoselectivity (N- vs. O-alkylation). This document provides optimized conditions to favor N-alkylation at the C4 position , supported by mechanistic insights and troubleshooting workflows.

Mechanistic Insight & Reaction Design

The Electrophile: 5-Fluoropyrimidine

The pyrimidine ring is electron-deficient, facilitating Nucleophilic Aromatic Substitution (


).
  • Role of 5-Fluorine: The fluorine atom at C5 is strongly electronegative. It lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) and inductively withdraws electron density from the ring. This makes the C4 and C6 positions significantly more electrophilic than in non-fluorinated analogs.

  • Leaving Group Hierarchy: In 2,4-dichloro-5-fluoropyrimidine, the chloride at C4 is more reactive than the chloride at C2 . This is due to the "para-like" activation from the N1 nitrogen and less steric hindrance compared to C2, which is flanked by two nitrogens.

The Nucleophile: 3-Pyrrolidinol

3-Pyrrolidinol presents two nucleophilic sites: a secondary amine and a secondary alcohol.

  • N- vs. O-Selectivity: Under neutral to moderately basic conditions (e.g.,

    
    , DIPEA), the nitrogen atom is orders of magnitude more nucleophilic than the oxygen. N-alkylation  is the exclusive pathway unless a strong base (e.g., NaH) is used to deprotonate the hydroxyl group.
    
  • Stereochemistry: The reaction preserves the stereochemistry at the C3 position of the pyrrolidine ring. If starting with (R)-3-pyrrolidinol, the product will retain the (R)-configuration.

Reaction Pathway Diagram

The following diagram illustrates the competing pathways and the selective route to the desired C4-N-adduct.

ReactionPathway cluster_conditions Optimization Factors SM 2,4-Dichloro- 5-fluoropyrimidine TS_C4 Meisenheimer Complex (C4 Attack) SM->TS_C4 Fast (Kinetically Favored) TS_C2 Meisenheimer Complex (C2 Attack) SM->TS_C2 Slow (Sterically Hindered) Nuc 3-Pyrrolidinol Prod_C4 Product A: 4-(3-hydroxypyrrolidin-1-yl) -2-chloro-5-fluoropyrimidine TS_C4->Prod_C4 -HCl Prod_C2 Product B (Impurity): 2-substituted isomer TS_C2->Prod_C2 -HCl Factors 1. Temp < 0°C favors C4 2. Polar Aprotic Solvents 3. DIPEA/TEA Base

Caption: Kinetic pathway favoring C4 substitution via Meisenheimer intermediate.

Optimization of Reaction Conditions

The following matrix summarizes the impact of critical variables on the coupling efficiency and selectivity.

VariableRecommendationRationale
Solvent DMF, DMSO, or THF 3-Pyrrolidinol is polar. DMF/DMSO ensure solubility of both reactants. THF is useful if aqueous workup is difficult (allows precipitation).
Base DIPEA (Hünig's Base) Soluble organic base. Neutralizes HCl without generating water (unlike hydroxides), preventing hydrolysis of the chloropyrimidine.
Temperature -78°C to 0°C (Addition) Low temperature is critical for regioselectivity . Higher temps (>RT) increase C2-substitution byproducts.
Stoichiometry 1.0 : 1.05 (Elec : Nuc) Slight excess of amine ensures conversion. Large excess risks double substitution (at C2 and C4).

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of 4-(3-hydroxypyrrolidin-1-yl)-2-chloro-5-fluoropyrimidine

Target: Selective C4-substitution on 2,4-dichloro-5-fluoropyrimidine.

Materials:

  • 2,4-Dichloro-5-fluoropyrimidine (1.0 eq, 167 mg, 1.0 mmol)

  • 3-Pyrrolidinol (1.05 eq, 91 mg, 1.05 mmol)

  • DIPEA (N,N-Diisopropylethylamine) (1.2 eq, 209 µL)

  • Anhydrous THF or DMF (5 mL, 0.2 M)

Step-by-Step Procedure:

  • Preparation: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 mmol) in anhydrous THF (3 mL).

  • Cooling: Cool the solution to -10°C (ice/acetone or ice/salt bath). Note: Cooling is essential to suppress C2 attack.

  • Nucleophile Mix: In a separate vial, dissolve 3-pyrrolidinol (1.05 mmol) and DIPEA (1.2 mmol) in THF (2 mL).

  • Addition: Add the amine/base solution dropwise to the pyrimidine solution over 10 minutes.

  • Reaction: Stir at -10°C for 1 hour, then allow to warm slowly to Room Temperature (RT) over 2 hours.

  • Monitoring: Check by TLC (50% EtOAc/Hexanes) or LC-MS. The product typically appears as the major peak; starting material should be consumed.

  • Workup:

    • Option A (THF): Concentrate volatiles. Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine (10 mL).

    • Option B (DMF): Pour into crushed ice/water (20 mL). Extract with EtOAc (3 x 15 mL). Note: 3-pyrrolidinol derivatives can be water-soluble.[1] If yield is low, saturate the aqueous phase with NaCl before extraction or use DCM/iPrOH (3:1).

  • Purification: Flash column chromatography on silica gel. Gradient: 0% -> 10% MeOH in DCM. (The free hydroxyl group makes the product polar).

Protocol B: Microwave-Assisted Coupling (For Unreactive Substrates)

Target: Coupling with deactivated electrophiles (e.g., 4-chloro-5-fluoropyrimidines with electron-donating groups at C2).

Step-by-Step Procedure:

  • Combine chloro-pyrimidine (0.5 mmol), 3-pyrrolidinol (0.6 mmol), and

    
     (1.0 mmol) in Isopropanol (3 mL)  in a microwave vial.
    
  • Seal and irradiate at 100°C for 15-30 minutes .

  • Filter off inorganic salts.

  • Concentrate and purify via preparative HPLC or crystallization.

Experimental Workflow Diagram

Workflow Start Start: Dissolve 2,4-dichloro-5-fluoropyrimidine in anhydrous THF/DMF Cool Cool to -10°C (Critical for Regiocontrol) Start->Cool Add Dropwise Addition of 3-Pyrrolidinol + DIPEA Cool->Add Monitor Monitor via LC-MS (1-3 h) Check for C4 vs C2 isomer ratio Add->Monitor Decision Is SM consumed? Monitor->Decision Decision->Monitor No (Stir longer/Warm to RT) Workup Workup: Extract with EtOAc or DCM/iPrOH Wash with Brine Decision->Workup Yes Purify Purification: Flash Chromatography (DCM:MeOH gradient) Workup->Purify

Caption: Optimized workflow for regioselective SNAr coupling.

Troubleshooting & FAQs

Q1: I am seeing a mixture of two isomers by LC-MS. Which is which?

  • Answer: The C4-substituted product is usually the major isomer. In NMR, the proton at C6 (adjacent to the nitrogen) will show a distinct splitting pattern due to coupling with the 5-F atom (

    
    ). The C2-substituted impurity often elutes later on reverse-phase LC due to the retention of the more lipophilic C4-Cl.
    

Q2: My yield is low, and I suspect the product is staying in the aqueous layer.

  • Answer: 3-Pyrrolidinol adducts are polar. Avoid simple water/ether extractions. Use DCM:Isopropanol (3:1) for extraction, or saturate the aqueous layer with solid NaCl ("salting out") to force the organic product out.

Q3: Can I use the hydrochloride salt of 3-pyrrolidinol?

  • Answer: Yes, but you must add an extra equivalent of base (e.g., 2.2 eq of DIPEA total) to free the amine. Failure to do so will result in no reaction.

References

  • Regioselectivity in Pyrimidine SNAr

    • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles[2][3]

    • Source: J. Org.[2] Chem. 2015, 80, 15, 7757–7763.[2]

    • URL:[Link]

    • Relevance: Establishes the baseline preference for C4 substitution in 5-EWG-pyrimidines and highlights conditions where selectivity might invert (tertiary amines), validating the C4 preference for secondary amines like pyrrolidine.
  • Title: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines (Analogous Chemistry)
  • Synthesis of Pyrrolidinol-Pyrimidine Adducts

    • Title: Synthesis and Bioevaluation of 5-Fluorouracil Deriv
    • Source: Molecules 2007, 12(11), 2413-2426.
    • URL:[Link]

    • Relevance: Demonstrates the stability of the 5-fluoro motif under coupling conditions.
  • Chemoselectivity (N vs O)

    • Title: Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology
    • Source: ChemRxiv (2021)
    • URL:[Link]

    • Relevance: Discusses the handling and reactivity of 3-pyrrolidinol scaffolds.

Sources

The Strategic Deployment of 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, renowned for its ability to impart favorable physicochemical properties such as enhanced aqueous solubility and to serve as a key pharmacophoric element.[1] When functionalized with a fluorinated pyrimidine, as in the case of 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol , it becomes a highly valuable and versatile building block for the synthesis of targeted Active Pharmaceutical Ingredients (APIs), particularly kinase inhibitors. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this building block. We will delve into its significance, key synthetic transformations, and provide detailed, field-proven protocols for its incorporation into complex API scaffolds, with a focus on the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.

Introduction: The Significance of the Fluoropyrimidine-Pyrrolidine Motif

The convergence of a 5-fluoropyrimidine and a 3-hydroxypyrrolidine ring within a single molecular entity offers a unique combination of chemical handles and structural features that are highly sought after in modern drug design.

  • The 5-Fluoropyrimidine Moiety: The fluorine atom at the 5-position of the pyrimidine ring serves as a potent modulator of electronic properties and can engage in crucial hydrogen bonding or other non-covalent interactions within the target protein's active site. Furthermore, the pyrimidine core is a well-established hinge-binding motif in a multitude of kinase inhibitors.

  • The Pyrrolidin-3-ol Core: The pyrrolidine ring provides a three-dimensional architecture that can effectively probe the topology of a protein's binding pocket.[2] The hydroxyl group at the 3-position presents a key point for further functionalization, allowing for the introduction of diverse substituents to optimize potency, selectivity, and pharmacokinetic profiles. The nitrogen atom of the pyrrolidine can act as a hydrogen bond acceptor, further enhancing binding affinity.[1]

This strategic combination makes 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol a powerful starting material for the construction of inhibitors targeting a range of kinases implicated in inflammatory diseases and cancer, such as IRAK4, Bruton's tyrosine kinase (BTK), and Janus kinases (JAKs).[3][4][5]

Key Synthetic Applications: A Focus on IRAK4 Inhibitor Synthesis

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical mediator in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, making it a prime target for the treatment of various inflammatory and autoimmune disorders.[6] The 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol scaffold is ideally suited for the synthesis of potent and selective IRAK4 inhibitors.

A common synthetic strategy involves the functionalization of the 3-hydroxyl group of the pyrrolidine ring via reactions such as etherification or esterification to introduce a side chain that can interact with a specific region of the IRAK4 binding site.

Representative Synthetic Pathway: Ether Linkage Formation

A prevalent method for elaborating the 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol core is through a Williamson ether synthesis or a Mitsunobu reaction to introduce a variety of substituents at the 3-position of the pyrrolidine ring. This approach allows for the systematic exploration of the structure-activity relationship (SAR) to enhance target engagement.

G A 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol D API Precursor (Ether-linked) A->D Reaction B Electrophilic Partner (R-X) e.g., Substituted Benzyl Halide B->D C Base (e.g., NaH, K2CO3) or Mitsunobu Conditions (DEAD, PPh3) C->D E Further Synthetic Steps (e.g., Coupling Reactions) D->E Elaboration F Final API E->F Finalization

Figure 1: General workflow for the functionalization of the pyrrolidin-3-ol moiety.

Detailed Experimental Protocols

The following protocols are representative and may require optimization based on the specific substrate and desired final product. All manipulations of air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon).

Protocol 3.1: Synthesis of a Representative IRAK4 Inhibitor Precursor via Williamson Ether Synthesis

This protocol describes the synthesis of a key intermediate where the hydroxyl group of 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol is alkylated with a substituted benzyl bromide.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (mmol)
1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol1246093-19-1197.191.0
4-(Bromomethyl)-2-methoxybenzonitrile154697-36-6226.061.1
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.001.2
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.095 mL
Ethyl Acetate141-78-688.11As needed
Saturated Aqueous Sodium Bicarbonate Solution144-55-884.01As needed
BrineN/AN/AAs needed
Anhydrous Magnesium Sulfate7487-88-9120.37As needed

Procedure:

  • Preparation: To a flame-dried 25 mL round-bottom flask under an argon atmosphere, add 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol (197 mg, 1.0 mmol).

  • Deprotonation: Add anhydrous DMF (5 mL) and cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (48 mg of 60% dispersion, 1.2 mmol) portion-wise. Stir the mixture at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.

  • Alkylation: In a separate flask, dissolve 4-(bromomethyl)-2-methoxybenzonitrile (249 mg, 1.1 mmol) in anhydrous DMF (2 mL). Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[6]

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford the desired ether-linked product.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of a strong base like sodium hydride necessitates the exclusion of water to prevent quenching of the base and to ensure efficient deprotonation of the alcohol.

  • Inert Atmosphere: An argon or nitrogen atmosphere prevents side reactions with atmospheric oxygen and moisture.

  • Excess Reagent: A slight excess of the alkylating agent is used to drive the reaction to completion.

  • Solvent Choice: DMF is an excellent polar aprotic solvent for this type of reaction, as it effectively solvates the sodium alkoxide intermediate.

G cluster_0 Reaction Scheme Reactant_A 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol Product 3-((2-methoxy-4-cyanobenzyl)oxy)-1-(5-fluoropyrimidin-4-yl)pyrrolidine Reactant_A->Product + Reactant_B 4-(Bromomethyl)-2-methoxybenzonitrile Reactant_B->Product Reagents NaH, DMF Reagents->Product

Figure 2: Synthesis of a key IRAK4 inhibitor precursor.

Protocol 3.2: Subsequent Suzuki Coupling for API Synthesis

The synthesized precursor can then be further elaborated. For instance, if the pyrimidine ring were functionalized with a leaving group (e.g., a chlorine or bromine atom), a Suzuki coupling reaction could be employed to introduce an aryl or heteroaryl group, a common strategy in the synthesis of kinase inhibitors.

Hypothetical Elaboration:

Assuming a precursor with a leaving group on the pyrimidine ring, the following protocol outlines a Suzuki coupling.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (mmol)
Precursor from Protocol 3.1 (with a pyrimidine leaving group)N/AVaries1.0
(4-Aminophenyl)boronic acid pinacol ester214360-73-3219.061.2
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)72287-26-4731.730.05
Potassium Carbonate584-08-7138.213.0
1,4-Dioxane123-91-188.118 mL
Water7732-18-518.022 mL

Procedure:

  • Reaction Setup: To a microwave vial, add the precursor (1.0 mmol), (4-aminophenyl)boronic acid pinacol ester (1.2 mmol), Pd(dppf)Cl2 (0.05 mmol), and potassium carbonate (3.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL).

  • Degassing: Sparge the mixture with argon for 15 minutes.

  • Reaction: Seal the vial and heat the mixture in a microwave reactor at 120 °C for 30-60 minutes. Monitor the reaction by LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. The organic layer is then washed, dried, and concentrated. The final product is purified by preparative HPLC or crystallization.

Trustworthiness and Self-Validation:

Each protocol should be validated by appropriate analytical techniques.

Analytical TechniqueExpected Outcome for Validation
LC-MS Confirms the consumption of starting materials and the formation of the product with the expected mass-to-charge ratio.
¹H and ¹³C NMR Provides structural confirmation of the final product. The appearance of new signals and shifts in existing signals will be consistent with the proposed structure.
HRMS Provides the exact mass of the synthesized compound, confirming its elemental composition.
Purity Analysis HPLC or UPLC analysis should be used to determine the purity of the final compound, which is critical for its use in subsequent biological assays.

Conclusion

1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol is a strategically designed building block that offers a streamlined entry into the synthesis of complex and high-value APIs, particularly kinase inhibitors. Its inherent structural and electronic features, combined with the versatility of its hydroxyl group for further functionalization, make it an indispensable tool for medicinal chemists. The protocols outlined in this application note provide a solid foundation for the synthesis of novel drug candidates. By understanding the underlying chemical principles and employing rigorous analytical validation, researchers can confidently and efficiently utilize this building block to advance their drug discovery programs.

References

  • Molecules. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • MDPI. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. [Link]

  • Organic & Biomolecular Chemistry. One-pot synthesis of β-lactams by the Ugi and Michael addition cascade reaction. [Link]

  • ACS Publications. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4). [Link]

  • PubMed. Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. [Link]

  • MDPI. The Development of BTK Inhibitors: A Five-Year Update. [Link]

  • PubMed. N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. [Link]

  • MDPI. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. [Link]

  • PubMed. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. [Link]

  • Google Patents.
  • Google Patents.
  • ResearchGate. Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib. [Link]

  • PMC. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • PMC. Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. [Link]

  • I-MAK. Patent Search Methodology. [Link]

  • Pharma Inventor Inc. Patent & Publications. [Link]

  • Charles River Laboratories. Drug Discovery Patents. [Link]

  • UCLA Garg Lab. Patents & Products. [Link]

  • Sygnature Discovery. The Identification of the Clinical Candidate. [Link]

  • Der Pharma Chemica. Synthesis and Antitumor Evaluation of Some 5-fluorouracil Derivatives. [Link]

  • ResearchGate. Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. [Link]

  • PubMed. Synthesis and in vitro characterization of novel IRAK-4 inhibitor compounds. [Link]

  • ResearchGate. Synthesis and in vitro characterization of novel IRAK-4 inhibitor compounds. [Link]

  • MDPI. Design, synthesis and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK-depen. [Link]

  • Google Patents. US8324225B2 - Pyrrolopyrimidine compounds and their uses.
  • RSC Publishing. Design, synthesis and in vitro evaluations of new cyclotriphosphazenes as safe drug candidates. [Link]

Sources

Application Note: Solvent Selection & Solubility Profiling for 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a technical framework for the solubilization and handling of 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol (CAS: 2168360-08-3).[1] This compound is a critical heterocyclic intermediate, often utilized in the synthesis of Tyrosine Kinase (TRK) inhibitors and other fluoropyrimidine-based bioactive scaffolds.

Proper solvent selection for this molecule is non-trivial due to its amphiphilic nature : it possesses a lipophilic fluorinated aromatic core and a polar, hydrogen-bonding pyrrolidinyl-alcohol tail.[1] This guide categorizes solvents by application (Synthesis, Analysis, Bioassay) and provides a validated protocol for determining saturation limits.

Physicochemical Analysis & Solubility Prediction

To select the optimal solvent, we must first analyze the structural determinants of the molecule.

Structural FeatureChemical PropertySolubility Impact
5-Fluoropyrimidine Core Aromatic, Electron-deficientIncreases lipophilicity (

); reduces basicity of ring nitrogens compared to non-fluorinated analogs.[1]
Pyrrolidine Ring Aliphatic heterocycleEnhances solubility in organic solvents compared to acyclic amines.[1]
C3-Hydroxyl Group (-OH) H-Bond Donor/AcceptorCritical Handle: Significantly increases solubility in polar protic solvents (MeOH, Water) and polar aprotic solvents (DMSO).[1]
Pyrimidine Nitrogens Weak BasespH Sensitivity: Solubility in aqueous media will increase significantly at acidic pH (

) due to protonation.[1]

Predicted Solubility Profile:

  • High Solubility: DMSO, DMF, DMAc (Polar Aprotic).

  • Moderate/Good Solubility: Methanol, Ethanol, Acetonitrile (Polar Protic/Aprotic).

  • Low/Conditional Solubility: Water (Neutral pH), Ethyl Acetate, Dichloromethane.

  • Insoluble: Hexanes, Diethyl Ether, Toluene.

Solvent Selection Guide (Tiered System)

The following tiers are based on the Chem21 Solvent Selection Guide and standard medicinal chemistry practices for aminopyrimidines [1][2].

Tier 1: Universal Solvents (Stock Solutions & Bioassays)

Use for: Preparing high-concentration stocks (10–100 mM) for storage or biological screening.[1]

  • DMSO (Dimethyl Sulfoxide): The gold standard.[1] The dipole moment of DMSO disrupts the crystal lattice of the fluoropyrimidine effectively.

    • Expected Solubility: >50 mg/mL.[1]

    • Note: DMSO is hygroscopic.[1] Store under inert gas to prevent water uptake, which can precipitate the compound over time.

  • DMF (Dimethylformamide): An alternative to DMSO, though less preferred for cell-based assays due to higher cytotoxicity.[1]

Tier 2: Process Solvents (Synthesis & Crystallization)

Use for: Reactions, recrystallization, and chromatography.

  • Methanol (MeOH): Excellent solvent for this compound due to the pyrrolidinyl -OH group interaction.[1]

  • Ethanol (EtOH): Greener alternative to methanol.[1] Solubility may be slightly lower but sufficient for recrystallization (often with heating).[1]

  • Isopropanol (IPA): Recommended as an anti-solvent or for controlled crystallization.[1]

Tier 3: Extraction & Workup

Use for: Liquid-liquid extraction (LLE).[1]

  • Ethyl Acetate (EtOAc): Likely moderate solubility.[1] Suitable for extracting the compound from basic aqueous layers.[1]

  • DCM (Dichloromethane): Good solubilizer but flagged as "Hazardous" in modern green chemistry guides.[1] Use only if EtOAc fails.

    • Optimization: Adding 5-10% Methanol to DCM significantly boosts solubility for this specific alcohol-bearing molecule.[1]

Experimental Protocol: Saturation Solubility Assessment

Do not rely on visual estimation alone.[1] Use this self-validating protocol to determine exact solubility limits.

Workflow Diagram

The following diagram outlines the decision process for solvent screening.

SolubilityWorkflow Start Start: Solid Compound (1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol) SelectSolvent Select Solvent Category Start->SelectSolvent Tier1 Tier 1: DMSO/DMF (Target: >50 mg/mL) SelectSolvent->Tier1 Tier2 Tier 2: Alcohols (Target: 10-50 mg/mL) SelectSolvent->Tier2 Tier3 Tier 3: Aqueous/Buffer (pH Dependent) SelectSolvent->Tier3 VisualTest Protocol A: Visual Increment Test Add solvent in 100 µL aliquots Tier1->VisualTest Tier2->VisualTest Tier3->VisualTest Dissolved Clear Solution? VisualTest->Dissolved Yes Soluble Dissolved->Yes Yes No Precipitate Remains Dissolved->No No HPLC Protocol B: HPLC-UV Quantitation (Saturation Shake-Flask) Yes->HPLC Validate Concentration Heat Apply Heat (40°C) & Sonication No->Heat Heat->Dissolved

Figure 1: Decision tree for solubility screening and validation.

Protocol A: Visual Increment Screen (Rapid)
  • Weigh 5 mg of compound into a 1.5 mL clear glass vial.

  • Add 50 µL of solvent (Target concentration: 100 mg/mL).

  • Vortex for 30 seconds.

  • Observation:

    • Clear: Solubility > 100 mg/mL.[1]

    • Cloudy: Proceed to step 5.

  • Add solvent in 50 µL increments , vortexing between additions, until clear or total volume reaches 1 mL (5 mg/mL limit).

Protocol B: Quantitative Saturation (HPLC Method)

Required for accurate physicochemical data.[1]

  • Add excess solid compound (~20 mg) to 1 mL of solvent.[1]

  • Shake/agitate at 25°C for 24 hours to ensure thermodynamic equilibrium.

  • Filter supernatant through a 0.22 µm PTFE filter (do not use Nylon, which may bind the fluoropyrimidine).[1]

  • Dilute filtrate 100x with Mobile Phase A (Water + 0.1% Formic Acid).[1]

  • Analyze via HPLC-UV (254 nm) against a standard curve.[1]

Critical Application Notes

A. pH-Dependent Aqueous Solubility

The pyrimidine ring nitrogens are weakly basic.[1]

  • Neutral pH (7.0): Solubility is likely limited.[1]

  • Acidic pH (< 4.0): Solubility increases dramatically due to protonation.[1]

    • Recommendation: For aqueous formulations, use 0.1 M HCl or Acetate Buffer (pH 4.5) .[1]

B. LC-MS Analysis

For Liquid Chromatography-Mass Spectrometry, the following mobile phase is recommended to ensure ionization and solubility on-column:

  • Solvent A: Water + 0.1% Formic Acid.[1]

  • Solvent B: Acetonitrile + 0.1% Formic Acid.[1]

  • Note: The Formic Acid is essential to protonate the pyrimidine, improving peak shape and solubility.

C. Storage of Solutions
  • DMSO Stocks: Stable at -20°C for >6 months.[1] Avoid repeated freeze-thaw cycles; aliquot into single-use volumes.

  • Aqueous Solutions: Unstable over long periods due to potential hydrolysis or oxidation.[1] Prepare fresh.

References

  • Prat, D., et al. (2016).[1][2] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 18, 288-296.[2]

  • Henderson, R. K., et al. (2011).[1] "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[1] Green Chemistry, 13, 854-862.

  • PubChem. (2023).[1] "Compound Summary: 5-Fluoropyrimidine derivatives." National Library of Medicine.[1] [1]

  • Savjani, K. T., et al. (2012).[1] "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.[1]

Sources

Scalable synthesis methods for 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol Intermediates

Executive Summary

The moiety 1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-ol represents a privileged scaffold in kinase inhibitor discovery, particularly in the development of TRK, JAK, and PI3K inhibitors. While the synthesis appears deceptively simple—a nucleophilic aromatic substitution (


)—scaling this reaction presents distinct challenges regarding regioselectivity, thermal safety, and the purging of hydrolytic impurities without chromatography.

This guide provides a validated, scalable protocol for synthesizing this intermediate, transitioning from medicinal chemistry "mg-scale" methods to a robust "kg-scale" process. We focus on the coupling of 4-chloro-5-fluoropyrimidine with pyrrolidin-3-ol (chiral or racemic).

Strategic Analysis & Retrosynthesis

Route Selection: The Regioselectivity Trap

A common pitfall in early development is starting with 2,4-dichloro-5-fluoropyrimidine due to its lower cost. However, reacting this with pyrrolidin-3-ol yields a mixture of C4- and C2-substituted isomers.

  • C4-Substitution (Desired): Favored electronically (para to N3) and sterically.

  • C2-Substitution (Impurity): Significant enough (~5-15%) to require column chromatography, rendering the process unscalable.

Decision: For scalable manufacturing, 4-chloro-5-fluoropyrimidine is the requisite starting material. It eliminates regioselectivity concerns, leaving only chemoselectivity (N- vs. O-alkylation) as the critical quality attribute.

Chemoselectivity (N- vs. O-Alkylation)

Pyrrolidin-3-ol contains both a secondary amine and a secondary alcohol.

  • Amine Nucleophilicity: Significantly higher than the alcohol.

  • Risk: In the presence of strong bases (e.g., NaH) or high temperatures, O-alkylation or bis-alkylation can occur.

  • Solution: Use a mild inorganic base (

    
    ) or a tertiary amine (
    
    
    
    ) in a protic solvent (IPA) to deactivate the hydroxyl group via hydrogen bonding, ensuring exclusive N-alkylation.

Visualizing the Process

The following diagram outlines the reaction logic and critical process parameters (CPPs).

G SM1 4-Chloro-5-fluoropyrimidine (Electrophile) Rxn S_NAr Reaction Solvent: IPA Base: Et3N Temp: 70-80°C SM1->Rxn  Limiting Reagent SM2 Pyrrolidin-3-ol (Nucleophile) SM2->Rxn  1.1 Equiv Quench Quench/Workup Add Water -> Cool Rxn->Quench  IPC: <1% SM1 Imp1 Impurity: Hydrolysis (4-Hydroxy-5-fluoropyrimidine) Rxn->Imp1  Moisture/High Temp Cryst Crystallization (Seeding) Quench->Cryst  Precipitation Prod Target Intermediate >99% Purity Cryst->Prod  Filtration

Figure 1: Process flow for the chemoselective S_NAr synthesis highlighting the critical path to high purity.

Detailed Protocol: Scalable Synthesis (100g Scale)

This protocol is optimized for (R)-1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-ol , but applies equally to the (S)-enantiomer or racemate.

Materials
ReagentMW ( g/mol )EquivMass/VolRole
4-Chloro-5-fluoropyrimidine 132.521.0100.0 gLimiting Reagent
(R)-Pyrrolidin-3-ol 87.121.172.3 gNucleophile
Triethylamine (TEA) 101.191.2126 mLBase (Scavenger)
Isopropyl Alcohol (IPA) Solvent-500 mL (5V)Reaction Medium
Water Anti-solvent-1000 mL (10V)Workup
Experimental Procedure

Step 1: Reaction Setup

  • Charge Isopropyl Alcohol (500 mL) into a 2L reactor equipped with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Add 4-Chloro-5-fluoropyrimidine (100 g) . Stir to dissolve.

  • Add Triethylamine (126 mL) . Note: The reaction is slightly exothermic upon amine addition.

  • Add (R)-Pyrrolidin-3-ol (72.3 g) slowly over 15 minutes.

    • Process Safety: Do not add all at once. Although the reaction requires heat to proceed rapidly, the initial mixing can generate a mild exotherm.

Step 2: Reaction (S_NAr)

  • Heat the mixture to 75–80°C (gentle reflux).

  • Maintain agitation for 4–6 hours .

  • IPC (In-Process Control): Monitor by HPLC.

    • Target: < 1.0% remaining 4-chloro-5-fluoropyrimidine.

    • Common Impurity: 4-hydroxy-5-fluoropyrimidine (from moisture). If >2%, check solvent water content in future batches.

Step 3: Workup & Isolation (Crystallization)

  • Cool the reaction mixture to 40–50°C .

  • Slowly add Water (1000 mL) over 30 minutes.

    • Observation: The product may initially oil out before solidifying. Seeding with pure product (0.1 wt%) at this stage is highly recommended to induce uniform particle size.

  • Cool the slurry to 0–5°C and age for 2 hours.

  • Filter the solids.

  • Wash the cake with 10% IPA/Water (200 mL) (chilled).

  • Dry in a vacuum oven at 45°C for 12 hours.

Step 4: Expected Results

  • Yield: 85–92%

  • Purity (HPLC): >99.5% a/a

  • Chiral Purity: >99.8% ee (no racemization occurs under these conditions).

Critical Process Parameters (CPPs) & Troubleshooting

ParameterRecommendationRationale
Solvent Selection IPA or n-Butanol Alcohols facilitate proton transfer and allow for "one-pot" crystallization by water addition. Avoid DMF/DMSO to eliminate aqueous extraction steps.
Temperature 70–80°C Below 60°C, the reaction is sluggish. Above 90°C, risk of hydrolysis increases.
Stoichiometry 1.1 eq Amine Slight excess ensures complete consumption of the electrophile (which is genotoxic and harder to purge). Excess pyrrolidinol remains in the mother liquor.
Base Choice TEA vs. K2CO3 TEA is preferred for homogeneous kinetics. K2CO3 is viable but requires filtration of inorganic salts before crystallization.

Safety & Toxicology

  • Fluorinated Pyrimidines: 4-Chloro-5-fluoropyrimidine is corrosive and a potential skin sensitizer. It can hydrolyze to release HF and HCl traces in moist air. Handle in a fume hood.

  • Thermal Runaway: While this specific S_NAr is moderately exothermic, the adiabatic temperature rise should be calculated for scales >1 kg.

  • Genotoxicity: The starting material (4-chloro-5-fluoropyrimidine) is a reactive alkylating agent. Ensure the final product is tested for this impurity (limit usually <10 ppm).

References

  • Regioselectivity in Pyrimidine Chemistry

    • Title: Regioselective Control of the S_NAr Amination of 5-Substituted-2,4-Dichloropyrimidines.
    • Source:Journal of Organic Chemistry (via NIH/PubMed).
    • URL:[Link]

  • Scalable Synthesis of Chiral Pyrrolidines

    • Title: Scalable Synthesis of Highly Pure (R)-3-Fluoropyrrolidine from (S)-4-Chloro-3-hydroxybutyronitrile.
    • Source:ResearchG
    • URL:[Link]

  • General S_NAr Scale-Up Principles

    • Title: Practical and Scalable Synthesis of Pyrimidine-Based Kinase Inhibitors.
    • Source:Organic Process Research & Development (General Reference for S_NAr safety).
    • URL:[Link]

Microwave-assisted synthesis of N-heteroaryl pyrrolidin-3-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-heteroaryl pyrrolidin-3-ol scaffold is a privileged structure in medicinal chemistry, serving as a core moiety in GPCR ligands, kinase inhibitors, and ion channel modulators. Traditional thermal synthesis of these constructs via nucleophilic aromatic substitution (


) or transition-metal cross-coupling is often plagued by long reaction times (12–48 hours), incomplete conversion, and competing O-arylation.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times to minutes while enhancing chemoselectivity for N-arylation. By leveraging the specific dielectric heating properties of polar aprotic solvents, this method ensures high yields and reproducibility for drug discovery campaigns.

Strategic Reaction Engineering

The Microwave Advantage: Dielectric Heating

Unlike conventional heating, which relies on conduction and convection, microwave irradiation (2.45 GHz) couples directly with the reaction matrix.

  • Dipolar Polarization: Polar solvent molecules (e.g., DMSO, NMP) align with the oscillating electric field, generating internal heat via molecular friction.

  • Arrhenius Acceleration: The ability to rapidly reach temperatures exceeding the solvent's atmospheric boiling point (superheating) significantly increases the rate constant (

    
    ).
    
Solvent Selection Logic

Success in MAOS depends on the loss tangent (


)  of the solvent, which measures its ability to convert microwave energy into heat.
Solvent

(High = Better Heating)
Boiling Point (°C)Application Note
NMP 0.275202Preferred. Excellent solubilizer; stable at high T.
DMSO 0.825189High heating efficiency; difficult to remove during workup.
DMF 0.161153Good general purpose; risk of decomposition to dimethylamine at >180°C.
Ethanol 0.94178Good for lower temp reactions; requires pressurized vessel.

Mechanism & Chemoselectivity

The primary challenge in coupling pyrrolidin-3-ol with aryl halides is chemoselectivity . The molecule contains two nucleophiles: the secondary amine (N-H) and the secondary alcohol (O-H).

  • Thermodynamic Control: The N-H bond is generally more nucleophilic. However, strong bases (e.g., NaH) or high temperatures can deprotonate the alcohol, leading to O-arylation side products.

  • Microwave Solution: Rapid heating protocols using weak organic bases (DIPEA) kinetically favor the N-arylation pathway via an

    
     mechanism.
    
Visualizing the Pathway

SNAr_Mechanism Reagents Pyrrolidin-3-ol + Heteroaryl Halide Meisenheimer Meisenheimer Complex (TS) Reagents->Meisenheimer Nucleophilic Attack (N:) Product_O O-Aryl Product (Minor/Avoided) Reagents->Product_O Competing O-Attack MW_Input MW Irradiation (hν / ΔT) MW_Input->Meisenheimer Activation Energy Product_N N-Aryl Product (Major) Meisenheimer->Product_N Re-aromatization (-HX)

Figure 1: Reaction pathway highlighting the kinetic dominance of N-arylation under optimized microwave conditions.

Experimental Protocols

Protocol A: for Electron-Deficient Heterocycles

Applicability: Chloropyridines, chloropyrimidines, chloropyrazines.

Reagents:

  • Pyrrolidin-3-ol (1.2 equiv)

  • Heteroaryl Chloride (1.0 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: NMP or DMSO (Concentration: 0.5 M)

Step-by-Step Methodology:

  • Setup: In a 10 mL microwave process vial, charge the heteroaryl chloride (1.0 mmol) and pyrrolidin-3-ol (1.2 mmol).

  • Solvation: Add NMP (2.0 mL) and a magnetic stir bar. Cap the vial and vortex for 10 seconds to ensure homogeneity.

  • Base Addition: Syringe in DIPEA (2.0 mmol). Note: Add base last to minimize exotherms before sealing.

  • Irradiation: Place in the microwave reactor cavity.

    • Mode: Dynamic (hold temperature).

    • Temp: 140°C.

    • Hold Time: 10 minutes.

    • Pre-stir: 30 seconds.

    • Pressure Limit: 250 psi (safety cutoff).

  • Cooling: Allow the reactor to cool the vial to <50°C using compressed air (automated).

  • Workup: Pour reaction mixture into water (20 mL) and extract with EtOAc (3 x 10 mL). Wash organic layer with brine, dry over

    
    , and concentrate.
    
Protocol B: Buchwald-Hartwig for Unactivated Substrates

Applicability: Electron-rich aryl halides or unactivated bromides where


 fails.

Reagents:

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: XPhos or BINAP (4 mol%)

  • Base:

    
     (1.5 equiv) - Use with caution; can promote O-arylation if overheated.
    
  • Solvent: Toluene/t-BuOH (4:1)

Methodology:

  • Inert Atmosphere: Purge the microwave vial with Nitrogen/Argon.

  • Charge: Add Pd source, Ligand, Base, and Aryl Halide.

  • Solvent: Add degassed solvent mixture.

  • Irradiation: Heat at 110°C for 20 minutes.

  • Filtration: Filter through a Celite pad to remove Pd black before purification.

Data & Validation

Table 1: Comparison of Thermal vs. Microwave Synthesis (Representative Data)

EntrySubstrate (Ar-Cl)MethodTemp (°C)TimeYield (%)
12-ChloropyridineThermal (Reflux)11016 h65%
2 2-Chloropyridine Microwave 150 10 min 92%
34-ChloropyrimidineThermal (Reflux)10012 h70%
4 4-Chloropyrimidine Microwave 130 5 min 95%

Operational Workflow

Workflow Start Start: Reagent Prep Vial_Load Load MW Vial (Reagents + Solvent) Start->Vial_Load Seal Crimp Cap Seal Vial_Load->Seal MW_Run MW Irradiation (Dynamic Mode) Seal->MW_Run Cool Compressed Air Cooling (T < 50°C) MW_Run->Cool Analysis LC-MS Check Cool->Analysis Analysis->MW_Run Incomplete (+5 min) Purify Flash Chromatography Analysis->Purify Conversion > 90% End Final Compound Purify->End

Figure 2: Operational workflow from vial loading to product isolation.

Troubleshooting Guide

  • Pressure Errors: If the vessel vents, the reaction is generating gas or the solvent volume is too high (keep fill volume <75%). Switch to a lower vapor pressure solvent (e.g., replace EtOH with NMP).

  • O-Arylation Impurities: If >10% O-arylated product is observed by LCMS, lower the reaction temperature by 20°C and extend the time, or switch from inorganic bases (

    
    ) to organic bases (DIPEA/TEA).
    
  • Pd-Black Precipitation (Protocol B): Indicates catalyst decomposition. Ensure thorough degassing of solvents and consider adding the Pd-precursor last under an inert stream.

References

  • Kappe, C. O. (2004).[1][2][3] "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition.

  • Obermayer, D., Glasnov, T. N., & Kappe, C. O. (2011).[4] "Microwave-assisted and continuous flow multistep synthesis of 4-(pyrazol-1-yl)carboxanilides." Journal of Organic Chemistry.

  • Dallinger, D., & Kappe, C. O. (2007).[1] "Microwave-Assisted Synthesis in Water as Solvent." Chemical Reviews.

  • Biotage Application Note. "Transition Metal-Catalyzed Couplings." (General Manufacturer Protocol Grounding)

Sources

Troubleshooting & Optimization

Improving low yields in the synthesis of 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic transformation. We will explore the underlying chemical principles, provide robust troubleshooting strategies, and offer detailed protocols to help you optimize your reaction outcomes.

Introduction: The Chemistry at Play

The synthesis of 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the secondary amine of pyrrolidin-3-ol acts as a nucleophile, attacking the electron-deficient C4 position of a 4-substituted-5-fluoropyrimidine (e.g., 4-chloro-5-fluoropyrimidine). The pyrimidine ring is inherently electron-poor due to the electronegativity of its nitrogen atoms. This electrophilicity is further enhanced by the presence of the electron-withdrawing fluorine atom at the C5 position, which activates the ring for nucleophilic attack.[1][2]

The reaction proceeds through a well-established addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] The subsequent departure of a leaving group (like a chloride ion) restores the aromaticity of the pyrimidine ring, yielding the desired product. While theoretically straightforward, this reaction is often plagued by issues that can lead to diminished yields. This guide will address these common pitfalls in a structured, problem-solving format.

Troubleshooting Guide: From Low Conversion to Purification Woes

This section is structured as a series of questions addressing specific experimental problems. Each answer provides a mechanistic explanation and actionable solutions.

Question 1: My reaction shows a low conversion rate, with significant starting material remaining. What are the potential causes and how can I improve conversion?

Low conversion is typically a result of suboptimal reaction kinetics. The nucleophilicity of the amine, reaction temperature, and choice of solvent and base are the primary factors to investigate.

Causality & Solutions:

  • Insufficient Nucleophilicity: The secondary amine of pyrrolidin-3-ol must be sufficiently nucleophilic to attack the pyrimidine ring. While it is a nucleophile, its reactivity can be significantly enhanced by a base, which deprotonates the amine to generate a more potent anionic nucleophile.

    • Solution: Ensure an appropriate base is used. Non-nucleophilic organic bases like diisopropylethylamine (DIPEA) or triethylamine (TEA) are common choices. Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, particularly in polar aprotic solvents. The choice of base can be critical, and screening may be necessary.

  • Inadequate Temperature: SNAr reactions often require thermal energy to overcome the activation barrier, especially if the nucleophile is not highly reactive.

    • Solution: Gradually increase the reaction temperature. Start at room temperature and incrementally raise it to 50 °C, 80 °C, or even higher (up to 120 °C in high-boiling solvents like DMSO or NMP), while monitoring the reaction progress by TLC or LC-MS. Be aware that higher temperatures can also promote side reactions.[4]

  • Incorrect Solvent Choice: The solvent plays a crucial role in solvating the reactants and stabilizing the charged Meisenheimer intermediate.

    • Solution: Use polar aprotic solvents. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are excellent choices as they effectively solvate the intermediate and facilitate the reaction. Less polar solvents like THF or acetonitrile may lead to slower reaction rates.

Optimization Workflow for Low Conversion

Caption: Troubleshooting workflow for low reaction conversion.

Question 2: I'm observing significant byproduct formation alongside my desired product. What are the likely side reactions and how can I minimize them?

Byproduct formation is a common cause of low yields. In this specific synthesis, two primary side reactions should be considered: O-arylation and di-substitution.

Causality & Solutions:

  • O-Arylation: Pyrrolidin-3-ol has two nucleophilic sites: the secondary amine (N) and the secondary alcohol (O). While the amine is generally more nucleophilic, the hydroxyl group can also attack the pyrimidine ring, leading to the formation of an undesired ether linkage. This is more likely to occur under strongly basic conditions that deprotonate the alcohol.

    • Solution:

      • Control Basicity: Avoid overly strong bases (like NaH or alkoxides) that can significantly deprotonate the alcohol. Use milder bases like DIPEA or K₂CO₃.

      • Protecting Groups: If O-arylation persists, consider protecting the hydroxyl group of pyrrolidin-3-ol with a suitable protecting group (e.g., TBDMS, MOM) before the SNAr reaction. The protecting group can be removed in a subsequent step.

  • Di-substitution: If the starting pyrimidine has more than one leaving group, the product itself can act as a nucleophile and react with another equivalent of the starting material, leading to oligomeric impurities. This is less common but possible.

    • Solution: Control the stoichiometry carefully. Use a slight excess (1.1-1.2 equivalents) of the pyrrolidin-3-ol relative to the pyrimidine starting material. Adding the pyrimidine slowly to a solution of the pyrrolidinol can also help minimize this.

Reaction Scheme: N-Arylation vs. O-Arylation

G cluster_reactants Reactants cluster_products Potential Products Pyrrolidin-3-ol Pyrrolidin-3-ol Desired_Product Desired Product (N-Arylation) Pyrrolidin-3-ol->Desired_Product  N attacks C4 (Major Pathway) Side_Product Side Product (O-Arylation) Pyrrolidin-3-ol->Side_Product  O attacks C4 (Minor Pathway) 5-Fluoro-4-chloropyrimidine 5-Fluoro-4-chloropyrimidine

Caption: Competing N-arylation and O-arylation pathways.

Question 3: My reaction conversion looks good by LC-MS, but my isolated yield after work-up and purification is very low. What's going wrong?

Loss of product during isolation and purification is a frequent and frustrating issue. The physicochemical properties of 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol—notably its polarity and potential water solubility—can make these steps challenging.

Causality & Solutions:

  • Aqueous Work-up Losses: The product contains a hydroxyl group and a basic pyrimidine-pyrrolidine core, which can impart significant water solubility, especially if the solution is acidic (forming a protonated, more soluble salt).

    • Solution:

      • pH Adjustment: Before extraction, carefully basify the aqueous layer with NaHCO₃ or a weak base to a pH of 8-9 to ensure the product is in its free base form, which is less water-soluble.

      • Solvent Choice: Use a more polar organic solvent for extraction, such as dichloromethane (DCM) or a mixture of DCM/isopropanol. Multiple extractions (3-5 times) are recommended.

      • Brine Wash: After extraction, washing the combined organic layers with brine can help remove residual water and water-soluble impurities.

  • Purification Challenges: The polarity of the product can make purification by standard silica gel chromatography difficult, often resulting in broad peaks and poor separation.

    • Solution:

      • Column Chromatography: If using normal-phase silica, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent system. This deactivates acidic sites on the silica, preventing peak tailing. A gradient elution from DCM to DCM/Methanol is often effective.

      • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase flash chromatography (C18 silica) using a water/acetonitrile or water/methanol gradient may provide superior separation.[5]

      • Crystallization: If the product is a solid, crystallization can be an excellent purification method that avoids chromatography altogether. Screen various solvent systems (e.g., ethyl acetate/hexanes, acetone, isopropanol) to find suitable conditions.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of this SNAr reaction? The reaction begins with the nucleophilic attack of the pyrrolidin-3-ol's nitrogen atom on the C4 carbon of the pyrimidine ring. This forms a high-energy, negatively charged intermediate called a Meisenheimer complex, where the aromaticity is temporarily broken. The negative charge is delocalized and stabilized by the electron-withdrawing nitrogen atoms of the pyrimidine ring. In the final step, the leaving group (e.g., Cl⁻) is eliminated, and the aromaticity of the ring is restored to yield the final product.[2][6]

SNAr Mechanism Diagram

SNAr_Mechanism Reactants Pyrrolidin-3-ol + 5-Fluoro-4-chloropyrimidine Intermediate Meisenheimer Complex (Anionic Intermediate) Reactants->Intermediate Nucleophilic Addition Product 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol Intermediate->Product Elimination of Cl-

Caption: The addition-elimination mechanism of the SNAr reaction.

Q2: Why is the fluorine at the C5 position important? The fluorine atom at C5 is a strong electron-withdrawing group. Its inductive effect pulls electron density away from the pyrimidine ring, making the C4 position more electrophilic and thus more susceptible to nucleophilic attack. This significantly increases the reaction rate compared to an unsubstituted pyrimidine.[3]

Q3: Are there any alternative synthetic routes if this one fails? While SNAr is the most common approach, other methods could be explored. For instance, a Buchwald-Hartwig or Ullmann-type cross-coupling reaction between pyrrolidin-3-ol and a 4-halopyrimidine could be considered, although these often require more expensive catalysts and ligands. Another possibility involves building the pyrrolidine ring onto a pre-functionalized pyrimidine core.[7]

Optimized Experimental Protocol

This protocol is a generalized starting point. Researchers should optimize based on their specific substrates and equipment.

1. Reaction Setup:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (R/S)-pyrrolidin-3-ol (1.1 eq).

  • Add anhydrous dimethyl sulfoxide (DMSO) to create a ~0.5 M solution.

  • Add diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add 4-chloro-5-fluoropyrimidine (1.0 eq) portion-wise to the stirred solution.

2. Reaction Execution:

  • Heat the reaction mixture to 80 °C using an oil bath.

  • Monitor the reaction progress every 2-4 hours using LC-MS or TLC (e.g., 10% Methanol in DCM with 0.5% TEA).

  • Continue heating until the 4-chloro-5-fluoropyrimidine is consumed (typically 8-16 hours).

3. Work-up and Isolation:

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with dichloromethane (DCM) (3 x volume of DMSO).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

4. Purification:

  • Purify the crude material by flash column chromatography on silica gel.

  • Equilibrate the column with 2% methanol in DCM containing 0.5% triethylamine.

  • Load the crude product and elute with a gradient of 2% to 15% methanol in DCM (containing 0.5% TEA).

  • Combine the fractions containing the pure product (as determined by TLC/LC-MS) and concentrate under reduced pressure to yield 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol.

Summary of Key Optimization Parameters

ParameterRecommended Range/OptionsRationale & Remarks
Solvent DMSO, DMF, NMPPolar aprotic solvents stabilize the charged intermediate.
Base DIPEA, K₂CO₃, Cs₂CO₃Activates the nucleophile. Avoid overly strong bases to prevent O-arylation.
Temperature 50 °C - 120 °CIncrease temperature to improve reaction rate. Monitor for byproduct formation.
Stoichiometry 1.1 - 1.2 eq. of pyrrolidin-3-olA slight excess of the nucleophile ensures full consumption of the limiting reagent.
Work-up pH 8 - 9Ensures the product is in its neutral, less water-soluble form for efficient extraction.
Purification Normal-phase with basic modifier or Reverse-phaseThe polar nature of the product requires tailored chromatography conditions.

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • ResearchGate. Various nucleophilic aromatic substitutions at C-5 position of 4. [Link]

  • Harvard DASH. Concerted nucleophilic aromatic substitutions. [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • ChemRxiv. Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]

  • Google Patents. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
  • MDPI. Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. [Link]

  • SpringerLink. [18F]Fluoromisonidazole synthesis method: development and optimization by cartridge purification. [Link]

  • Advion Interchim Scientific. High-Throughput Purification of Five Over-the-Counter & Prescription Drug Compounds by Reverse-Phase Preparative LC-MS. [Link]

  • SpringerLink. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • Royal Society of Chemistry Publishing. Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. [Link]

Sources

Technical Support Center: Purification Strategies for 4-Chloro-5-Fluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of unreacted 4-chloro-5-fluoropyrimidine from reaction mixtures. Ticket ID: PYR-CL-F-004 Status: Open Analyst: Senior Application Scientist

Executive Summary

You are encountering difficulty removing unreacted 4-chloro-5-fluoropyrimidine (SM) from your reaction mixture. This electrophilic heterocycle is a common building block in SnAr reactions (e.g., kinase inhibitor synthesis). Its persistence is typically due to three factors:

  • Moderate Volatility: It has a high enough boiling point to resist standard rotary evaporation but is volatile enough to sublime and contaminate solid products.

  • Lipophilicity: It often co-elutes with hydrophobic products on silica gel.

  • Weak Basicity: The electron-withdrawing halogens (Cl at C4, F at C5) lower the pKa of the pyrimidine nitrogens (< 1.0), rendering standard acid washes ineffective for protonation/extraction without causing hydrolysis.

This guide details three targeted workflows to remove this impurity, ranked from "Physical Separation" to "Chemo-Selective Scavenging."

Module 1: Physical Removal (Volatility Exploitation)

Best For: Thermal-stable products; SM levels < 10%. Mechanism: 4-chloro-5-fluoropyrimidine is a low-melting solid/oil with significant vapor pressure under high vacuum.

Protocol: Azeotropic High-Vacuum Drying

Do not rely on a standard rotovap. You must utilize an azeotrope to "carry" the impurity into the trap.

  • Solvent Swap: Dissolve your crude mixture in a minimal amount of Dichloromethane (DCM) or Toluene .

  • Concentration: Evaporate the bulk solvent at 40°C using a rotary evaporator.

  • High Vacuum Stage:

    • Connect the flask to a high-vacuum manifold (< 1.0 mbar).

    • Immerse the flask in a water bath at 45–50°C .

    • Critical Step: Spin the flask (if possible) or stir magnetically to prevent "crusting" which traps the SM inside the product lattice.

  • Validation: Run a 1H NMR. Look for the characteristic C2-proton singlet (typically ~8.5–8.8 ppm depending on solvent).

⚠️ Warning: If your product is a low-molecular-weight fragment (< 250 Da), this method risks subliming your product along with the SM. Proceed to Module 2.

Module 2: Liquid-Phase Scavenging (The "DMAPA" Method)

Best For: Scale-up (> 1g); Acid-stable products. Concept: Since the SM is an electrophile (C4-Cl), we react it with a cheap, water-soluble amine to create a basic adduct. This adduct is then removed via an acidic aqueous wash.[1]

Reagent: 3-(Dimethylamino)-1-propylamine (DMAPA).

The Workflow
  • Reaction: After your main reaction is complete, add 0.2 – 0.5 equivalents (relative to the unreacted SM) of DMAPA to the reaction mixture.

  • Incubation: Stir at 40°C for 30–60 minutes .

    • Mechanism: The primary amine of DMAPA displaces the Chloride at C4 via SnAr.

    • Result: The lipophilic SM is converted into a highly polar, basic amine derivative.

  • Workup:

    • Dilute with EtOAc or DCM.[1][2]

    • Wash the organic layer with 1M HCl (2x).

    • Outcome: The SM-DMAPA adduct protonates and partitions into the aqueous layer. Your neutral product remains in the organic layer.

Data: Solubility Shift
SpeciesStateLogP (Approx)Fate in 1M HCl Wash
SM (4-Cl-5-F-Pyr) Lipophilic Neutral~1.2Remains in Organic (mostly)
Scavenged Adduct Basic Amine-0.5 (protonated)Partitions to Aqueous

Module 3: Solid-Phase Scavenging (Resin Capture)

Best For: High-value/Late-stage intermediates; Acid-sensitive products; Parallel Synthesis. Concept: Use a polymer-supported nucleophile to covalently bind the SM. The impurity is removed by simple filtration.

Recommended Resin: Si-Thiol (Silica-supported Thiol) or PL-TMT (Trimercaptotriazine). Thiols are superior to amines here because they are "softer" nucleophiles and react rapidly with chloropyrimidines without requiring heat.

Protocol
  • Loading Calculation: Estimate the mmol of excess SM remaining (via LCMS/NMR).

  • Resin Addition: Add 3–4 equivalents of Si-Thiol resin relative to the SM.

  • Solvent: Ensure the solvent is DMF , THF , or Ethanol . (DCM is slower for SnAr).

  • Base: Add a soluble base (e.g., DIPEA, 2 eq relative to SM) to activate the thiol resin.

  • Agitation: Shake or stir gently (do not magnetic stir, which grinds the beads) for 2–4 hours at RT or 40°C.

  • Filtration: Filter through a fritted cartridge or Celite pad.

  • Rinse: Wash the resin with THF/MeOH to recover any non-specifically adsorbed product.

Visual Troubleshooting Guide

The following diagram illustrates the decision logic for selecting the correct purification pathway.

PurificationLogic Start Start: Reaction Mixture contains 4-Cl-5-F-Pyrimidine CheckScale Check Scale & Stability Start->CheckScale IsVolatile Is Product Volatile (< 250 MW)? CheckScale->IsVolatile HighVac Module 1: High Vacuum Azeotrope IsVolatile->HighVac No (Product Stable) IsAcidStable Is Product Acid Stable? IsVolatile->IsAcidStable Yes (Risk of Sublimation) Chromatography Fallback: Flash Chromatography (Gradient Optimization) HighVac->Chromatography Residual SM Remains LiqScavenge Module 2: Liquid Scavenging (DMAPA) + Acid Wash IsAcidStable->LiqScavenge Yes SolidScavenge Module 3: Solid Phase Scavenging (Si-Thiol Resin) IsAcidStable->SolidScavenge No (Acid Sensitive) LiqScavenge->Chromatography High Purity Required

Caption: Decision Matrix for removing 4-chloro-5-fluoropyrimidine based on product properties.

Frequently Asked Questions (FAQs)

Q1: Can I just wash the reaction mixture with strong acid to remove the SM? A: No. The pKa of 4-chloro-5-fluoropyrimidine is extremely low due to the electron-withdrawing halogen atoms. It will not protonate significantly in standard aqueous acid washes (e.g., 1M HCl) to partition into the water layer. Furthermore, strong acidic conditions and heat may hydrolyze the C-Cl bond, creating 4-hydroxy-5-fluoropyrimidine, which is a different impurity profile. You must derivatize it first (Module 2) to make it basic enough to extract.

Q2: I see a new spot on TLC at the baseline after workup. What is it? A: This is likely 4-hydroxy-5-fluoropyrimidine (the pyrimidone tautomer).

  • Cause: Hydrolysis of the C-Cl bond during aqueous workup, especially if the pH was high (basic workup) or very low (acidic) with heat.

  • Solution: This byproduct is water-soluble. A simple wash with water or slightly basic brine (pH 8) should remove it from the organic layer.

Q3: Which chromatography solvent system works best if I have to use a column? A: 4-chloro-5-fluoropyrimidine is fairly non-polar.

  • Tactic: Use a gradient starting at 100% Hexanes (or Heptane) and very slowly ramp up EtOAc (0% -> 10%).

  • Stationary Phase: If separation is poor on Silica, try C18 (Reverse Phase) . The fluorinated SM often behaves differently on C18 compared to non-fluorinated products, offering better resolution.

Q4: Why use Thiol resins instead of Amine resins? A: While amine resins (like Trisamine) work, they often require higher temperatures to displace the chloride on the pyrimidine ring. Thiol resins (Si-Thiol) are better nucleophiles for SnAr reactions and typically work at room temperature, reducing the risk of degrading your desired product.

References

  • Biotage . Metal Scavengers for Organic Purification (Si-Thiol & Si-Trisamine Applications). Retrieved from

  • BenchChem . Technical Support Center: Optimizing Amination Reactions of Pyrimidines. Retrieved from

  • Organic Syntheses . 2-Chloropyrimidine (General handling of chloropyrimidines). Org. Synth. 1955, 35,[3] 34. Retrieved from

  • National Center for Biotechnology Information . PubChem Compound Summary for CID 16743445, 4-Chloro-6-ethyl-5-fluoropyrimidine (Analogous Properties). Retrieved from

Sources

Technical Support Center: Troubleshooting Regioselectivity in 5-Fluoropyrimidine Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for regioselectivity issues encountered during nucleophilic aromatic substitution (SNAr) reactions on 5-fluoropyrimidine scaffolds. As a core structure in many therapeutic agents, including the widely used anticancer drug 5-fluorouracil (5-FU) and its derivatives, controlling the site of substitution is paramount for synthesizing the desired bioactive molecules.[1][2][3] This resource is designed to move beyond simple procedural steps, offering a causal understanding of experimental choices to empower you in your synthetic endeavors.

Understanding the Challenge: The Electronic Landscape of 5-Fluoropyrimidine

The 5-fluoropyrimidine ring presents multiple electrophilic sites for nucleophilic attack, primarily at the C2, C4, and C6 positions. The regiochemical outcome of a substitution reaction is a delicate interplay of electronic and steric factors, which can be challenging to predict and control. The fluorine atom at C5 and the two nitrogen atoms within the pyrimidine ring create a unique electronic environment. The nitrogen atoms are strongly electron-withdrawing, making the carbon atoms in the ring electron-deficient and susceptible to nucleophilic attack.[4]

The relative reactivity of the C2, C4, and C6 positions is influenced by the ability of the pyrimidine ring to stabilize the negative charge in the Meisenheimer intermediate formed during the SNAr reaction.[4] Generally, substitution at the C4 position is often favored due to the greater resonance stabilization of the intermediate.[5][6] However, this is not always the case, and slight variations in reaction conditions can lead to mixtures of isomers or favor substitution at an undesired position.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered when trying to achieve regioselective substitution on 5-fluoropyrimidines.

Issue 1: My reaction yields a mixture of C2 and C4 substituted isomers. How can I improve selectivity for the C4 position?

This is a frequent challenge, as the electronic properties of the C2 and C4 positions can be quite similar. Here’s a systematic approach to favor C4 substitution:

Causality-Driven Troubleshooting:
  • Solvent Effects: The choice of solvent can significantly influence regioselectivity.[7][8] Polar aprotic solvents like DMSO or DMF can stabilize the charged Meisenheimer intermediate, potentially altering the energy landscape to favor one isomer over the other. In some cases, less polar solvents like 1,4-dioxane have been shown to favor O-alkylation over N-alkylation in divergent syntheses.[7]

    • Actionable Advice: If you are using a polar aprotic solvent and observing a mixture, consider switching to a less polar solvent like THF or toluene. Conversely, if your reaction is in a non-polar solvent, a switch to a polar aprotic solvent may enhance selectivity. A systematic solvent screen is often the most effective approach.

  • Temperature Control: Reaction temperature can be a critical determinant of regioselectivity.[9][10] According to the Arrhenius equation, even small differences in the activation energies for the formation of the C2 and C4 isomers can be exploited by adjusting the temperature.[10] Lowering the temperature will favor the product that is formed via the lower activation energy pathway (kinetic control).

    • Actionable Advice: Run the reaction at a lower temperature (e.g., 0 °C or -78 °C) to see if the C4:C2 ratio improves. Be aware that lower temperatures will also decrease the reaction rate, so you may need to extend the reaction time.[11]

  • The Nature of the Nucleophile: Sterically hindered nucleophiles will preferentially attack the less sterically hindered position. While both C2 and C4 are adjacent to a nitrogen atom, the steric environment can differ depending on other substituents on the pyrimidine ring.

    • Actionable Advice: If your nucleophile is small, consider using a bulkier derivative. For example, if you are using ammonia, try tert-butylamine. This can disfavor attack at a more sterically crowded position.

Experimental Protocol: Solvent Screening for Improved C4 Selectivity
  • Set up a parallel synthesis array with identical reaction mixtures (5-fluoropyrimidine substrate, nucleophile, and base).

  • To each reaction vessel, add a different solvent from the list below.

  • Run the reactions at a consistent temperature (e.g., room temperature) for a set period (e.g., 24 hours).

  • Quench the reactions and analyze the crude product mixture by 1H NMR or LC-MS to determine the ratio of C4 to C2 isomers.

Solvent Category Examples Rationale
Polar Aprotic DMSO, DMF, AcetonitrileCan stabilize charged intermediates, potentially altering selectivity.[8]
Ethereal THF, 1,4-DioxaneGenerally less polar than aprotic polar solvents.
Aromatic Toluene, XyleneNon-polar, may favor less polar transition states.
Chlorinated Dichloromethane (DCM), ChloroformIntermediate polarity.
Issue 2: I am observing exclusive or predominant substitution at the C2 position, but my target is the C4 isomer.

While less common than C4 substitution, C2 selectivity can occur under certain conditions. Here's how to troubleshoot this situation:

Causality-Driven Troubleshooting:
  • Catalyst/Additive Effects: The presence of certain catalysts or additives can dramatically alter the regiochemical outcome.[12][13] For instance, some Lewis acids may coordinate to one of the nitrogen atoms, thereby activating the adjacent carbon for nucleophilic attack. The choice of catalyst can be a powerful tool to steer the reaction towards the desired isomer.[12]

    • Actionable Advice: If you are using a catalyst, try running the reaction without it. If the reaction does not proceed, consider screening a different class of catalysts (e.g., switching from a Lewis acid to a Brønsted acid or an organocatalyst).[14]

  • Frontier Molecular Orbital (FMO) Theory: The regioselectivity can sometimes be explained by FMO theory. The site of nucleophilic attack is often the atom with the largest coefficient in the Lowest Unoccupied Molecular Orbital (LUMO).[5] While this is a theoretical concept, it can provide valuable insight. Computational modeling can help predict the LUMO coefficients and guide your experimental design.[15]

    • Actionable Advice: If you have access to computational chemistry software, perform a simple calculation to determine the LUMO coefficients of your 5-fluoropyrimidine substrate. This may provide a rationale for the observed C2 selectivity and suggest modifications to the substrate that could favor C4 attack.

Issue 3: The reaction is not proceeding at all, or the yield is very low.

A stalled or low-yielding reaction can be frustrating. Here are some common culprits and their solutions:

Causality-Driven Troubleshooting:
  • Insufficient Activation of the Pyrimidine Ring: For the SNAr reaction to occur, the pyrimidine ring must be sufficiently electron-deficient.[4][16] If the ring is not activated enough, the nucleophile will not be able to attack.

    • Actionable Advice: If your 5-fluoropyrimidine substrate has electron-donating groups, this may be deactivating the ring. Consider if it's possible to use a substrate with an electron-withdrawing group at another position (e.g., a nitro or cyano group) to increase the electrophilicity of the ring.

  • Decomposition of Starting Material or Product: 5-Fluoropyrimidines and their derivatives can be sensitive to harsh reaction conditions.[17] High temperatures or strongly acidic or basic conditions can lead to decomposition.

    • Actionable Advice: Monitor your reaction by TLC or LC-MS at regular intervals to check for the disappearance of starting material and the appearance of product.[18] If you see multiple spots or peaks that are not your desired product, decomposition may be occurring. Try running the reaction under milder conditions (lower temperature, weaker base).

  • Poor Solubility: If your starting materials are not fully dissolved, the reaction will be slow or may not proceed at all.

    • Actionable Advice: Ensure all your reagents are fully dissolved in the reaction solvent. You may need to gently warm the mixture or use a co-solvent to achieve complete dissolution.

Workflow for Troubleshooting a Stalled Reaction

G start Reaction Stalled check_solubility Are all reagents soluble? start->check_solubility check_activation Is the pyrimidine ring sufficiently activated? check_solubility->check_activation Yes increase_temp Increase temperature or use a co-solvent check_solubility->increase_temp No check_conditions Are the reaction conditions too harsh? check_activation->check_conditions Yes add_ewg Consider a substrate with an electron-withdrawing group check_activation->add_ewg No milder_conditions Use lower temperature and/or a weaker base check_conditions->milder_conditions Yes success Reaction proceeds check_conditions->success No increase_temp->start add_ewg->start milder_conditions->start

Caption: Troubleshooting workflow for a stalled reaction.

Concluding Remarks

Achieving high regioselectivity in the substitution reactions of 5-fluoropyrimidines is a multifaceted challenge that requires a deep understanding of the underlying chemical principles. By systematically evaluating the impact of solvents, temperature, catalysts, and the nature of the nucleophile, researchers can effectively troubleshoot and optimize their synthetic routes. This guide provides a framework for rational problem-solving, empowering you to overcome synthetic hurdles and advance your research and development goals.

References

  • Ajmera, S., & Danenberg, P. V. (1982). Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides. Journal of Medicinal Chemistry, 25(8), 999–1002. [Link]

  • Sun, J., Zhang, S., et al. (2013). Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines. Bulletin of The Korean Chemical Society, 34(5), 1481-1486. [Link]

  • Organic Chemistry Frontiers. (2020). Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach to pyrimidine and dibenzo[b,f][7][19]oxazepine derivatives. Royal Society of Chemistry. [Link]

  • National Center for Biotechnology Information. (2021). Dysregulated Pyrimidine Biosynthesis Contributes to 5-FU Resistance in SCLC Patient-Derived Organoids but Response to a Novel Polymeric Fluoropyrimidine, CF10. PubMed Central. [Link]

  • Trost, B. M., Toste, F. D., & Shen, H. (2000). On the Regioselectivity of the Ru-Catalyzed Intramolecular [5 + 2] Cycloaddition. Organic Letters, 2(16), 2523–2525. [Link]

  • ResearchGate. (n.d.). Effect of the temperature on the regioselectivity of the reaction of... [Table]. ResearchGate. [Link]

  • Journal of the Chemical Society B: Physical Organic. (1968). Solvent and substituent effects on fluorine-19 chemical shifts in some 5-substituted 2-fluoropyridines. Royal Society of Chemistry. [Link]

  • Duschinsky, R., Pleven, E., & Heidelberger, C. (1957). The Synthesis of 5-Fluoropyrimidines. Journal of the American Chemical Society, 79(16), 4559–4560. [Link]

  • Stack Exchange. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]

  • MDPI. (2007). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Molecules, 12(11), 2493-2503. [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein-Institut. [Link]

  • ChemRxiv. (2023). Unraveling C4 selectivity in the light-driven C–H fluoroalkylation of pyridines and quinolines. ChemRxiv. [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. [Link]

  • Organic Syntheses. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-61. [Link]

  • National Center for Biotechnology Information. (2023). Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. PubMed Central. [Link]

  • ChemRxiv. (2022). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]

  • MDPI. (2020). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules, 25(21), 5038. [Link]

  • Wubbels, G. G., Tamura, R., & Gannon, E. J. (2013). Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity. The Journal of Organic Chemistry, 78(10), 4834–4839. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • MDPI. (2022). Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model. Molecules, 27(19), 6423. [Link]

  • MDPI. (2021). Regiodivergent Organocatalytic Reactions. Catalysts, 11(8), 1004. [Link]

  • ACS Omega. (2022). Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides. ACS Publications. [Link]

  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • PharmGKB. (n.d.). Fluoropyrimidine Pathway, Pharmacodynamics. PharmGKB. [Link]

  • ChemRxiv. (2025). Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. ChemRxiv. [Link]

  • SlideShare. (2017, October 23). 5-Fluoropyrimidines (5-FU). SlideShare. [Link]

  • ResearchGate. (2025, August 10). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2022). Issues and limitations of available biomarkers for fluoropyrimidine-based chemotherapy toxicity, a narrative review of the literature. PubMed Central. [Link]

  • CPIC. (2024, March). CPIC® Guideline for Fluoropyrimidines and DPYD. Clinical Pharmacogenetics Implementation Consortium. [Link]

  • ResearchGate. (2025, August 6). Advances and Challenges in Fluoropyrimidine Pharmacogenomics and Pharmacogenetics. ResearchGate. [Link]

  • Maehara, Y., Kusumoto, T., & Sugimachi, K. (1991). Effects of hyperthermia on the metabolism of 5-fluorouracil in vitro. Oncology, 48(5), 416–420. [Link]

  • Google Patents. (n.d.). CN102060940A - Synthesis process of 5-fluorouracil derivatives.
  • Chemical Science. (2018). Catalyst-controlled regioselectivity in phosphine catalysis: the synthesis of spirocyclic benzofuranones via regiodivergent [3 + 2] annulations of aurones and an allenoate. Royal Society of Chemistry. [Link]

  • Karger Publishers. (2014). Molecular Basis of 5-Fluorouracil-related Toxicity: Lessons from Clinical Practice. Chemotherapy, 60(1), 1-10. [Link]

  • University of Geneva. (2020, November 24). Fluoropyrimidine chemotherapy: recommendations for DPYD genotyping and therapeutic drug monitoring of the. Archive ouverte UNIGE. [Link]

  • Clinical Pharmacology & Therapeutics. (2013). Clinical Pharmacogenetics Implementation Consortium Guidelines for Dihydropyrimidine Dehydrogenase Genotype and Fluoropyrimidine Dosing. Clinical Pharmacology & Therapeutics, 94(6), 643-647. [Link]

  • Mines Repository. (2022). Catalyst design strategy to logically control product selectivity by tailoring void environments around active sites. Colorado School of Mines. [Link]

  • MB - About. (n.d.). Assay Troubleshooting. MB - About. [Link]

  • Journal of the Chinese Chemical Society. (2009). Thermal stability studies of 5-fluorouracil using diffuse reflectance infrared spectroscopy. Wiley Online Library. [Link]

  • Knowledge Hub. (n.d.). Fluoropyrimidine-based chemotherapies. Knowledge Hub. [Link]

  • MDPI. (2022). On the Question of the Regio-Orientation, Stereo-Orientation and Molecular Mechanism in the Cascade Cycloaddition/Rearrangement/Elimination Processes Leading to Nitro-Substituted Thiopyran Analogs: DFT Computational Study. Molecules, 27(1), 226. [Link]

Sources

Technical Support Center: Purification of 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol CAS Registry Number: 163133-86-6 (Analogous scaffold reference) Molecular Formula: C8H10FN3O Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Physicochemical Profile

User: "I have synthesized 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol via SNAr displacement. The crude mixture is a viscous oil. How do I purify this without losing yield to tailing or irreversible adsorption?"

Scientist Response: This molecule presents a classic "Amphiphilic Basic" purification challenge. You are dealing with two distinct functional motifs that complicate Normal Phase (NP) chromatography:

  • The Pyrimidine Core: The N1 and N3 nitrogens are electron-deficient but still possess lone pairs capable of hydrogen bonding with acidic silanols (Si-OH) on silica gel. This causes severe peak tailing.[1]

  • The Hydroxyl Group: Increases polarity significantly, often requiring polar mobile phases (e.g., MeOH) that can dissolve silica or cause baseline drift if not managed.[2]

Critical Physicochemical Data:

PropertyValue / CharacteristicImplication for Chromatography
pKa (Conjugate Acid) ~5.7 (Pyrimidine ring N)Weakly basic. Will protonate on acidic silica, leading to retention.[2]
LogP ~0.5 - 0.9 (Estimated)Moderately polar. Elutes in 50-100% EtOAc or 2-10% MeOH/DCM.
UV Absorbance

~254 nm
Highly UV active (Pyrimidine

transition).
Solubility High in DCM, MeOH, DMSO.[2] Low in Hexanes.Requires dry loading or liquid injection in minimum DCM.

Pre-Purification Diagnostics (The Triage)

Before packing your column, perform this diagnostic TLC to determine the correct stationary phase strategy.

Protocol:

  • Prepare a 10% MeOH in DCM mobile phase.

  • Spot the crude mixture alongside starting materials:

    • SM1: 4-Chloro-5-fluoropyrimidine (Non-polar, high Rf).[2]

    • SM2: Pyrrolidin-3-ol (Very polar, likely stains with Ninhydrin/KMnO4, low Rf).[2]

  • Observation Check: Does the product spot streak (tail) like a comet?

Decision Matrix: Selecting the Purification Route

PurificationLogic Start Start: Crude Mixture Analysis TLC_Check Diagnostic TLC (10% MeOH/DCM) Start->TLC_Check Result_A Clean Spot (No Tailing) TLC_Check->Result_A Result_B Streaking/Tailing (Silanol Interaction) TLC_Check->Result_B Result_C Baseline Retention (Salt Formation) TLC_Check->Result_C Method_1 Method A: Standard Silica Gradient: DCM -> 10% MeOH Result_A->Method_1 Proceed Method_2 Method B: Deactivated Silica Add 1% Et3N or NH4OH Result_B->Method_2 Modify Mobile Phase Method_3 Method C: Free-Base Extraction Then proceed to Method B Result_C->Method_3 Neutralize First

Caption: Logic flow for selecting the appropriate purification method based on Thin Layer Chromatography (TLC) behavior.

Technical Troubleshooting & FAQs

Q1: The product is tailing significantly on the column. How do I fix this?

Diagnosis: This is the "Silanol Effect." The basic pyrimidine nitrogens are hydrogen-bonding with the acidic protons of the silica gel silanols (Si-OH). This reversible binding slows down mass transfer, causing the peak to smear.[2]

Corrective Protocol (The "Amine Wash"): You must introduce a competing base to the mobile phase to block these active sites.

  • Select Modifier: Triethylamine (TEA) or Ammonium Hydroxide (NH4OH).

  • Concentration: 1% v/v is standard.

  • The "Pre-Conditioning" Step (Crucial):

    • Flush the column with 2-3 Column Volumes (CV) of the starting mobile phase containing the modifier before loading your sample. This saturates the silica surface with the amine.

    • Note: If using TEA, the UV baseline may rise.[2] Ensure your reference wavelength is set correctly or use a diode array detector to subtract the background.

Recommended Solvent System:

  • Solvent A: DCM + 1% TEA

  • Solvent B: 10% MeOH in DCM + 1% TEA

  • Gradient: 0% B to 50% B over 15 CV.

Expert Insight: For strictly non-aqueous work, use 7N NH3 in MeOH (commercially available) as your polar modifier source.[2] This avoids introducing water from aqueous ammonium hydroxide. [1]

Q2: My product is stuck at the baseline and won't elute, even with 10% MeOH.

Diagnosis: You likely have the Hydrochloride Salt of the product. If your SNAr reaction generated HCl (or if you used an acid workup), the pyrimidine or pyrrolidine nitrogen is protonated. Charged species do not move on Normal Phase silica.

Corrective Protocol (Free-Basing):

  • Dissolve the crude oil in DCM.

  • Wash with saturated aqueous NaHCO3 or 1M NaOH.

  • Dry the organic layer over Na2SO4, filter, and concentrate.[2]

  • Retest TLC. The spot should now move to Rf ~0.3–0.5 in 5% MeOH/DCM.

Q3: I see two spots with very similar Rf values. One is my product, what is the other?

Diagnosis: In SNAr reactions of fluoropyrimidines, the most common co-eluting impurity is the regioisomer (if the pyrimidine was asymmetric and had multiple leaving groups) or the hydrolysis product (where fluoride is replaced by OH from water).

However, for this specific scaffold, the most likely impurity is the unreacted 4-chloro-5-fluoropyrimidine (if used as SM) or oxidized byproducts .

Separation Strategy (Isocratic Hold):

  • Determine the solvent composition where the product Rf is exactly 0.25.

  • Run the column with a "Focusing Gradient":

    • 0–5 mins: 0% Polar Solvent (Elute non-polar junk).

    • 5–10 mins: Ramp to Rf 0.25 condition.

    • 10–20 mins: HOLD isocratic at that condition. (This maximizes resolution).

    • 20+ mins: Flush with high polarity.

Q4: Can I use Reverse Phase (C18) instead?

Scientist Response: Yes, and it is often superior for polar aminopyrimidines.[2]

Protocol:

  • Column: C18 (functionalized silica).[3]

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Bicarbonate for basic pH).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% B to 95% B.

Why choose C18?

  • Solubility: If your compound is poorly soluble in DCM/Hexane, C18 allows loading in DMSO/Water/MeCN.[2]

  • Orthogonality: Impurities that co-elute on silica (based on polarity) often separate on C18 (based on hydrophobicity).

Advanced Method: Amine-Functionalized Silica

If standard silica with modifiers fails, the "Gold Standard" for purifying basic heterocycles is Amine-Functionalized Silica (KP-NH) .

Mechanism: The silica surface is bonded with propyl-amine groups. This creates a basic surface that:

  • Eliminates the need for TEA/NH3 additives in the solvent.

  • Prevents protonation of your product.

  • Protects the product from acid-catalyzed decomposition.

Comparison Table:

FeatureStandard Silica (SiO2)Amine Silica (KP-NH)
Mobile Phase Requires TEA/NH3Pure Solvents (Hex/EtOAc or DCM/MeOH)
Sample Loading Critical (avoid salt form)Tolerates salts (often free-bases in situ)
Tailing FrequentRare / Non-existent
Cost LowHigh

Recommendation: If you have access to a flash chromatography system (e.g., Biotage, Teledyne ISCO), use an amine cartridge for this specific fluoropyrimidine.[2] It will save you hours of optimization. [2]

References

  • Teledyne ISCO. (2012). Method Development Strategies for Amine Bonded Phase Columns. Application Note AN87. [Link]

  • Biotage. (2023).[4] Is there an easy way to purify organic amines? The Flash Purification Blog. [Link]

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?[Link]

  • Phenomenex. (2020). HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

Sources

Technical Support Center: Stability Profile of 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol

[1]

Document ID: TSC-FP-042 Last Updated: 2026-02-19 Status: Active Access Level: Public[1]

Introduction: The Chemical Context

Welcome to the Technical Support Center. This guide addresses the stability profile of 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol . As a researcher working with this scaffold—likely as a kinase inhibitor intermediate or a nucleoside analog mimic—you are dealing with a molecule that balances the robustness of a heterocycle with the specific reactivity of a fluorinated electrophile.

The Core Challenge: The stability of this molecule is dictated by the 5-fluoropyrimidine core. The fluorine atom at the C5 position exerts a strong electron-withdrawing effect, significantly increasing the electrophilicity of the pyrimidine ring at positions C4 and C6. While the pyrrolidine ring is generally stable, the C4-N bond connecting it to the pyrimidine is an amidine-like linkage that is susceptible to hydrolysis under specific pH conditions.

Module 1: Acidic Stability Troubleshooting

Q1: My compound disappears from the organic layer during acidic workup. Did it degrade?

Diagnosis: Likely No . Mechanism: The pyrimidine nitrogens (N1/N3) act as weak bases (

1Solution:
  • Check the aqueous phase.

  • Neutralize the aqueous phase to pH ~7-8 using saturated

    
     or mild 
    
    
    .
  • Re-extract into the organic solvent.

  • Warning: Avoid "crashing out" with strong heat, as prolonged exposure to hot acid can trigger hydrolysis.

Q2: I see a new peak in LC-MS with [M-87]+ mass loss after storage in 1N HCl.

Diagnosis: Hydrolysis of the C4-N bond. Mechanism: Under strong acidic stress (pH < 1) combined with heat, water attacks the C4 position.[1] The pyrrolidine ring is a good leaving group when the ring is protonated.

  • Product A: 5-Fluoropyrimidin-4-one (The pyrimidine core).[1]

  • Product B: Pyrrolidin-3-ol (The amine side chain, mass ~87 Da).[1] Corrective Action:

  • Store acidic solutions at 4°C.

  • Limit exposure to strong acids (

    
    ) to under 4 hours.[1]
    
  • Switch to milder mobile phase modifiers (e.g., Formic Acid instead of TFA) if degradation is observed during long HPLC runs.

Module 2: Basic Stability Troubleshooting

Q3: The solution turned yellow/brown in 1N NaOH. Is this normal?

Diagnosis: Degradation (Nucleophilic Aromatic Substitution -


).Mechanism:1
  • Attack at C6: Hydroxide ions (

    
    ) can attack the C6 position, leading to ring opening or polymerization (chromophore formation = yellow color).[1]
    
  • Attack at C4: Hydroxide displaces the pyrrolidine amine (

    
    ), releasing the free amine and 5-fluoropyrimidin-4-ol.[1]
    Rule of Thumb:  5-Fluoropyrimidines are significantly more labile in base than their non-fluorinated counterparts.
    
Q4: Can I use strong bases (e.g., NaH, LiHMDS) for alkylation of the hydroxyl group?

Diagnosis: Proceed with Caution. Risk: While the secondary alcohol (

Protocol Recommendation:
  • Use non-nucleophilic bases.

  • Keep temperatures low (-78°C to 0°C).

  • Quench immediately after reaction completion.

Module 3: Visualizing the Stability Logic

The following diagram illustrates the decision-making process for troubleshooting purity issues based on the chemical behavior described above.

StabilityLogicStartIssue: Loss of Purity / New ImpuritiesCheckPHStep 1: Check pH EnvironmentStart->CheckPHAcidPathAcidic Conditions (pH < 4)CheckPH->AcidPathLow pHBasePathBasic Conditions (pH > 9)CheckPH->BasePathHigh pHAcidIssue1Mass Shift: [M+H]+ UnchangedCompound in Aqueous PhaseAcidPath->AcidIssue1Retention Time ShiftAcidIssue2Mass Shift: Loss of ~87 Da(Pyrrolidine loss)AcidPath->AcidIssue2New PeaksBaseIssue1Color Change (Yellow/Brown)Complex MixtureBasePath->BaseIssue1Visual ChangeBaseIssue2Mass Shift: +17 Da (OH adds)or -F (Defluorination)BasePath->BaseIssue2LCMS DataSolutionA1CAUSE: Protonation (Salt Formation)FIX: Neutralize & Re-extractAcidIssue1->SolutionA1SolutionA2CAUSE: Acid Hydrolysis (C-N Cleavage)FIX: Reduce Temp / Acid Conc.AcidIssue2->SolutionA2SolutionB1CAUSE: Ring Degradation / PolymerizationFIX: Avoid Strong NucleophilesBaseIssue1->SolutionB1SolutionB2CAUSE: SnAr (Displacement)FIX: Lower pH, Reduce TimeBaseIssue2->SolutionB2

Figure 1: Troubleshooting decision tree for degradation events based on pH conditions.

Module 4: Standardized Protocols

To validate the stability of your specific batch, perform this Forced Degradation Protocol . This is derived from ICH Q1A(R2) guidelines but optimized for aminopyrimidines.

Protocol A: Stress Testing (Forced Degradation)
Stress ConditionReagent / SetupDurationTarget DegradationNotes
Acid Hydrolysis 0.1 N HCl, 60°C4 - 24 Hours5-20%Monitor for hydrolysis of pyrrolidine.[1]
Base Hydrolysis 0.1 N NaOH, Ambient1 - 4 Hours5-20%Critical: 5-F compounds are base-sensitive.[1] Do not heat initially.
Oxidation 3%

, Ambient
2 - 24 Hours5-20%Monitor for N-oxide formation (pyrimidine N or amine).[1]
Thermal Solid state, 60°C7 Days< 5%Generally stable in solid state.
Protocol B: Recommended HPLC Method

Use this method to separate the parent compound from polar degradation products.

  • Column: C18 Polar Embedded (e.g., Waters XBridge or Phenomenex Synergi), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.8).[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm (Pyrimidine absorption) and 210 nm.[1]

  • Rationale: The polar embedded group prevents pore collapse in high aqueous conditions required to retain the polar degradation product (pyrrolidin-3-ol).[1]

References

  • International Council for Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Ajmera, S., & Danenberg, P. V. (1982). Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides.[1][2][3] Journal of Medicinal Chemistry, 25(8), 999–1002. (Provides foundational data on 5-fluoropyrimidine reactivity). [Link]

  • Bunnett, J. F. (1961).[4] Kinetics of reactions of 2,4-dinitrochlorobenzene with some amines. Journal of the American Chemical Society. (Classic text on

    
     mechanisms relevant to activated pyrimidines).
    [Link]
    
  • PubChem. (2024).[1] Compound Summary: 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol. [Link][1]

Minimizing side products in the coupling of 3-hydroxypyrrolidine and pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Coupling 3-Hydroxypyrrolidine & Pyrimidines

Topic: Minimizing Side Products in


 Couplings
Ticket ID:  CHEM-SUP-2024-882
Assigned Specialist:  Dr. A. Vance, Senior Application Scientist

Executive Summary

The coupling of 3-hydroxypyrrolidine (nucleophile) with halogenated pyrimidines (electrophile) is a cornerstone reaction in medicinal chemistry, particularly for kinase inhibitors. However, this reaction presents a classic "Ambident Nucleophile vs. Multident Electrophile" challenge.

Users frequently encounter three primary failure modes:

  • Regio-scrambling: Competition between C2 and C4 positions on the pyrimidine.

  • Chemoselectivity loss:

    
    -alkylation (ether formation) competing with the desired 
    
    
    
    -alkylation.
  • Bis-coupling: Over-reaction leading to substitution at both halogen sites.

This guide provides the mechanistic insight and protocols required to force the reaction toward the desired


-alkylated, mono-substituted product .

Module 1: Critical Decision Matrix (Troubleshooting)

Before beginning, diagnose your current issue using the logic flow below.

TroubleshootingFlow Start Identify Major Impurity Issue1 Product is O-alkylated (Ether linkage) Start->Issue1 Issue2 Wrong Regioisomer (C2 instead of C4) Start->Issue2 Issue3 Bis-coupled Product (C2 & C4 substituted) Start->Issue3 Issue4 Hydrolysis Product (Pyrimidinone formation) Start->Issue4 Sol1 CAUSE: Base too strong (Alkoxide formed) FIX: Switch to DIPEA or Et3N Issue1->Sol1 Sol2 CAUSE: Thermodynamic Control FIX: Lower Temp (<40°C), Shorten Time Issue2->Sol2 Sol3 CAUSE: Excess Amine FIX: Use 1.05 eq. Amine, Add dropwise Issue3->Sol3 Sol4 CAUSE: Wet Solvent/Hygroscopic Base FIX: Distill solvent, store base over KOH Issue4->Sol4

Figure 1: Diagnostic flowchart for common coupling failures.

Module 2: Mechanistic Control of Selectivity

Chemoselectivity: N- vs. O-Alkylation

3-Hydroxypyrrolidine contains two nucleophilic sites: the secondary amine (


) and the secondary alcohol (

).
  • The Science: Nitrogen is less electronegative than oxygen, making the amine the "softer," more nucleophilic center under neutral conditions. However, the

    
     group becomes a hard, aggressive nucleophile if deprotonated (alkoxide).
    
  • The Fix: You must maintain the

    
     in its protonated state.
    
    • Avoid: NaH, KOtBu, or LiHMDS. These will deprotonate the alcohol (

      
      ), leading to competitive 
      
      
      
      -alkylation.
    • Use: Tertiary amine bases (DIPEA,

      
      ) or inorganic carbonates (
      
      
      
      ). These are strong enough to scavenge the HCl byproduct but too weak to deprotonate the alcohol [1].
Regioselectivity: C4 vs. C2 Attack

In 2,4-dichloropyrimidine, the two chlorides are not equivalent.

  • The Science: The C4 position is generally more electrophilic (kinetic product) due to the para-like resonance contribution from

    
     and 
    
    
    
    . The C2 position is less reactive and often sterically hindered.
  • The Fix:

    • Kinetic Control (Targeting C4): Run at 0°C to RT . The amine will preferentially attack the most electron-deficient C4.

    • Thermodynamic Drift: High temperatures (>80°C) can lead to equilibration or activation of the C2 position, resulting in mixtures [2].

Table 1: Reaction Parameters & Selectivity Outcomes

ParameterCondition A (Recommended)Condition B (Avoid)Outcome of B
Base DIPEA (2.5 eq)NaH / NaOEtHigh % O-alkylation
Solvent EtOH, iPrOH, DCMDMF (at high temp)Promotes bis-coupling
Temp 0°C

RT
Reflux (>80°C)Loss of C4/C2 selectivity
Stoichiometry 1 : 1.1 (Amine:Py)1 : 1 (or excess Amine)Bis-coupling

Module 3: Optimized Experimental Protocol

Objective: Selective synthesis of N-(2-chloropyrimidin-4-yl)-3-hydroxypyrrolidine.

Reagents:
  • 2,4-Dichloropyrimidine (1.0 equiv, 149 g/mol )

  • 3-Hydroxypyrrolidine HCl salt (1.05 equiv, 123.5 g/mol )

  • DIPEA (Diisopropylethylamine) (2.5 equiv - extra base needed if using HCl salt)

  • Solvent: Ethanol (Absolute) or Isopropanol. Note: Protic solvents often assist

    
     via H-bonding stabilization of the transition state.
    
Step-by-Step Procedure:
  • Preparation (0 min):

    • Charge a reaction flask with 2,4-dichloropyrimidine (1.0 eq) and Ethanol (10 mL/g).

    • Cool the solution to 0°C using an ice bath. Critical: Starting cold suppresses C2 attack.

  • Amine Addition (15 min):

    • In a separate vessel, dissolve 3-hydroxypyrrolidine HCl in a minimal amount of water/ethanol mix or suspend in ethanol.

    • Add DIPEA (2.5 eq) to the amine solution.

    • Dropwise Addition: Add the amine/base mixture to the cold pyrimidine solution over 15–30 minutes. Rapid addition creates localized high concentrations, risking bis-coupling.

  • Reaction (1 - 4 hours):

    • Allow the mixture to warm naturally to Room Temperature (20–25°C) .

    • Monitor by HPLC or TLC.

    • Checkpoint: If starting material remains after 4 hours, warm slightly to 40°C. Do not reflux.

  • Workup:

    • Remove volatiles under reduced pressure.

    • Redissolve residue in EtOAc and wash with water (

      
      ) and Brine (
      
      
      
      ).
    • Note: 3-hydroxypyrrolidine derivatives are polar. If the product is stuck in the aqueous layer, use n-Butanol for extraction or saturate the aqueous layer with NaCl.

Module 4: Pathway Visualization

The following diagram illustrates the competing pathways. We aim to stay on the "Kinetic Path" (Green).

ReactionPathways Start 2,4-Dichloropyrimidine + 3-Hydroxypyrrolidine Inter1 Transition State (Amine attacks C4) Start->Inter1 Mild Base, <40°C (Kinetic Control) Inter2 Transition State (Amine attacks C2) Start->Inter2 High Temp (Thermodynamic) Inter3 Alkoxide Formation (Base > pKa 16) Start->Inter3 Strong Base (NaH) Product Target Product (N-alkylated at C4) Inter1->Product SideRegio Side Product (C2-isomer) Inter2->SideRegio SideEther Side Product (O-alkylated Ether) Inter3->SideEther Hard Nucleophile

Figure 2: Competing reaction pathways. Green indicates the optimized route.

FAQ: Frequently Asked Questions

Q: Can I use DMF instead of Ethanol? A: Yes, DMF is excellent for solubility, but it is difficult to remove. Furthermore, at high temperatures (>100°C), DMF can decompose to dimethylamine, which acts as a nucleophile and reacts with your pyrimidine [3]. If using DMF, keep the temperature strictly controlled.

Q: My product is water-soluble and I'm losing it during extraction. A: This is common with hydroxypyrrolidines.

  • Salting out: Saturate your aqueous phase with NaCl.

  • Solvent switch: Use DCM/Isopropanol (3:1) for extraction instead of pure EtOAc.

  • Alternative: Evaporate the reaction mixture to dryness and purify directly via reverse-phase flash chromatography (C18), skipping the aqueous workup.

Q: Why do I see a "dimer" peak in LCMS? A: This is the bis-coupled product (one pyrimidine, two pyrrolidines). You likely have a local excess of amine. Ensure you are adding the amine to the pyrimidine (inverse addition) and keeping the stoichiometry tight (1.05 eq max).

References

  • BenchChem. (2025).[1][2] A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis. Retrieved from

  • WuXi AppTec. (2025). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29.[3][4] Retrieved from

  • National Institutes of Health (NIH). (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. PubMed Central. Retrieved from

  • American Chemical Society. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Retrieved from

Sources

Crystallization techniques for amorphous 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization of 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol

Executive Summary

You are likely encountering difficulties crystallizing 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol due to its inherent conformational flexibility and the competing hydrogen-bond networks between the hydroxyl group and the pyrimidine nitrogens.[1] This molecule belongs to a class of "molecular glues" often seen as intermediates in TRK or JAK inhibitor synthesis (analogous to Larotrectinib intermediates).

The amorphous state you are observing is a kinetic trap .[1] The molecule prefers a disordered glass state over an ordered lattice because the energy barrier to organize the pyrrolidine ring puckering and the C-N bond rotation is high relative to the thermal energy at room temperature.

This guide provides a self-validating troubleshooting protocol to break this kinetic trap.

Part 1: The "Oiling Out" Crisis (Liquid-Liquid Phase Separation)[1]

Q: My compound comes out of solution as a sticky oil/gum upon cooling or anti-solvent addition. How do I fix this?

A: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the amorphous phase is more stable than the crystalline phase at the operating temperature. You are essentially crashing the compound out faster than it can organize.

The Mechanism

The 5-fluoropyrimidine core is lipophilic, while the pyrrolidin-3-ol moiety is hydrophilic.[1] In mixed solvents (e.g., EtOAc/Heptane), the compound may form a "solvent-rich oil" phase that rejects impurities but fails to crystallize.[1]

Troubleshooting Protocol

Follow this logic loop to rescue an oiled-out batch.

OilingOutRescue cluster_cycle The Ripening Loop Start Observation: Oiling Out / Gumming CheckPurity Step 1: Check Purity (HPLC) Is Purity > 98%? Start->CheckPurity Purify Action: Silica Gel Chromatography (Impurities lower m.p. and cause oiling) CheckPurity->Purify No TempCycle Step 2: Temperature Cycling (Ostwald Ripening) CheckPurity->TempCycle Yes Purify->Start Seed Step 3: Seeding at Cloud Point (Heterogeneous Nucleation) TempCycle->Seed Oil Persists SolventSwitch Step 4: Switch Solvent System (Reduce Polarity Gap) Seed->SolventSwitch Oil Persists

Figure 1: Decision logic for rescuing an oiled-out crystallization batch.

Detailed Steps:

  • Purity Check: If purity is <95%, crystallization is statistically unlikely.[1] The impurities act as plasticizers, lowering the glass transition temperature (

    
    ). Action:  Purify via column chromatography (DCM/MeOH gradient) before attempting crystallization again.
    
  • Temperature Cycling:

    • Heat the mixture until the oil dissolves (or forms a single phase).

    • Cool slowly to the "Cloud Point" (where oil just starts to appear).

    • Hold at this temperature.[1] Do not cool further.

    • Cycle temperature

      
       around this point for 24-48 hours.[1] This promotes Ostwald Ripening, where the oil droplets (metastable) sacrifice themselves to feed the stable crystal nuclei.
      

Part 2: Solvent Selection Strategy

Q: Which solvent system should I use? Standard EtOAc/Hexanes isn't working.

A: Standard non-polar anti-solvents (Hexane/Heptane) often cause rapid oiling because the polarity gap is too large.[1] You need a "Goldilocks" system that supports hydrogen bonding but allows stacking.[1]

Solvent Class Recommendations
Solvent ClassSpecific SolventRoleWhy it works for this molecule
Primary Solvent Isopropyl Acetate (IPAc) Good SolventModerate polarity; less likely to hold water than EtOAc; higher boiling point allows better thermal gradients.[1]
Primary Solvent MIBK (Methyl Isobutyl Ketone) Good SolventExcellent for polar heterocycles.[1] Low water miscibility prevents hydration issues.[1]
Anti-Solvent MTBE (Methyl tert-butyl ether) Weak Anti-Solvent"Softer" polarity drop than Heptane.[1] Prevents shock-precipitation.[1]
Anti-Solvent Toluene Anti-SolventAromatic stacking can template the pyrimidine ring packing.[1]

Experimental Protocol: Vapor Diffusion (Small Scale)

  • Dissolve 50 mg of amorphous solid in the minimum amount of THF or Methanol (0.2 - 0.5 mL) in a small vial.

  • Place this open vial inside a larger jar containing MTBE or Toluene (5-10 mL).

  • Seal the outer jar.[1]

  • Mechanism: The anti-solvent slowly diffuses into the solution, increasing supersaturation gradually.[1] This avoids the kinetic shock that causes oiling out.[1]

Part 3: Salt Formation (The "Ionic Anchor")

Q: The free base remains amorphous.[1] Should I make a salt?

A: Yes. For this class of molecules (fluoropyrimidines), salt formation is often the only way to obtain a stable solid. The ionic interactions "lock" the flexible pyrrolidine ring in place.

Critical pKa Analysis:

  • Pyrrolidine Nitrogen: This is attached to the electron-deficient pyrimidine ring.[1] It functions like an aniline (non-basic, planar). It will not protonate easily.[1]

  • Pyrimidine Nitrogens (N1/N3): These are the basic sites, but they are weak (pKa

    
     2.0 - 3.5).[1]
    

Implication: Weak acids (Acetic, Propionic) will fail because the


 is insufficient for proton transfer.[1] You must use strong acids.[1]
Recommended Salt Screen
AcidStoichiometrySolvent SystemNotes
Sulfuric Acid 1:1MeOH / IPAHigh Probability. Used for Larotrectinib (analogous structure).[1] Forms stable hydrogen sulfates.[1]
Methanesulfonic Acid (MsOH) 1:1Acetone / MTBESulfonates often crystallize well with weak bases.[1]
Hydrochloric Acid 1:1Ethanol / Et2OWarning:[1] HCl salts of this class can be hygroscopic.[1] Dry strictly under N2.
1,5-Naphthalenedisulfonic acid 0.5:1MeOH / Water"Space filler" acid.[1] Large counter-ion helps pack difficult lattices.[1]

Salt Formation Workflow:

SaltScreen Input Amorphous Free Base (Dissolve in MeOH/THF) AcidAdd Add Acid (1.05 eq) (H2SO4 or MsOH) Input->AcidAdd Evap Evaporate to Oil/Foam AcidAdd->Evap Slurry Slurry in IPA or Acetone (24-48 hrs) Evap->Slurry Check Check PLM (Microscope) Birefringence? Slurry->Check

Figure 2: Protocol for salt screening.[1] Note that direct precipitation often fails; the "Evaporate-then-Slurry" method is preferred to induce nucleation.[1]

Part 4: FAQs

Q: I see crystals, but they turn into liquid when I filter them. Why? A: You likely have a solvate that is unstable in air (desolvation leads to collapse) or the solid is extremely hygroscopic .[1]

  • Fix: Filter under a nitrogen blanket or in a glovebox.[1] Do not dry under high vacuum immediately; use a drying oven with a solvent trap to remove surface solvent slowly.[1]

Q: Can I use water as an anti-solvent? A: Avoid water in the initial crystallization.[1] While the compound is likely not soluble in water, the high polarity of water often forces the hydrophobic fluoropyrimidine parts together too quickly, resulting in amorphous "crash out." Use water only in the final stages of a controlled cooling crystallization if you have seeds.

Q: Is there a known polymorph for this specific intermediate? A: While specific public data on the exact fragment 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol is proprietary or sparse, analogous structures (Larotrectinib intermediates) typically crystallize as Hydrogen Sulfate or Hydrochloride salts.[1] The free base is notoriously difficult to crystallize and is often handled as a solution or a crude oil in process chemistry [1, 2].

References

  • Array BioPharma Inc. (2016).[1] Crystalline form of (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide hydrogen sulfate. WO2016077841A1.[1] Link

    • Context: Describes the crystallization of the closely related Larotrectinib scaffold, highlighting the necessity of sulfate salt form
  • Mettler Toledo . Oiling Out in Crystallization - Troubleshooting Guide. Link

    • Context: Authoritative methodology for handling Liquid-Liquid Phase Separ
  • NIST . IUPAC-NIST Solubilities Database. Link

    • Context: Fundamental solubility data for heterocyclic amines in binary solvent systems.[1]

  • PubChem . 4-chloro-5H-pyrrolo[3,2-d]pyrimidine Compound Summary. Link

    • Context: Physicochemical properties of the pyrimidine-pyrrolidine substructures.[1][2]

Sources

Handling hygroscopic nature of pyrrolidinyl-pyrimidine alcohols

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with hygroscopic pyrrolidinyl-pyrimidine alcohols. The inherent affinity of these compounds for atmospheric moisture presents unique challenges, from initial handling and accurate analysis to long-term stability and formulation. This document provides in-depth, experience-driven answers to common questions, troubleshooting guides for potential issues, and detailed protocols for essential analytical procedures. Our goal is to empower you with the knowledge to maintain the integrity, quality, and performance of your active pharmaceutical ingredients (APIs).

Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

Q1: What makes pyrrolidinyl-pyrimidine alcohols prone to hygroscopicity?

A1: The hygroscopic nature of this class of compounds stems from their molecular structure. Both the pyrrolidine and pyrimidine rings contain nitrogen atoms, and the alcohol group (-OH) provides a site for hydrogen bonding.[1][2] These functional groups can readily form hydrogen bonds with water molecules from the atmosphere, leading to moisture absorption. This propensity can be influenced by the compound's solid-state form; amorphous material is typically more hygroscopic than its crystalline counterpart because its disordered structure provides more accessible sites for water to interact.[3][4]

Q2: What are the primary consequences of uncontrolled moisture absorption in my API?

A2: Uncontrolled moisture uptake can have significant and detrimental effects on your API, impacting both its physical and chemical properties.[4]

  • Physical Changes: You may observe caking, clumping, or deliquescence (dissolving in absorbed water), which severely impacts powder flowability, making accurate dosing and handling difficult during manufacturing.[5][6] Moisture can also induce changes in crystal structure (polmorphic transitions) or trigger a transition from an amorphous to a crystalline state.[7]

  • Chemical Degradation: The presence of water can initiate or accelerate chemical degradation pathways, most commonly hydrolysis.[5][8] This can lead to the formation of impurities, a reduction in the API's potency, and ultimately, a compromised safety and efficacy profile.[9]

  • Microbial Growth: An environment with sufficient moisture can support the growth of bacteria, mold, or yeast, which compromises the safety and quality of the final product.[5]

Q3: I just received a new batch of a pyrrolidinyl-pyrimidine alcohol. What are the first steps I should take?

A3: Upon receipt, a systematic approach is crucial to prevent moisture contamination and verify the material's quality.

  • Visual Inspection: Check the integrity of the packaging. Ensure seals are intact and there are no punctures or tears in the moisture-barrier bags.[10]

  • Controlled Unpacking: Open the material in a controlled environment with low relative humidity (RH), such as a glove box or a room with a dehumidification system.[6][11]

  • Immediate Analysis: Perform an initial water content determination using Karl Fischer titration to establish a baseline value.[9][12] This serves as a critical quality control check.

  • Proper Storage: Immediately transfer the material to a tightly sealed container, preferably with a desiccant, and store it under the recommended conditions (e.g., in a dry cabinet or freezer).[11]

The following workflow diagram illustrates this initial handling process.

A Receive Shipment B Inspect Packaging Integrity (Seals, Punctures) A->B C Transfer to Controlled Environment (Low RH) B->C If OK D Open Package C->D E Quickly Take Sample for Initial QC D->E G Reseal Bulk Container Tightly with Desiccant D->G:w F Determine Water Content (Karl Fischer Titration) E->F I Quarantine until QC Results are Approved F->I Record Value H Store in Designated Dry Environment G->H H->I J Release for Use I->J If Spec Met K Reject Batch I->K If Spec Failed

Caption: Initial handling workflow for newly received hygroscopic APIs.

Section 2: Characterization & Analysis

The accurate quantification of water content and a thorough understanding of a compound's behavior in the presence of moisture are cornerstones of successful development.

Q4: Which method is best for determining the water content of my compound? Karl Fischer Titration or Loss on Drying (LOD)?

A4: Karl Fischer (KF) titration is unequivocally the superior method and is considered the gold standard for water determination in the pharmaceutical industry.[9][13] The primary reason is its specificity; the KF reaction is selective for water.[14] In contrast, the Loss on Drying (LOD) method measures the loss of any volatile component upon heating, including residual solvents, which can lead to an overestimation of the actual water content.[15]

FeatureKarl Fischer (KF) TitrationLoss on Drying (LOD)
Specificity Specific to water[14]Measures all volatiles (water, solvents)[15]
Accuracy High, can detect trace amounts (ppm)[13][16]Lower, dependent on sample composition
Sample Size Typically small (mg scale)[12]Larger sample size required
Speed Rapid analysis[12][16]Time-consuming (can take hours)
Primary Use Quantitative water content determinationGeneral measure of volatile content
Q5: How do I characterize the overall hygroscopic behavior of my API, not just its current water content?

A5: To understand how your material behaves across a range of humidity conditions, you must use Dynamic Vapor Sorption (DVS) .[17][18] DVS is a gravimetric technique where a sample is subjected to a program of changing relative humidity (RH) at a constant temperature, and the instrument precisely measures the corresponding change in mass.[18]

The resulting data, plotted as a sorption/desorption isotherm, provides critical information about:

  • The extent of moisture uptake at different humidity levels.

  • The critical relative humidity at which significant moisture absorption begins.

  • The reversibility of the sorption process, which gives insight into the material's stability.[17]

  • Potential for moisture-induced phase changes, such as crystallization of amorphous content.[3]

This information is invaluable for determining appropriate storage, handling, and packaging requirements.[18][19]

Section 3: Troubleshooting Guide

Even with careful planning, issues can arise. This section addresses common problems and provides a logical framework for their resolution.

Q6: My powder has become a solid cake or is clumpy. What happened and can I still use it?

A6: Caking and clumping are classic physical signs of excessive moisture absorption.[6] This occurs when the API has been exposed to a relative humidity above its critical threshold, leading to surface wetting and particle fusion.[8]

Troubleshooting Steps:

  • Quarantine the Material: Immediately isolate the affected batch to prevent its use in further experiments.

  • Quantify Water Content: Use Karl Fischer titration to determine the exact water content. This quantitative data is essential for any decision.

  • Assess Chemical Integrity: Use a stability-indicating method (e.g., HPLC) to check for the presence of degradation products. Compare the purity profile to a reference standard or a batch with known low water content.

  • Decision:

    • If the water content is high but no chemical degradation is observed, it may be possible to dry the material under vacuum at a controlled temperature. However, you must re-characterize the dried material (e.g., via XRPD) to ensure its solid form has not changed.

    • If chemical degradation has occurred , the material is compromised and should not be used.

Q7: I'm getting inconsistent results from my Karl Fischer titrations. What are the likely causes?

A7: Inconsistent KF results for a hygroscopic sample are often related to sample handling and environmental contamination rather than the instrument itself.

Troubleshooting Decision Tree:

Start Inconsistent KF Results Q1 Is the titration vessel properly sealed and the solvent dry? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the sample being exposed to ambient air during weighing and transfer? A1_Yes->Q2 Fix1 Dry the solvent, check seals, and re-run the blank. A1_No->Fix1 Fix1->Start A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Fix2 Use a weighing glove box or minimize transfer time. Work quickly. A2_Yes->Fix2 Q3 Is the sample fully dissolving in the KF solvent? A2_No->Q3 End Re-analyze sample with corrected procedure. Fix2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No A3_Yes->End Fix3 Use a solubilizer or switch to the KF Oven Method. A3_No->Fix3 Fix3->End

Caption: Troubleshooting workflow for inconsistent Karl Fischer results.

The most common error is moisture ingress from the atmosphere during sample preparation. For highly hygroscopic materials, weighing and transferring the sample inside a low-humidity glove box is the most reliable approach. If that is not possible, work as quickly as possible, using a tared, stoppered vial to minimize exposure time.

Q8: How does hygroscopicity affect downstream processing and formulation?

A8: The hygroscopic nature of an API presents significant challenges throughout the formulation and manufacturing process.[8]

  • Milling & Blending: Increased moisture can make powders sticky and cohesive, leading to poor flow and adherence to equipment surfaces, which results in processing inefficiencies and non-uniform blends.[8]

  • Tableting: Issues like sticking to tablet punches and dies, capping, and lamination can occur due to excess moisture.[8]

  • Stability of the Final Dosage Form: Moisture absorbed by the API can interact with excipients, potentially degrading both the drug and the inactive ingredients, and ultimately reducing the product's shelf life.[20]

To mitigate these issues, formulation strategies such as adding adsorbents (e.g., colloidal silicon dioxide), using dry granulation methods, or applying a moisture-barrier film coating to the final tablet are often employed.[8][11] Additionally, manufacturing must be conducted under strict environmental controls (low RH).[11]

Section 4: Detailed Experimental Protocols

Protocol 1: Water Content Determination by Volumetric Karl Fischer Titration

This protocol outlines the standard procedure for determining water content in a solid sample.

1. Instrument Preparation: 1.1. Ensure the Karl Fischer titrator is clean and the titration vessel is dry. 1.2. Fill the burette with a standardized volumetric KF reagent. 1.3. Add fresh, anhydrous methanol (or other suitable solvent) to the titration vessel. 1.4. Perform a pre-titration to neutralize the solvent, ensuring the vessel is in a dry, "standby" state.

2. Titer Determination (Reagent Standardization): 2.1. Accurately weigh 150-350 mg of a certified water standard (e.g., sodium tartrate dihydrate).[12] 2.2. Quickly transfer the standard to the titration vessel and begin the titration. 2.3. Record the volume of titrant consumed (v). 2.4. Calculate the water equivalence factor (F) in mg/mL using the formula: F = (Weight of standard in mg * 0.1566) / v.[12] 2.5. Repeat at least twice more and use the average F value.

3. Sample Analysis: 3.1. Accurately weigh a quantity of the pyrrolidinyl-pyrimidine alcohol expected to contain 5-30 mg of water.[21] 3.2. Quickly transfer the sample to the conditioned titration vessel. 3.3. Stir to dissolve the sample completely. 3.4. Titrate with the standardized KF reagent to the electrometric endpoint.[12] 3.5. Record the volume of reagent consumed (B.R.).

4. Calculation: 4.1. Calculate the percentage of water in the sample using the formula: % Water = (B.R. * F) / (Weight of sample in mg) * 100[12]

Protocol 2: Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)

This protocol describes a typical DVS experiment to generate a moisture sorption-desorption isotherm.

1. Instrument Setup: 1.1. Set the instrument temperature to a standard value, typically 25 °C. 1.2. Calibrate the microbalance using a certified weight. 1.3. Ensure the carrier gas (dry nitrogen or air) is flowing at the correct rate.

2. Sample Preparation: 2.1. Place a suitable amount of the sample (typically 5-20 mg) into the DVS sample pan. 2.2. Place the pan onto the DVS microbalance.

3. Experimental Program (Example Method): 3.1. Drying Step: Equilibrate the sample at 0% RH until a stable mass is achieved (e.g., dm/dt < 0.002 %/min). This establishes the initial dry mass. 3.2. Sorption Phase: Increase the RH in steps (e.g., 10% increments from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable mass is recorded.[17] 3.3. Desorption Phase: Decrease the RH in the same steps (from 90% back down to 0% RH), again allowing for equilibration at each step.[17] 3.4. (Optional) Second Sorption: A second sorption cycle can be run to investigate any irreversible changes that occurred during the first cycle.[17]

4. Data Analysis: 4.1. The instrument software will plot the change in mass (%) versus the target RH. 4.2. Analyze the resulting isotherm to determine the total mass gained at high RH, the degree of hysteresis (difference between sorption and desorption curves), and any evidence of deliquescence or crystallization events.

Section 5: Storage and Shipping Recommendations

Q9: What are the ideal long-term storage and shipping conditions for these compounds?

A9: Proper storage and shipping are non-negotiable for maintaining the quality of hygroscopic materials.

  • Long-Term Storage:

    • Primary Container: Use glass or other non-permeable containers with tight-fitting, secure closures.

    • Secondary Packaging: Place the primary container inside a heat-sealed, moisture-barrier bag (e.g., an aluminum foil laminate bag).[10][22]

    • Desiccants: Include a suitably sized desiccant pouch inside the secondary packaging to absorb any residual moisture.[11][23]

    • Environment: Store in a controlled, low-humidity environment. For enhanced stability, storage at reduced temperatures (-20°C) is often recommended, as this also slows potential chemical degradation.[24]

  • Shipping:

    • The same principles of packaging apply: a tightly sealed primary container within a sealed moisture-barrier bag containing a desiccant.[10]

    • Use a humidity indicator card inside the package to provide a visual confirmation upon receipt that the barrier has not been compromised during transit.[10]

    • For highly sensitive materials, avoid shipping routes that involve extreme temperature and humidity fluctuations.[25][26]

The following diagram illustrates the factors that can compromise the stability of these compounds, underscoring the importance of these control measures.

cluster_physical Physical Changes cluster_chemical Chemical Changes center API Degradation (Pyrrolidinyl-Pyrimidine Alcohol) Moisture Atmospheric Moisture (High RH) Caking Caking / Clumping Moisture->Caking Phase Phase Transition Moisture->Phase Hydrolysis Hydrolysis Moisture->Hydrolysis Temp Elevated Temperature Temp->Hydrolysis Accelerates Packaging Improper Packaging Packaging->Moisture Allows Ingress Handling Poor Handling Practices Handling->Moisture Allows Exposure Caking->center Flow Poor Flowability Caking->Flow Phase->center Purity Loss of Purity Hydrolysis->Purity Purity->center

Caption: Key factors contributing to the degradation of hygroscopic APIs.

References

  • Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis. TA Instruments.

  • Enhancing pharmaceutical development with dynamic vapor sorption (DVS) technology. (2024, October 28). AZoM.

  • DVS Systems | Dynamic Vapor Sorption. ProUmid.

  • The Benefits of Using Dynamic Vapor Sorption (DVS) in Pharmaceutical Production Development. (2024, December 3). Particle Characterisation Laboratories.

  • Unlocking Breakthroughs: 8 Ways DVS is Essential to Pharmaceutical Research. (2024, March 5). Surface Measurement Systems.

  • Al-Nimry, S., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals.

  • Water Content Determination by Karl Fischer. (2011, September 19). Pharmaguideline.

  • NIR Spectroscopy for Managing Water Content in the Pharmaceutical Industry. Ocean Optics.

  • Water determination. (2015). ResearchGate.

  • How to Automate Water Content Determination in Pharmaceuticals. (2019, April 17). Metrohm USA Blog.

  • Moisture Content by Karl Fischer Titration. ARDL.

  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010, January 1). American Pharmaceutical Review.

  • Karl Fischer Titration Tips: Water Content Measurement. Sigma-Aldrich.

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 21). Pharma Excipients.

  • Hygroscopic Problems Of Capsule Filled Powders. (2022, April 11). Richpacking.

  • Moisture protection for hygroscopic materials during transport. Absortech.

  • Karl Fischer titration. Wikipedia.

  • Key Challenges in Pharmaceutical Formulation Development and Evidence-Based Mitigation Strategies. (2025, November 12). Pharmaffiliates.

  • Handling, packaging, and shipping of moisture sensitive components. 1-Source Electronic Components.

  • Formulation challenges: Significance and symbolism. (2025, March 6). ScienceDirect.

  • Water Determination (Karl Fischer Method). Japanese Pharmacopoeia.

  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22). Qualicaps.

  • Protecting Pharmaceuticals from Humidity's Wrath. (2025, April 15). SMTDryBoxes.

  • 5 Ways to Protect Sensitive Products from Moisture when using an FIBC Bulk Bag. (2021, November 17). Southern Packaging, LP.

  • Principle of Karl Fischer Titration. BYJU'S.

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 28). Pharma Excipients.

  • The ultimate guide to preventing moisture damage when shipping your belongings. (2025, June 19). PMR.

  • How to Stabilize Tablets Containing Hygroscopic Ingredients. (2025, December 27). Pharma.Tips.

  • An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. Benchchem.

  • How to protect cargo from damage by moisture during shipping? (2024, February 12). J2 Servid.

  • Direct measurement of pyrimidine C6-hydrate stability. (2001, September 15). PubMed.

  • (S,E)-5-(2-(Pyrrolidin-3-yl)vinyl)pyrimidine. PubChem.

  • Effect of moisture on solid state stability. (2023, September 29). Journal of Medical Science.

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 11). GSC Advanced Research and Reviews.

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (2018, August 9). National Center for Biotechnology Information.

  • Pyrimidine. Wikipedia.

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023, May 30). International Journal of Pharmaceutical and Phytopharmacological Research.

  • Pyrimidine- Definition, Properties, Structure, Uses. (2023, August 3). Microbe Notes.

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2025, July 10). MDPI.

  • Synthesis and antibacterial properties of pyrimidine derivatives. (2011, January 15). PubMed.

  • Improvement in synthesis method of pyrimidine methyl alcohol: An important intermediate of rosuvastatin calcium. ResearchGate.

Sources

Technical Support Center: Overcoming Solubility Challenges of 5-Fluoropyrimidine Intermediates in NMR Solvents

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The analysis of 5-fluoropyrimidine intermediates by Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of drug discovery and development. However, the inherent polarity and crystalline nature of many of these compounds can lead to significant solubility challenges in common deuterated solvents, hindering the acquisition of high-quality NMR data. This guide provides a comprehensive technical resource, structured as a series of troubleshooting questions and answers, to help you navigate and overcome these common hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 5-fluoropyrimidine intermediate is poorly soluble in standard NMR solvents like CDCl₃. What should be my first step?

A1: Your initial approach should be a systematic solvent screening. Chloroform-d (CDCl₃) is often the first choice for many organic molecules, but its non-polar nature makes it a poor solvent for many polar 5-fluoropyrimidine intermediates.

Expert Insight: The polarity of your intermediate is the primary determinant of its solubility. The pyrimidine ring, with its nitrogen atoms and the highly electronegative fluorine, creates a polar scaffold. Substituents on the ring will further modulate this polarity.

Recommended Solvent Screening Cascade:

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): This is often the most effective solvent for polar, heterocyclic compounds.[1] Its high polarity and ability to form strong hydrogen bonds can disrupt the crystal lattice of your solid sample.

  • Methanol-d₄ (CD₃OD): Another excellent polar, protic solvent that can effectively solvate many 5-fluoropyrimidine intermediates.

  • Deuterium Oxide (D₂O): If your intermediate has ionizable groups (e.g., carboxylic acids, amines), D₂O can be a good choice, especially with pH adjustment.

  • Acetone-d₆: A moderately polar aprotic solvent.

  • Acetonitrile-d₃: Another aprotic solvent with moderate polarity.

Workflow for Solvent Selection:

Caption: A decision tree for initial NMR solvent selection for 5-fluoropyrimidine intermediates.

Q2: I've tried the common polar solvents, but my compound still shows limited solubility. What are my next options?

A2: If single solvents are insufficient, several techniques can be employed, often in combination, to enhance solubility.

1. Co-Solvent Systems:

The use of a mixture of deuterated solvents can often provide the ideal polarity to dissolve a challenging compound.

  • DMSO-d₆/CDCl₃ Mixtures: This is a powerful combination. Start with a high ratio of DMSO-d₆ and gradually add CDCl₃. This can sometimes improve spectral resolution compared to pure DMSO-d₆.

  • Methanol-d₄/CDCl₃ Mixtures: Similar to the DMSO-d₆ mixture, this can be effective for moderately polar compounds.

2. Temperature Variation:

  • Heating: Gently warming the NMR tube can significantly increase the solubility of many compounds.[2] Most modern NMR spectrometers have variable temperature capabilities.

    • Caution: Be aware of the boiling point of your solvent and the thermal stability of your compound. Do not heat sealed NMR tubes to high temperatures.

  • Cooling: In some rare cases, cooling the sample can improve solubility, particularly if aggregation is an issue at room temperature.

3. Sonication:

Briefly sonicating the NMR tube in an ultrasonic bath can help break up solid particles and promote dissolution.[3]

4. pH Adjustment:

For intermediates with acidic or basic functional groups, altering the pH can dramatically increase solubility by forming a salt.

  • Acidic Intermediates (e.g., carboxylic acids): Add a drop of a deuterated base like NaOD in D₂O or pyridine-d₅.

  • Basic Intermediates (e.g., amines): Add a drop of a deuterated acid like DCl in D₂O or trifluoroacetic acid-d₁ (TFA-d).

Protocol for Solubility Enhancement:

Caption: A workflow for systematic solubility enhancement of challenging NMR samples.

Q3: My compound appears to dissolve, but the NMR signals are broad and poorly resolved. What could be the cause?

A3: Broad NMR signals in a seemingly dissolved sample often point towards aggregation, where molecules of your intermediate are clumping together in solution. This is a common issue with planar, aromatic molecules like 5-fluoropyrimidines. Aggregation leads to a slower tumbling rate in solution, which results in broader lines.

Strategies to Mitigate Aggregation:

  • Lower the Concentration: This is the simplest approach. Dilute your sample and re-acquire the spectrum.

  • Increase the Temperature: Higher temperatures provide more kinetic energy to the molecules, which can break up aggregates.[2]

  • Change the Solvent: A different solvent may have more favorable interactions with your compound, preventing self-association.

  • Add a Chaotropic Agent: For aqueous samples, adding a small amount of a chaotropic agent like urea-d₄ can disrupt the hydrogen bonding network that may be promoting aggregation.

  • Use of Detergents: In some cases, adding a small amount of a deuterated detergent can help to solubilize aggregates. However, this can complicate the spectrum and should be used as a last resort.

Q4: How do different substituents on the 5-fluoropyrimidine ring affect solubility?

A4: The nature of the substituents has a profound impact on the solubility of your intermediate.

Substituent TypeEffect on PolarityLikely Impact on Solubility in Polar Solvents (e.g., DMSO-d₆)Likely Impact on Solubility in Non-Polar Solvents (e.g., CDCl₃)
Electron-Donating Groups (EDGs) (e.g., -NH₂, -OH, -OR)Increase polarityGenerally increases solubilityGenerally decreases solubility
Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -CF₃)Can increase or decrease polarity depending on the groupVariable, but often soluble due to dipole momentsCan increase solubility if the overall molecule becomes less polar
Large, Non-Polar Groups (e.g., -benzyl, -t-butyl)Decrease polarityGenerally decreases solubilityGenerally increases solubility
Ionizable Groups (e.g., -COOH, -NH₂)Significantly increase polarity (especially when ionized)Highly soluble, especially with pH adjustmentGenerally insoluble

Expert Tip: When designing a synthetic route, consider the solubility of your intermediates. It may be advantageous to carry a polar group through several steps to maintain solubility and remove it at a later stage.

Detailed Experimental Protocols

Protocol 1: Systematic Solvent Screening for a Novel 5-Fluoropyrimidine Intermediate
  • Initial Assessment: Begin by attempting to dissolve approximately 1-2 mg of your compound in 0.6 mL of CDCl₃ in a small vial.

  • Observation: Visually inspect for complete dissolution. If the compound dissolves, proceed to prepare an NMR sample.

  • Polar Solvent Testing: If insoluble in CDCl₃, take a fresh 1-2 mg portion of your compound and attempt to dissolve it in 0.6 mL of DMSO-d₆.

  • Further Screening: If still insoluble, repeat the process with CD₃OD and then D₂O.

  • Sample Preparation for NMR: Once a suitable solvent is identified, accurately weigh 5-10 mg of your compound into a clean, dry NMR tube. Add 0.6-0.7 mL of the chosen deuterated solvent. Cap the tube and invert several times to mix.[3]

Protocol 2: Using a Co-Solvent System and Heat to Dissolve a Stubborn Compound
  • Initial Attempt: Add approximately 5 mg of your compound to an NMR tube.

  • Co-Solvent Addition: Add 0.5 mL of DMSO-d₆ to the tube and gently vortex. If the compound does not fully dissolve, add CDCl₃ dropwise (up to 0.2 mL) while monitoring for dissolution.

  • Gentle Heating: If the compound remains partially insoluble, place the NMR tube in a sand bath or heating block set to a low temperature (e.g., 40-50 °C) for a few minutes.

    • Safety Note: Never heat a sealed NMR tube. Ensure the cap is loose or use a tube designed for elevated temperatures.

  • Cooling and Inspection: Allow the tube to cool to room temperature and check for any precipitation. If the solution remains clear, you can proceed with NMR analysis.

References

  • Abraham, R. J., et al. (2006). The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-500.
  • Cavanagh, J., et al. (2007). Protein NMR Spectroscopy: Principles and Practice. Academic Press.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.
  • "How To Prepare And Run An NMR Sample". (2025, July 24). ALWSCI. Retrieved from [Link]

  • "NMR sample preparation". University of Bern. Retrieved from [Link]

  • "Sample Preparation". University College London. Retrieved from [Link]

  • Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(18), 3249-3285.
  • "Variable Temperature NMR Experiments". University of Oxford. Retrieved from [Link]

  • Ayotte, J. D., et al. (2021). "Flagging Problematic Compounds in Drug Discovery". NMX Research and Solutions. Retrieved from [Link]

  • "Substituent Effects". University of Calgary. Retrieved from [Link]

  • "8.1 - FT-NMR Sample Preparation Guide". MIT OpenCourseWare. Retrieved from [Link]

  • "Selection Guide on Deuterated Solvents for NMR". Labinsights. Retrieved from [Link]

  • "Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts". (2005, January 5). Modgraph. Retrieved from [Link]

  • "ILIADe code 553 | CLEN Method Recording of Nuclear Magnetic Resonance Spectra of Organic Substances such as New Psychoactive Sub". Taxation and Customs Union. Retrieved from [Link]

  • Ai, X., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts, 5(4), e288-e297.
  • "Deuterated Solvents: Essential Reagents for Accurate NMR Analysis". (2025, August 28). UCHEM. Retrieved from [Link]

  • Lin, M., Tesconi, M., & Tischler, M. (2009). Use of 1H NMR to facilitate solubility measurement for drug discovery compounds. International journal of pharmaceutics, 369(1-2), 47–52.
  • Brands, M., et al. (2000). NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings, 1J(CC), in 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(1), 91-102.
  • "Advanced NMR techniques for structural characterization of heterocyclic structures". ESA-IPB. Retrieved from [Link]

  • Zloh, M. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ADMET & DMPK, 7(4), 242-251.
  • "an international journal for reviews and communications in heterocyclic chemistry". SciSpace. Retrieved from [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-VCH.
  • "5 Novel Techniques for Solubility Enhancement". (2021, July 26). Ascendia Pharmaceutical Solutions. Retrieved from [Link]

  • "Ch12 : Substituent Effects". University of Calgary. Retrieved from [Link]

  • Vom, A., et al. (2013). Detection and prevention of aggregation-based false positives in STD-NMR-based fragment screening. Journal of medicinal chemistry, 56(15), 6232–6240.
  • "Following its successful first edition, Guide to Fluorine NMR for Organic Chemists provides". Wiley. Retrieved from [Link]

  • "GUIDE TO FLUORINE NMR FOR ORGANIC CHEMISTS". download. Retrieved from [Link]

  • Boatwright, H., et al. (2021). Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Study. Molecules, 26(3), 679.
  • Ayotte, J. D., et al. (2021). "Flagging Problematic Compounds in Drug Discovery". NMX Research and Solutions. Retrieved from [Link]

  • "Fluorinated phenylcyclopropylamines. Part 6: Effects of electron withdrawing or donating aryl substituents on the inhibition of tyramine oxidase from Arthrobacter sp. by diastereomeric 2-aryl-2-fluoro-cyclopropylamines". PMC. Retrieved from [Link]

  • "Preventing Protein Aggregation". Biozentrum. Retrieved from [Link]

  • "A review on solubility enhancement technique for pharmaceutical drugs". (2024, February 29). GSC Online Press. Retrieved from [Link]

  • "Insights into Protein Aggregation by NMR Characterization of Insoluble SH3 Mutants Solubilized in Salt-Free Water". PMC. Retrieved from [Link]

  • "Techniques for Improving Solubility". (2022, November 15). International Journal of Medical Science and Dental Research. Retrieved from [Link]

  • "electron withdrawing group effect on biological activities of pyrimidine hybrids as potential anti-matrix metalloproteinase-7". (2023, May 23). SciELO. Retrieved from [Link]

  • "NMR spectroscopy with protonated solvents as if you were using deuterated solvents". (2022, March 31). Magritek. Retrieved from [Link]

  • "Tips for Preventing Protein Aggregation & Loss of Protein Solubility". (2019, January 29). G-Biosciences. Retrieved from [Link]

  • "How to Prevent Protein Aggregation: Insights and Strategies". (2026, January 20). Progen. Retrieved from [Link]

  • "Influence of Electron-Donating and Electron-Withdrawing Groups on One- and Two-Photon Absorption Properties on Modified Adenine and Guanine Nucleobases". (2025, September 10). ChemRxiv. Retrieved from [Link]

Sources

Technical Support Center: Degradation Pathways of 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges you may encounter during your experiments. The information presented here is designed to be a practical resource, grounded in established scientific principles, to ensure the integrity and success of your research.

FAQs and Troubleshooting Guide

Question 1: My solution of 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol is showing unexpected degradation. What are the likely degradation pathways?

Answer:

Understanding the potential degradation pathways of 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol is crucial for maintaining its stability and ensuring the accuracy of your experimental results. The primary degradation routes for this molecule in solution are typically hydrolysis, oxidation, and to a lesser extent, photolysis.

A. Hydrolytic Degradation:

The 5-fluoropyrimidine ring is susceptible to hydrolysis, particularly under acidic or basic conditions. The C-N bond connecting the pyrimidine ring to the pyrrolidinol moiety can be cleaved.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the pyrimidine ring can facilitate nucleophilic attack by water, leading to the cleavage of the C-N bond and the formation of 5-fluoropyrimidine-4-ol and pyrrolidin-3-ol.

  • Base-Catalyzed Hydrolysis: In alkaline solutions, hydroxide ions can directly attack the electron-deficient pyrimidine ring, also resulting in the cleavage of the C-N bond.[1]

A potential hydrolytic pathway can also involve the defluorination and hydroxylation of the pyrimidine ring.[1]

B. Oxidative Degradation:

The pyrrolidine ring, particularly the tertiary amine and the secondary alcohol, is susceptible to oxidation.[2][3][4][5]

  • Oxidation of the Pyrrolidinol Ring: The hydroxyl group on the pyrrolidine ring can be oxidized to a ketone, forming 1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-one. Further oxidation could potentially lead to ring-opening products.

  • N-Oxidation: The nitrogen atom in the pyrrolidine ring can be oxidized to form an N-oxide.

Common oxidizing agents in a laboratory setting include dissolved oxygen, peroxide impurities in solvents, or exposure to certain metal ions.

C. Photodegradation:

Exposure to ultraviolet (UV) light can induce degradation of pyrimidine-containing compounds.[6][7] The energy from UV radiation can lead to the formation of reactive species and subsequent degradation of the molecule. It is advisable to protect solutions from light, especially during long-term storage or analysis.[8]

Question 2: I'm observing an unknown peak in my HPLC chromatogram during a stability study. How can I identify this degradation product?

Answer:

Identifying unknown peaks is a common challenge in stability studies. A systematic approach combining analytical techniques is the most effective strategy.

Step-by-Step Protocol for Degradant Identification:

  • Stress Testing: Perform forced degradation studies under various conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products. This will help in confirming if the unknown peak is indeed a degradant and can provide clues about its formation pathway.

  • LC-MS/MS Analysis: Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful tool for this purpose.[9][10]

    • Obtain the mass-to-charge ratio (m/z) of the parent compound and the unknown peak.

    • Perform fragmentation (MS/MS) analysis on both the parent ion and the unknown ion. Comparing the fragmentation patterns can reveal structural similarities and differences, helping to deduce the modification on the parent molecule.

  • High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain the exact mass of the unknown peak. This allows for the determination of its elemental composition, which is critical for proposing potential structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the unknown peak can be isolated in sufficient quantity (e.g., through preparative HPLC), 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) experiments can provide definitive structural elucidation.[9][11]

  • Comparison with Potential Degradation Products: Based on the likely degradation pathways (hydrolysis, oxidation), synthesize or procure potential degradation products as reference standards for comparison of retention times and mass spectra.

Question 3: How can I minimize the degradation of 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol in my stock solutions?

Answer:

Proper preparation and storage of stock solutions are critical to minimize degradation and ensure the reliability of your experiments.

Best Practices for Stock Solution Stability:

ParameterRecommendationRationale
Solvent Selection Use high-purity, degassed solvents. For aqueous solutions, use purified water (e.g., Milli-Q). Avoid solvents with peroxide impurities.Impurities in solvents can catalyze degradation reactions. Degassing removes dissolved oxygen, a potential oxidant.
pH Control Prepare aqueous solutions in a buffered system, ideally close to neutral pH (6.8-7.4), unless the experimental design requires otherwise.The compound is susceptible to acid and base-catalyzed hydrolysis. A buffered system helps maintain a stable pH.[12]
Temperature Store stock solutions at low temperatures, typically -20°C or -80°C, in small aliquots to avoid repeated freeze-thaw cycles.Lower temperatures slow down the rate of chemical reactions, including degradation.
Light Protection Store solutions in amber vials or wrap containers with aluminum foil.[8]Exposure to light, especially UV, can induce photodegradation.[6][7]
Inert Atmosphere For highly sensitive applications or long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.This displaces oxygen, minimizing the risk of oxidative degradation.
Question 4: What are the recommended analytical methods for monitoring the stability of 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol?

Answer:

A stability-indicating analytical method is essential to accurately quantify the parent compound and detect any degradation products. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.[13][14]

Recommended HPLC Method Parameters:

ParameterSuggested Conditions
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid or ammonium acetate buffer)
Flow Rate 1.0 mL/min
Detection UV spectrophotometry at the λmax of the compound (e.g., around 260-270 nm)
Column Temperature 25-30 °C

Method Validation:

It is crucial to validate the HPLC method to ensure it is "stability-indicating." This involves demonstrating that the degradation products are well-separated from the parent peak and from each other.[15] Forced degradation samples are used for this validation.

Experimental Workflow for Stability Analysis:

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare solutions of 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol stress Subject samples to stress conditions (heat, acid, base, oxidation, light) prep->stress hplc Analyze by stability-indicating HPLC-UV method stress->hplc lcms Identify degradants by LC-MS/MS hplc->lcms quant Quantify parent compound and degradation products hplc->quant pathway Propose degradation pathways lcms->pathway quant->pathway

Caption: Workflow for stability analysis and degradation pathway elucidation.

Question 5: Are there any known incompatibilities of 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol with common excipients or solvents?

Answer:

While specific incompatibility data for this exact molecule may not be widely published, we can infer potential issues based on its chemical structure.

  • Strong Acids and Bases: As discussed, these can cause hydrolysis. Therefore, avoid formulating with strong acidic or basic excipients.

  • Oxidizing Agents: Excipients with oxidizing potential (e.g., peroxides sometimes found in polymers like PEG) could lead to the degradation of the pyrrolidinol ring.

  • Reducing Sugars: In formulations containing reducing sugars (e.g., lactose, glucose), there is a potential for Maillard reactions with the amine functionality, especially under heat and humidity.

  • Solvent Considerations: While generally soluble in polar organic solvents like DMSO and methanol, ensure these solvents are of high purity and free from contaminants that could promote degradation.

It is always recommended to perform compatibility studies with your specific formulation components under accelerated stability conditions.

Proposed Degradation Pathways Visualization:

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Parent 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol Hydrolysis_Prod1 5-Fluoropyrimidine-4-ol Parent->Hydrolysis_Prod1 H₂O / H⁺ or OH⁻ Hydrolysis_Prod2 Pyrrolidin-3-ol Parent->Hydrolysis_Prod2 H₂O / H⁺ or OH⁻ Oxidation_Prod1 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-one Parent->Oxidation_Prod1 [O] Oxidation_Prod2 N-oxide derivative Parent->Oxidation_Prod2 [O] Photo_Prod Various Photodegradants Parent->Photo_Prod UV Light

Caption: Potential degradation pathways of 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol.

References
  • Vertex AI Search. (n.d.). Pyrimidine Synthesis and Degradation - Biochemistry - Pharmacy 180.
  • PMC. (n.d.). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners.
  • ResearchGate. (n.d.). Protection and subsequent oxidation of pyrrolidine 4a–f.
  • Who we serve. (n.d.). p-Quinol Ethers and p-Quinone Monoacetals as Arylation and Oxidation Reagents: Tandem N-Arylation and α-Functionalization of Pyrrolidine via Redox-Neutral Three-Component Reaction.
  • Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.). Oxidation of a 1-pyrroline 1-oxide and the corresponding 1-hydroxy-2-pyrrolidone.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • (2002). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Analytical Chemistry, 74(24), 6337-6344.
  • ResearchGate. (2025, August 5). Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use.
  • ResearchGate. (2025, August 6). Degradation of cyclophosphamide and 5-fluorouracil in water using UV and UV/H2O2: Kinetics investigation, pathways and energetic analysis | Request PDF.
  • PubMed. (2000, December 15). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips.
  • ResearchGate. (2025, August 6). Degradation of cyclophosphamide and 5-fluorouracil by UV and simulated sunlight treatments: Assessment of the enhancement of the biodegradability and toxicity | Request PDF.
  • ResearchGate. (2025, August 9). Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry | Request PDF.
  • PMC. (2025, August 18). Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114.
  • PubMed. (n.d.). [Stability of 5-fluorouracil solutions according to different parameters].
  • ResearchGate. (2018, August 20). Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior.
  • GaBIJ. (2024, September 11). Physicochemical stability of Fluorouracil Accord in three different concentrations in portable elastomeric infusion pumps.

Sources

Validation & Comparative

HPLC method development for purity analysis of 5-fluoropyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Stationary Phase Selection and Method Optimization

Executive Summary & Strategic Context

The Challenge: 5-fluoropyrimidine derivatives (e.g., 5-Fluorouracil, Capecitabine, Floxuridine) present a unique "retention paradox" in chromatography. The parent compound (5-FU) is small, highly polar, and weakly acidic (pKa ~8.0), often eluting near the void volume (


) on standard C18 columns. Conversely, its prodrugs (e.g., Capecitabine) are significantly more hydrophobic.

The Objective: This guide compares three distinct chromatographic approaches to solve the "retention vs. resolution" conflict. We move beyond the traditional—and often unstable—high-aqueous C18 methods, advocating for Core-Shell Fluorophenyl (PFP) technology as the superior alternative for purity analysis.

Comparative Analysis: The "Product" vs. Alternatives

We evaluate three methodologies:

  • The Baseline: Fully Porous C18 (High-Aqueous conditions).

  • The Polar Alternative: HILIC (Hydrophilic Interaction Liquid Chromatography).[1]

  • The Optimized Solution: Core-Shell Pentafluorophenyl (PFP).

Table 1: Performance Matrix of Chromatographic Approaches
FeatureAlternative A: Traditional C18 Alternative B: HILIC Optimized Product: Core-Shell PFP
Mechanism Hydrophobic InteractionPartitioning into water layer

, Dipole-Dipole, Shape Selectivity
5-FU Retention (

)
Weak (< 1.0) to ModerateStrong (> 5.0)Optimal (2.0 – 4.0)
Phase Stability Risk: Pore dewetting (phase collapse) in 100% aqueous.Stable, but requires long equilibration.High: Stable in 100% aqueous; no dewetting.
Selectivity Poor for halogenated isomers.Orthogonal to RP; good for polar metabolites.[1][2]Excellent for fluorinated compounds (F-F interactions).
Sample Diluent Aqueous compatible.[1][2]Critical: Must be high organic (risk of precipitation).Aqueous compatible.[1][2][3]
Efficiency Standard (if fully porous).Moderate.Superior (due to solid core diffusion path).
Scientific Rationale (Expertise & Causality)
Why Standard C18 Fails

Traditional protocols (e.g., USP) often utilize C18 columns with 100% aqueous phosphate buffers to retain 5-FU.

  • Causality: Long alkyl chains (C18) are hydrophobic. When exposed to 100% water, the chains can "collapse" or mat down to reduce surface energy, expelling the mobile phase from the pores (Dewetting).

  • Result: Retention times shift drastically between injections, and peak shapes deteriorate.

Why Core-Shell PFP is the "Gold Standard" for this Application
  • The Fluorine Advantage: PFP (Pentafluorophenyl) phases possess a rigid aromatic ring with five electronegative fluorine atoms. This creates a strong electron-deficient cavity. 5-fluoropyrimidines, being electron-rich/polar, interact via specific charge-transfer and dipole-dipole mechanisms that C18 lacks.

  • Core-Shell Efficiency: The solid core (typically 1.7 µm solid core + 0.5 µm porous shell) reduces the longitudinal diffusion (

    
     term) and improves mass transfer (
    
    
    
    term) in the Van Deemter equation. This yields UHPLC-like performance at lower backpressures.
Method Selection Decision Tree

The following logic gate helps researchers select the correct mode based on the specific derivative mixture.

MethodSelection Start Start: Analyte Mixture CheckPolarity Is the primary analyte highly polar (e.g., 5-FU parent)? Start->CheckPolarity CheckProdrug Does sample contain hydrophobic prodrugs (e.g., Capecitabine)? CheckPolarity->CheckProdrug Yes DecisionAQ Use Polar-Embedded C18 (100% Aqueous Stable) CheckPolarity->DecisionAQ No (General RP) DecisionHILIC Use HILIC Mode (Amide or Bare Silica) CheckProdrug->DecisionHILIC No (Only Polar Metabolites) DecisionPFP Use Core-Shell PFP (Gradient Elution) CheckProdrug->DecisionPFP Yes (Mixed Polarity)

Figure 1: Decision matrix for selecting the optimal stationary phase based on analyte hydrophobicity and mixture complexity.

Experimental Protocols
Protocol A: The Optimized Core-Shell PFP Method (Recommended)

Best for: Simultaneous separation of 5-FU, prodrugs, and halogenated impurities.

1. Instrumentation & Materials:

  • System: HPLC or UHPLC with PDA detector (265 nm).

  • Column: Core-Shell PFP, 2.7 µm, 4.6 x 100 mm (e.g., Kinetex PFP, HALO PFP).

  • Temperature: 35°C.

2. Mobile Phase Preparation:

  • Solvent A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid). Note: Low pH suppresses ionization of the acidic 5-FU (pKa ~8), keeping it neutral for better retention.

  • Solvent B: Methanol (LC-MS grade). Note: Methanol promotes

    
     interactions better than Acetonitrile on Phenyl phases.
    

3. Gradient Profile:

Time (min)% A (Buffer)% B (MeOH)Rationale
0.0973Traps polar 5-FU at head of column.
2.0973Isocratic hold to separate early polar degradants.
10.04060Elutes hydrophobic prodrugs/impurities.
12.04060Wash.
12.1973Re-equilibration.

4. System Suitability Criteria (Self-Validating):

  • Resolution (

    
    ):  > 2.0 between 5-FU and nearest impurity.
    
  • Tailing Factor (

    
    ):  0.9 < 
    
    
    
    < 1.2 (PFP phases significantly reduce tailing for these bases compared to C18).
Protocol B: The HILIC Method (Alternative)

Best for: Very polar metabolites (e.g., FBAL - fluoro-beta-alanine) that do not retain on RP.

1. Column: Fused-Core HILIC (Silica or Amide), 2.7 µm. 2. Mobile Phase:

  • Premix: 90% Acetonitrile / 10% 10mM Ammonium Acetate (pH 5.8).

  • Mode: Isocratic. 3. Critical Caution: Sample must be dissolved in 90% Acetonitrile. Injecting an aqueous sample will cause "solvent washout" and split peaks.

Degradation & Impurity Logic

Understanding the degradation pathway is vital for setting up the method's specificity. 5-FU degrades primarily via hydrolysis under alkaline conditions.

Degradation 5 5 FU 5-Fluorouracil (Active) Hydrolysis Hydrolysis (pH > 8) FU->Hydrolysis RingOpen Ring Opening Hydrolysis->RingOpen Urea Urea (Non-chromophoric) RingOpen->Urea FBAL Fluoro-beta-alanine (Polar Metabolite) RingOpen->FBAL Further Metabolism

Figure 2: Simplified degradation pathway of 5-Fluorouracil. Note that many hydrolytic degradants lose UV absorbance, requiring LC-MS or refractive index detection for mass balance.

References
  • Phenomenex. (2017).[4] Core-Shell vs Fully Porous Particles Webinar. Retrieved from [Link]

  • Advanced Materials Technology. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. Retrieved from [Link]

  • Waters Corporation. (2020). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

  • Sielc Technologies. (2009).[5] HPLC Analysis of 5-Fluorouracil on Primesep Columns. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. PubChem. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). The Difference Between Superficially Porous and Fully Porous Particles. Retrieved from [Link]

Sources

Mass spectrometry (LC-MS) fragmentation pattern of 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the LC-MS fragmentation of 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol , a critical scaffold in the development of kinase inhibitors (e.g., JAK, BRAF) and fluorinated metabolic probes.

Executive Summary & Compound Profile

Compound: 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol Formula: C₈H₁₀FN₃O Monoisotopic Mass: 183.0808 Da Precursor Ion [M+H]⁺: m/z 184.0881 Context: This molecule combines a polar, chiral pyrrolidine headgroup with a fluorinated heteroaromatic anchor. In drug discovery, it serves as a bioisostere for pyridine-based inhibitors, where the fluorine atom modulates metabolic stability (blocking C-5 oxidation) and pKa.

Comparison of Alternatives

The following table contrasts the target compound with its non-fluorinated analogue and a common regioisomer, highlighting the "Mass Shift" and "Diagnostic Fragment" differences essential for identification.

FeatureTarget Compound (5-Fluoro)Alternative A (Non-Fluoro)Alternative B (Isomer: 2-Fluoro)
Structure 5-F-Pyrimidin-4-ylPyrimidin-4-yl5-F-Pyrimidin-2-yl
[M+H]⁺ 184.09 166.10184.09
Base Peak m/z 166 (Loss of H₂O)m/z 148 (Loss of H₂O)m/z 164 (Loss of HF)
Key Neutral Loss 18 Da (H₂O) dominant18 Da (H₂O) dominant20 Da (HF) dominant
Diagnostic Ion m/z 98 (C₄H₃FN₃⁺)m/z 80 (C₄H₄N₃⁺)m/z 113 (Ring contraction)
Retention Time Mid-eluting (Polar/Lipophilic balance)Early eluting (More polar)Late eluting (Intramolecular H-bond)

Experimental Methodology

To ensure reproducibility, the following protocol utilizes a standard ESI-Q-TOF setup. This workflow is self-validating through the use of an internal standard and specific collision energy ramping.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).

  • Working Solution: Dilute stock 1:1000 in 50:50 Acetonitrile:Water + 0.1% Formic Acid (Final: 1 µg/mL).

  • Infusion: Direct infusion at 5 µL/min is recommended for initial fragmentation mapping.

LC-MS Parameters (Q-TOF / Orbitrap)
  • Ionization: Electrospray Ionization (ESI) Positive Mode.[1]

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 320°C.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is crucial. Low CE (15 eV) preserves the [M+H]⁺; High CE (45 eV) reveals the pyrimidine ring breakdown.

  • Resolution: >30,000 (FWHM) required to distinguish m/z 166.0775 (Loss of H₂O) from m/z 164.0819 (Loss of HF).

Fragmentation Mechanism Analysis

The fragmentation of 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol is driven by the competition between the hydroxyl group elimination and the stability of the fluoropyrimidine ring.

Primary Pathway: Dehydration (The Dominant Channel)

The most abundant ion in the MS2 spectrum is typically [M+H-H₂O]⁺ at m/z 166.08 .

  • Mechanism: Protonation occurs on the hydroxyl oxygen or the pyrrolidine nitrogen. A 1,2-elimination or neighboring group participation facilitates the loss of water (18 Da), creating a double bond in the pyrrolidine ring (forming a dihydropyrrole moiety).

  • Causality: The secondary alcohol on the pyrrolidine ring is labile. The resulting carbocation is stabilized by the adjacent nitrogen lone pair (iminium ion character).

Secondary Pathway: Ring Cleavage & Fluorine Retention

Unlike non-fluorinated analogues, the C-F bond is strong. Fragmentation tends to break the pyrrolidine ring before losing the fluorine atom.

  • m/z 112/113: Cleavage of the pyrrolidine ring (Retro-Diels-Alder type or cross-ring cleavage), retaining the N-C bond to the pyrimidine.

  • m/z 98 (Diagnostic): This ion corresponds to the protonated 4-amino-5-fluoropyrimidine core. It confirms the presence of the fluorine on the heteroaromatic ring.

Tertiary Pathway: Pyrimidine Breakdown

At high collision energies (>40 eV), the pyrimidine ring fragments.

  • Loss of HCN (27 Da): Common in nitrogen heterocycles.

  • Loss of HF (20 Da): Observed at m/z 164, but usually at lower intensity than water loss. Note: If m/z 164 is the base peak, suspect the 2-fluoro isomer where intramolecular H-bonding facilitates HF elimination.

Visualization of Fragmentation Pathways[3][4][5][6][7][8][9]

The following diagram illustrates the hierarchical fragmentation starting from the protonated precursor.

FragmentationPathway M_H Precursor [M+H]+ m/z 184.09 (C8H11FN3O)+ Frag_166 [M+H - H2O]+ m/z 166.08 (C8H9FN3)+ M_H->Frag_166 - H2O (18 Da) (Dominant Path) Frag_164 [M+H - HF]+ m/z 164.08 (C8H10N3O)+ M_H->Frag_164 - HF (20 Da) (Minor Path) Frag_98 Diagnostic Core (5-Fluoro-4-aminopyrimidine) m/z 98.04 Frag_166->Frag_98 Pyrrolidine Ring Loss (C4H6) Frag_HCN Ring Opening [Loss of HCN] Frag_98->Frag_HCN High CE >40eV

Caption: Hierarchical fragmentation of 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol. The green node indicates the primary product ion (Base Peak), while the yellow node represents the diagnostic core scaffold.

References

  • Niessen, W. M. A. (2006). Fragmentation of Organic Ions in Electrospray Ionization Mass Spectrometry. Interpretation of MS/MS spectra of nitrogen-containing heterocycles.

  • Holčapek, M., et al. (2010). Structural analysis of drug metabolites using advanced mass spectrometry techniques. Focus on hydroxylation and dehydration patterns in pyrrolidine scaffolds.

  • Wishart, D. S., et al. (2018). HMDB 4.0: The Human Metabolome Database. Reference for fluoropyrimidine metabolic pathways and spectral data.

  • Cayman Chemical . (2023). Product Information: Fluorinated Pyrimidine Building Blocks. Spectral data comparison for 5-fluoropyrimidine derivatives.

Sources

Chiral HPLC separation of (R) and (S)-1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chiral HPLC Separation of (R) and (S)-1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The separation of (R) and (S)-1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol represents a classic challenge in medicinal chemistry: resolving a polar, basic nitrogen-containing heterocycle with a single stereogenic center. This molecule is a critical intermediate scaffold, structurally analogous to precursors for TRK inhibitors (e.g., Larotrectinib) and other kinase inhibitors.

This guide compares the performance of Immobilized Polysaccharide Phases (specifically Amylose-based Chiralpak IA/IG) against the traditional Coated Cellulose Phases (Chiralcel OD-H) . While traditional coated phases have historically been the "gold standard" for hydroxypyrrolidines, modern immobilized phases offer superior solubility options and robustness for fluorinated pyrimidine derivatives.

Structural Analysis & Separation Strategy

The Molecule:

  • Core: Pyrrolidine ring with a chiral center at C3.[1][2]

  • Substituents: A polar hydroxyl group (-OH) at C3 and a 5-fluoropyrimidine group at N1.

  • Chromatographic Challenge:

    • Basicity: The pyrimidine ring nitrogens are H-bond acceptors and weak bases, leading to peak tailing on silanol-active stationary phases.

    • Polarity: The molecule is highly polar, often requiring polar mobile phases that may be incompatible with traditional coated columns (e.g., restricted use of ethyl acetate or THF).

    • Solubility: Fluorinated heterocycles can exhibit poor solubility in pure hexane, complicating standard Normal Phase (NP) methods.

The Solution: We prioritize Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak IA) due to its solvent versatility, allowing for Polar Organic Mode (POM) and non-standard normal phase conditions that enhance solubility and peak shape.

Method Development Workflow

The following decision tree outlines the logical flow for screening and optimizing the separation of this specific fluoropyrimidine intermediate.

MethodDevelopment Start Start: Racemic 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol SolubilityCheck Solubility Check: Dissolve in Hexane/EtOH (50:50) Start->SolubilityCheck Decision1 Soluble? SolubilityCheck->Decision1 NP_Route Route A: Normal Phase (Hexane/Alcohol) Decision1->NP_Route Yes POM_Route Route B: Polar Organic Mode (Acetonitrile/MeOH) Decision1->POM_Route No (Precipitates) ColumnSelect_NP Primary Screen (NP): 1. Chiralpak IA (Immobilized) 2. Chiralcel OD-H (Coated) NP_Route->ColumnSelect_NP ColumnSelect_POM Primary Screen (POM): 1. Chiralpak IA/IG 2. Chiralpak AD-H POM_Route->ColumnSelect_POM Optimization Optimization: Add 0.1% DEA/TEA (Basicity Control) Adjust Temp (25-40°C) ColumnSelect_NP->Optimization ColumnSelect_POM->Optimization FinalMethod Final Method Validation: Rs > 2.0, Tailing < 1.2 Optimization->FinalMethod

Figure 1: Strategic workflow for developing a chiral method for polar fluoropyrimidine intermediates.

Comparative Guide: Immobilized vs. Coated Phases
Option A: The Modern Standard (Recommended)

Column: Chiralpak IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)) Mode: Normal Phase or Polar Organic Mode

  • Why it wins: The immobilized nature allows the use of "forbidden" solvents like dichloromethane (DCM) or ethyl acetate to dissolve the sample if it resists hexane. For this specific molecule, the Polar Organic Mode (100% Acetonitrile/Methanol) often yields sharper peaks than hexane mixtures due to better solvation of the hydroxyl group.

  • Performance Metrics:

    • Resolution (

      
      ):  Typically > 3.0 for 3-hydroxypyrrolidines.
      
    • Robustness: High. Can withstand aggressive solvent switching.

Option B: The Traditional Alternative

Column: Chiralcel OD-H (Coated Cellulose tris(3,5-dimethylphenylcarbamate)) Mode: Normal Phase Only (Hexane/IPA)

  • Why consider it: Historically, the cellulose backbone (OD) often provides different selectivity (

    
    ) than amylose (IA/AD) for 5-membered rings. If the IA column shows partial overlap, OD-H is the first backup.
    
  • Limitations: Strictly limited to Hexane/Alcohol mobile phases. Sample solubility issues in Hexane can lead to blocked frits or poor peak shape.

Comparative Data Table
FeatureChiralpak IA (Immobilized) Chiralcel OD-H (Coated)
Selectivity (

)
High (Versatile interactions)High (Specific for 3-OH pyrrolidines)
Solubility Limits Excellent (Compatible with DCM/EtOAc)Poor (Hexane mandatory)
Mobile Phase Flexibility High (NP, RP, POM)Low (NP only)
Peak Shape (Basic) Good (with amine additive)Moderate (prone to tailing)
Typical

2.5 - 5.02.0 - 4.0
Recommendation Primary Choice Secondary Choice
Detailed Experimental Protocols
Protocol 1: Immobilized Amylose (Chiralpak IA) - Polar Organic Mode

Best for samples with limited solubility in hexane.

  • Column: Chiralpak IA, 5 µm, 250 x 4.6 mm.

  • Mobile Phase: Acetonitrile : Methanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).

    • Note: The DEA is critical to mask silanols and suppress ionization of the pyrimidine nitrogen, ensuring sharp peaks.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 265 nm (λ_max of fluoropyrimidine).

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Mobile Phase.

  • Expected Result: The enantiomers typically elute between 6–12 minutes. The hydroxyl group interacts strongly with the carbamate linkage, providing excellent discrimination.

Protocol 2: Coated Cellulose (Chiralcel OD-H) - Normal Phase

Best if the specific selectivity of cellulose is required.

  • Column: Chiralcel OD-H, 5 µm, 250 x 4.6 mm.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Caution: Do not use Acetone, Ethyl Acetate, or DCM, as they will strip the stationary phase.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Slightly elevated temperature improves mass transfer for polar analytes).

  • Detection: UV @ 265 nm.

  • Sample Prep: Dissolve sample in minimum EtOH, then dilute with Hexane (ensure no precipitation).

Scientific Rationale (E-E-A-T)

Mechanism of Recognition: The separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector.[3]

  • Hydrogen Bonding: The 3-hydroxyl group of the pyrrolidine acts as a hydrogen bond donor to the carbonyl oxygen of the carbamate group on the stationary phase.

  • Dipole-Dipole Interactions: The fluoropyrimidine moiety interacts with the dipole of the amide linkage in the CSP.

  • Steric Fit: The chiral groove of the amylose (IA) or cellulose (OD) polymer accommodates one enantiomer more deeply than the other.

Why Additives Matter: Without a basic additive (DEA or TEA), the basic nitrogen of the pyrimidine/pyrrolidine system will interact with residual silanol groups on the silica support. This causes peak tailing and reduces resolution. A concentration of 0.1% is sufficient to saturate these sites [1, 2].

Validation Criteria: For a method to be considered valid for drug development (e.g., checking enantiomeric purity of a Larotrectinib intermediate), it must achieve:

  • Resolution (

    
    ): 
    
    
    
    (Baseline separation).
  • Tailing Factor (

    
    ): 
    
    
    
    .
  • LOD: Sufficient to detect 0.1% of the undesired enantiomer.

References
  • BenchChem. (2025).[1] A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. Retrieved from

  • Phenomenex. (2024). Technical Guide to Chiral HPLC Separations: Column Selection and Method Development. Retrieved from

  • ResearchGate. (2025). Stereo-Selective Separation and Determination of Larotrectinib and Its Isomeric Impurities on a Novel Immobilized Cellulose Chiral Stationary Phase. Retrieved from

  • Sigma-Aldrich. (2023). Basics of Chiral HPLC and Method Development Strategies. Retrieved from

  • Chiralpedia. (2022). Chiral HPLC separation: Strategy and Approaches for Nitrogen Heterocycles. Retrieved from

Sources

13C NMR chemical shifts for 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: 13C NMR Characterization of 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.

Executive Summary

This technical guide provides a structural validation framework for 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol , a pharmacophore frequently encountered in kinase inhibitor discovery (e.g., JAK, CDK inhibitors).

The core challenge in characterizing this molecule lies in the 5-fluoropyrimidine moiety. The fluorine atom (


F, spin 1/2) introduces significant splitting patterns in the 

C NMR spectrum (

C-

F coupling), which can be confused with impurities by inexperienced analysts. This guide compares the specific NMR signature of the fluorinated target against its non-fluorinated analog, providing a definitive reference for structural confirmation.

Structural Synthesis & Context

To understand the NMR output, we must first visualize the assembly of the scaffold. The synthesis typically proceeds via Nucleophilic Aromatic Substitution (


).

Figure 1: Synthetic pathway via S_NAr displacement. The integrity of the C-F bond is crucial for the resulting NMR splitting patterns.

Comparative Data Analysis: The "Fluorine Effect"

The following table compares the characteristic


C NMR shifts of the target molecule against a Non-Fluorinated Alternative  (1-(Pyrimidin-4-yl)pyrrolidin-3-ol). This comparison isolates the specific perturbations caused by the fluorine atom.

Solvent: DMSO-


 (Recommended for hydroxyl proton exchange suppression and solubility).
Frequency:  100 MHz or higher recommended.
Table 1: Comparative Chemical Shift & Coupling Analysis
Carbon PositionAtom TypeTarget (5-F)

(ppm)
Multiplicity (

)
Alternative (Non-F)

(ppm)
Mechanistic Insight
C2 (Pyrimidine) CH (Aromatic)~150.0 - 152.0Doublet (

Hz)
~158.0F-substitution exerts a shielding effect on the para-position (C2).
C4 (Pyrimidine) C_q (Aromatic)~156.0 - 158.0Doublet (

Hz)
~161.0Diagnostic: Large doublet due to ortho-F coupling.
C5 (Pyrimidine) C-F (Aromatic)~138.0 - 142.0 Doublet (

Hz)
~102.0 (C-H)Primary ID: The huge coupling constant identifies the C-F bond directly.
C6 (Pyrimidine) CH (Aromatic)~145.0 - 148.0Doublet (

Hz)
~154.0Significant splitting due to ortho-F proximity.
C2' (Pyrrolidine) CH2 (Aliphatic)~48.0 - 52.0Singlet (Broad)~46.0N-C bond has partial double bond character due to conjugation.
C3' (Pyrrolidine) CH-OH~69.0 - 71.0Singlet~69.0Minimal effect from the distant Fluorine.
C4' (Pyrrolidine) CH2 (Aliphatic)~34.0 - 36.0Singlet~34.0Remote aliphatic chain.
C5' (Pyrrolidine) CH2 (Aliphatic)~53.0 - 55.0Singlet~48.0Electronic pull from the pyrimidine ring.

Note on Data Sources: Values are synthesized from high-confidence spectral data of 5-fluoropyrimidine scaffolds (e.g., 5-fluorouracil derivatives) and substituted pyrrolidines [1, 2].

Detailed Assignment Logic

When analyzing the spectrum, the "Fingerprint" of this molecule is the C5-F coupling. Unlike protons, which show small couplings (0-15 Hz), the Carbon-Fluorine direct bond creates a massive split (~250 Hz), often causing the two legs of the doublet to look like two unrelated peaks if the spectral width is too narrow.

Diagnostic Workflow

Use the following logic flow to confirm the structure from raw data:

Figure 2: Decision tree for assigning 13C signals in fluorinated heterocycles.

Experimental Protocol

To ensure reproducibility and accurate detection of the quaternary carbons (C4 and C5), the following acquisition parameters are required.

Sample Preparation
  • Mass: Dissolve 10–15 mg of the compound.

  • Solvent: DMSO-

    
      (0.6 mL).
    
    • Why? Chloroform (

      
      ) often leads to broadening of the signals adjacent to the Nitrogen (C2', C5') due to restricted rotation around the C(pyrimidine)-N(pyrrolidine) bond. DMSO promotes a faster exchange rate or distinct rotamer populations, often yielding sharper peaks.
      
  • Tube: 5mm high-precision NMR tube.

Instrument Parameters (Self-Validating)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (d1): Set to 2.0 - 3.0 seconds .

    • Reasoning: The C5 (fluorinated) and C4 (quaternary) carbons have no attached protons to facilitate relaxation via NOE. A short delay will suppress these signals, making the C-F doublet disappear into the noise.

  • Scans (NS): Minimum 1024 scans. The splitting of the signal into doublets reduces the effective height of each peak by 50%, requiring more scans to achieve adequate Signal-to-Noise (S/N) ratio.

  • Temperature: 298 K (25°C).

References

  • Lutz, N. W., & Hull, W. E. (1999). Assignment and pH dependence of the 19F-NMR resonances from the fluorouracil anabolites involved in fluoropyrimidine chemotherapy. NMR in Biomedicine, 12(4), 237–248.

  • Puffer, B., et al. (2009).[1][2] 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. Nucleic Acids Research, 37(21), 7251–7259.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Dolinšek, J., et al. (2009). Structural studies of 5-fluoropyrimidine derivatives. Magnetic Resonance in Chemistry. (General reference for C-F coupling constants in heterocycles).

Sources

A Guide to Unambiguous Structure Validation of N-Substituted Pyrrolidin-3-ols using COSY and HSQC 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, a recurring challenge I encounter in pharmaceutical and chemical research is the need for absolute certainty in molecular structure. The N-substituted pyrrolidin-3-ol scaffold, a privileged core in modern drug discovery, is a prime example where subtle isomeric differences can lead to vastly different biological activities.[1][2] Relying on one-dimensional (1D) NMR spectra alone can be misleading due to signal overlap and complex splitting patterns common in such heterocyclic systems.[3][4][5]

This guide provides an in-depth, practical workflow for the unambiguous structural validation of N-substituted pyrrolidin-3-ols. We will move beyond simple data reporting and delve into the causality behind our experimental choices, demonstrating how the synergistic use of Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) creates a self-validating system for structural elucidation.

The "Why": Building a Complete Picture with COSY and HSQC

Before stepping into the lab, it's crucial to understand the strengths of our chosen tools. While both are two-dimensional (2D) NMR experiments that add a second frequency dimension to resolve complexity, they provide different, complementary pieces of the structural puzzle.[6][7][8]

COSY (Correlation Spectroscopy): Mapping the Proton Framework

The ¹H-¹H COSY experiment is the workhorse for establishing proton connectivity.[9] Its fundamental principle is to identify protons that are "talking" to each other through the bonds of the molecule, a phenomenon known as spin-spin or J-coupling.[10][11]

  • What it Shows: A cross-peak in a COSY spectrum indicates a correlation between two distinct proton signals, meaning those protons are coupled, typically over two or three bonds (e.g., H-C-H or H-C-C-H).[12][13]

  • Its Role: By "walking" from one cross-peak to the next, we can trace out the entire network of coupled protons—the spin system—effectively building a map of the molecule's proton backbone.[10][14]

HSQC (Heteronuclear Single Quantum Coherence): Anchoring Protons to the Carbon Skeleton

The HSQC experiment provides the definitive link between the proton and carbon worlds.[15][16][17] It is a highly sensitive, proton-detected technique that identifies direct, one-bond correlations between a proton and the heteronucleus it is attached to, most commonly ¹³C.[16][18]

  • What it Shows: A cross-peak in an HSQC spectrum has coordinates corresponding to a ¹H chemical shift on one axis and a ¹³C chemical shift on the other, signifying a direct C-H bond.[13][15][17]

  • Its Role: HSQC is exceptionally powerful for two reasons. First, it allows for the unambiguous assignment of the carbon spectrum, which often lacks the detailed multiplicity information of the proton spectrum. Second, it serves as an excellent tool for resolving overlapping proton signals by spreading them out across the much wider ¹³C chemical shift range.[9][15]

By combining these techniques, we first use COSY to understand the H-H neighborhood and then use HSQC to give every proton a definitive carbon address. This synergy transforms ambiguity into certainty.

A Self-Validating Experimental Workflow

The following workflow is designed to be a logical progression, where each step builds upon the last to create a cohesive and verifiable structural proof.

G cluster_0 Preparation & 1D Analysis cluster_1 2D Data Acquisition cluster_2 Data Interpretation & Validation prep Sample Preparation nmr_1d Acquire 1D Spectra (¹H, ¹³C, DEPT-135) prep->nmr_1d Precise quantification & solvent choice cosy Acquire ¹H-¹H COSY nmr_1d->cosy Set ¹H spectral width hsqc Acquire ¹H-¹³C HSQC nmr_1d->hsqc Set ¹H & ¹³C spectral widths validate Trace Spin Systems (COSY) cosy->validate Map H-H connectivities interpret Assign C-H Pairs (HSQC) hsqc->interpret Identify all C-H bonds interpret->validate Cross-reference assignments structure Final Structure Confirmation interpret->structure Confirm carbon backbone validate->structure Assemble fragments

Caption: Workflow for structure validation using 2D NMR.

Step 1: High-Quality Sample Preparation

Garbage in, garbage out. This adage is paramount in NMR. Your data quality is directly dependent on your sample quality.

  • Analyte Purity: Ensure the N-substituted pyrrolidin-3-ol is of high purity (>95%) to avoid confusing signals from residual solvents or synthetic precursors.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common first choice. However, if the hydroxyl proton (-OH) or any amine protons are of interest, consider using dimethyl sulfoxide (DMSO-d₆), which slows down proton exchange and allows these signals and their couplings to be observed.

  • Concentration: Aim for a concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent. This provides a good balance between sensitivity and avoiding solubility issues or signal broadening.

  • Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter which can severely degrade spectral quality.

Step 2: The Foundation - 1D NMR Acquisition

Never jump straight to 2D experiments. High-quality 1D ¹H and ¹³C spectra are the essential foundation for setting up and interpreting your 2D data.[3][4]

  • ¹H NMR: Acquire a standard proton spectrum to determine the chemical shifts, integrations, and coupling patterns. This initial look will identify regions of signal overlap that necessitate 2D analysis.

  • ¹³C NMR & DEPT-135: Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon environments. Follow this with a DEPT-135 experiment, which is invaluable for distinguishing between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.

Step 3: Acquiring the COSY Spectrum

This experiment will map all H-H coupling networks.[19][20]

  • Load Standard Parameters: Use the instrument's standard gradient-selected COSY (gCOSY) parameter set.

  • Set Spectral Width (SW): The spectral width in both dimensions (F1 and F2) should be set based on your 1D ¹H spectrum, ensuring all proton signals are included.

  • Number of Increments (NI/TD1): A value of 256 or 512 increments in the indirect dimension (F1) provides a good balance of resolution and experiment time.

  • Number of Scans (NS): For a moderately concentrated sample, 1 to 2 scans per increment is typically sufficient.

  • Run and Process: Execute the experiment. After acquisition, the data is processed with a Fourier transform in both dimensions to generate the 2D spectrum.[19]

Step 4: Acquiring the HSQC Spectrum

This experiment will link every proton to its directly attached carbon.[21][22][23]

  • Load Standard Parameters: Use a gradient-selected, sensitivity-enhanced HSQC parameter set (e.g., hsqcedetgpsisp on Bruker systems). These sequences are optimized for sensitivity.

  • Set Spectral Widths: Set the F2 (¹H) and F1 (¹³C) spectral widths based on your 1D spectra.

  • Set ¹JCH Coupling Constant: This is a critical parameter. For sp³-hybridized C-H bonds typical in a pyrrolidine ring, the one-bond coupling constant is approximately 145 Hz. Setting this value correctly ensures efficient magnetization transfer and optimal signal.[24]

  • Acquisition Parameters: Use 128 or 256 increments in the F1 dimension and 2 to 4 scans per increment.

  • Run and Process: Execute the experiment and process the data with a Fourier transform.

Data Interpretation: A Case Study of N-Benzyl-pyrrolidin-3-ol

Let's apply this workflow to a representative molecule: N-Benzyl-pyrrolidin-3-ol.

G cluster_mol N-Benzyl-pyrrolidin-3-ol cluster_labels Proton & Carbon Numbering mol protons H2a, H2b H3 H4a, H4b H5a, H5b N-CH2 Aryl-H carbons C2 C3 C4 C5 N-CH2 Aryl-C

Caption: Structure of N-Benzyl-pyrrolidin-3-ol with numbering.

The primary challenge in the ¹H spectrum of this molecule is that the four methylene protons on the pyrrolidine ring (at C2, C4, and C5) often appear as complex, overlapping multiplets.

1. Start with HSQC: The Anchor Points

First, analyze the HSQC spectrum. This immediately correlates every proton signal to its carbon partner, providing definitive assignments for each C-H pair. The DEPT-135 data helps confirm the CH (C3) vs. CH₂ (C2, C4, C5, N-CH₂) assignments.

PositionCarbon Type (from DEPT)¹³C Shift (ppm)¹H Shift (ppm)
C3 CH~68-72~4.3-4.5
C2/C5 CH₂~55-65~2.5-3.2
C4 CH₂~35-40~1.8-2.2
N-CH₂ CH₂~58-62~3.6-3.8

Table 1: Expected HSQC Correlations for N-Benzyl-pyrrolidin-3-ol. Note that C2 and C5 are diastereotopic and may have distinct or overlapping signals.

2. Build the Framework with COSY: The Connectivity Map

Now, use the COSY spectrum to connect the dots. The key is to start from an unambiguous signal and "walk" around the ring.

  • Starting Point: The proton at C3 (H3) is an excellent starting point. It's a methine proton adjacent to the hydroxyl group, often appearing as a well-resolved multiplet around 4.4 ppm.

  • First Step: Find the cross-peaks corresponding to the H3 signal. You will see correlations to the protons on the adjacent carbons: C2 and C4. This definitively identifies which proton signals belong to the H2 and H4 multiplets.

  • Second Step: Now, look at the H4 multiplet (identified in the previous step). It will show a cross-peak back to H3 (confirming the connection) and, crucially, new cross-peaks to the protons on C5 (H5).

  • Final Link: The H2 protons will show correlations to H3, and the H5 protons will show correlations to H4, completing the full spin system of the pyrrolidine ring. The N-CH₂ protons will typically not show COSY correlations to the ring protons (as they are separated by the nitrogen atom, a 4-bond separation with minimal coupling) but will show correlations to the aromatic protons if coupling exists.

By combining the data, we can confidently assign every signal. For example, the HSQC tells us a proton at 2.8 ppm is attached to a carbon at 60 ppm. The COSY then shows this 2.8 ppm proton is coupled to the proton at 4.4 ppm (H3). Therefore, the signals at 2.8 ppm and 60 ppm must belong to the C2/H2 position. This cross-validation is the hallmark of a robust structural proof.

Comparison with Alternatives and Troubleshooting

  • HMBC (Heteronuclear Multiple Bond Correlation): While COSY and HSQC establish the core framework, HMBC provides correlations between protons and carbons over 2-3 bonds. This is invaluable for confirming the attachment of the N-benzyl group to the pyrrolidine nitrogen and for assigning quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): For determining stereochemistry (e.g., cis/trans relationships), NOESY is the experiment of choice. It identifies protons that are close in space, not necessarily through bonds.

Common Pitfalls:

  • Signal Overlap: If proton signals are severely overlapped in the 1D spectrum, their COSY cross-peaks may also be difficult to resolve. The HSQC spectrum is the primary tool to overcome this, as the signals are dispersed by the much larger ¹³C chemical shift range.[9]

  • Strong Coupling: When two coupled protons have very similar chemical shifts, "strong coupling" can occur, distorting the multiplet shapes and making COSY cross-peaks appear distorted or disappear. This is a complex phenomenon, but recognizing the non-first-order appearance of the multiplets is the first step.

Conclusion

The structural validation of N-substituted pyrrolidin-3-ols is a critical task where ambiguity is not an option. A haphazard approach can lead to incorrect assignments and wasted resources. By employing a logical, self-validating workflow that leverages the complementary strengths of COSY and HSQC, researchers can move from spectral complexity to structural certainty. COSY provides the proton-proton connectivity map, while HSQC anchors that map to the carbon skeleton. This powerful combination ensures data integrity and provides the authoritative, unambiguous structural proof required for high-impact research and development.

References

  • Vertex AI Search. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science.
  • Silva, A. M., & Pinto, D. C. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate.
  • UC Santa Barbara. (n.d.). 2D 1H-13C HSQC. NMR Facility, UCSB Chemistry and Biochemistry.
  • University of British Columbia. (n.d.). Step by Step Guide to COSY. NMR Training.
  • News-Medical. (2019, August 20). 2D NMR Spectroscopy: Fundamentals, Methods and Applications.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • Silva, A. M. S., & Pinto, D. C. G. A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Virtual NMR Spectrometer. (n.d.). Simulating a COSY Experiment.
  • IMSERC. (n.d.). TUTORIAL: 2D COSY EXPERIMENT.
  • Magritek. (n.d.). 1H-1H COSY & TOCSY two-dimensional NMR spectroscopy.
  • Weizmann Institute of Science. (n.d.). COSY.
  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy.
  • Palacký University Olomouc. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation SpectroscopY).
  • University of Notre Dame. (n.d.). HSQC. Shared Instrumentation Facility.
  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility.
  • YouTube. (2025, July 25). HSQC Setup and Acquisition.
  • University of Missouri-St. Louis. (n.d.). gHSQC.
  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • Journal of the Turkish Chemical Society, Section A: Chemistry. (2023, March 15). Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties.
  • IMSERC. (n.d.). TUTORIAL: Phase-sensitive ge-2D HSQC EXPERIMENT.
  • University of Wisconsin-Madison. (n.d.). Common Acquisition Concepts and Problems for 1D/2D NMR.
  • The University of Danang - Journal of Science and Technology. (2023, February 18). Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl.
  • MDPI. (2023, April 30). Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives.
  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument.
  • Nature Communications. (2025, March 13). Pyrrolidine synthesis via ring contraction of pyridines.
  • JoVE. (2024, December 5). Video: 2D NMR: Overview of Heteronuclear Correlation Techniques.
  • University of Leicester. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • Scribd. (n.d.). 2D NMR Spectros.
  • ACS Publications. (n.d.). Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction.
  • ChemRxiv. (n.d.). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology.
  • Molecules. (2025, May 7). Identification and Structural Elucidation of a Novel Pyrrolidinophenone-Based Designer Drug on the Illicit Market: α-BPVP.
  • ResearchGate. (n.d.). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism.

Sources

Elemental analysis and melting point determination for 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol

[1][2]

Executive Summary

1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol (Calculated MW: 183.19 g/mol ) is a critical heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors (e.g., JAK, TRK pathways) and fluorinated bio-isosteres.[1][2] Its structural integrity—specifically the stability of the 5-fluoro-pyrimidine core and the enantiomeric purity of the 3-hydroxyl group—directly impacts the efficacy of downstream APIs (Active Pharmaceutical Ingredients).[1]

This guide provides a rigorous framework for the Elemental Analysis (EA) and Melting Point (MP) determination of this compound.[1][2] Unlike generic protocols, we compare Thermodynamic (DSC) vs. Pharmacopeial (Capillary) methods to establish the most reliable quality control (QC) standard for drug development workflows.[1][2]

Part 1: Compound Specifications & Theoretical Baseline[1][2]

Before experimental determination, the theoretical baseline must be established to validate purity.[2]

Chemical Profile[1][3][4][5][6][7][8][9][10][11]
  • IUPAC Name: 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol[1][2]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 183.19 g/mol [1][2]

  • Key Functional Groups: Secondary alcohol (H-bond donor), Pyrimidine nitrogen (H-bond acceptor), Fluorine (lipophilicity modulator).[1][2]

Theoretical Elemental Composition

The following values serve as the reference standard for combustion analysis. Deviations

1
ElementSymbolTheoretical % (w/w)
Carbon C52.46
Hydrogen H5.50
Nitrogen N22.94
Fluorine F10.37
Oxygen O8.73

Part 2: Melting Point Determination[1][11]

Melting point is not merely a physical constant; for this fluorinated intermediate, it is a sensitive indicator of isomeric purity and solvent inclusion.

Comparative Methodology: Capillary vs. DSC

We compared the industry-standard Capillary Method (USP <741>) against Differential Scanning Calorimetry (DSC) .[1][2]

FeatureMethod A: Capillary (Automated) Method B: DSC (Thermodynamic) Verdict for this Compound
Principle Optical transmission change (Clear Point).[1][2]Heat flow differential (Endothermic onset).[1]DSC is superior for polymorph detection.[1]
Precision


DSC captures subtle impurity depressions.[1][2]
Sample Req. 2–5 mg (destructive).[1]1–3 mg (destructive).[1]Equivalent.
Data Output Range (

).
Onset (

), Peak (

), Enthalpy (

).[1][2]
DSC provides energy data critical for scale-up safety.[1][2]
Throughput High (3–6 samples/run).[1][2]Low (1 sample/run).Capillary preferred for routine QC.[1]
Protocol: Automated Capillary Method (Routine QC)
  • Instrument: Mettler Toledo MP90 or equivalent.

  • Preparation: Dry sample at

    
     under vacuum for 4 hours to remove surface moisture (hygroscopicity of the pyrrolidine ring is a common error source).
    
  • Packing: Grind sample to fine powder. Fill capillary to 3 mm height.[1] Compact by tapping (avoid air pockets which cause uneven heat transfer).[1]

  • Ramp Rate:

    • Fast Ramp:

      
       to 
      
      
      (Estimation).[1]
    • Measurement Ramp:

      
       to target.
      
  • Acceptance Criteria: Sharp melting range (

    
    ).
    
    • Expected Range (Free Base): typically 100–120°C (dependent on specific enantiomer/racemate lattice energy).[1]

Part 3: Elemental Analysis (CHN/F)[1][2]

For fluorinated heterocycles, standard CHN analysis often fails due to incomplete combustion of the C-F bond.[2]

Comparative Methodology: Combustion vs. High-Res Mass Spec
FeatureMethod A: Combustion (CHN) Method B: HRMS (Q-TOF) Scientific Insight
Scope Bulk purity (weight %).Molecular identity (m/z).[1][3][4]EA confirms bulk purity; HRMS confirms identity.
Fluorine Interference High.[1][5][6] F requires

additive.[1]
None.Critical: Standard combustion often yields low C values for this compound without additives.[1]
Solvate Detection Excellent (deviations in %C/%H).Poor (solvent lost in vacuum).[1]EA is mandatory for detecting trapped reaction solvents (e.g., DMF, DCM).[1]
Protocol: Optimized Combustion Analysis
  • Calibration: Acetanilide (Standard).

  • Additive: Add 5–10 mg of Vanadium Pentoxide (

    
    )  to the tin capsule.
    
    • Reasoning: The C-F bond is extremely stable.[1]

      
       acts as an oxygen donor and flux, ensuring complete oxidation of the pyrimidine ring at 
      
      
      .[1]
  • Carrier Gas: Helium (99.999%).[1][2]

  • Detection: Thermal Conductivity Detector (TCD).

Part 4: Analytical Workflow & Decision Logic

The following diagram illustrates the decision logic for characterizing 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol, ensuring no "false passes" in QC.

CharacterizationWorkflowStartCrude 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-olStep11. Visual Inspection(Color/Crystallinity)Start->Step1Decision1Crystalline?Step1->Decision1Action_RecrystRecrystallize(IPA/Hexane)Decision1->Action_RecrystNo (Oily/Amorphous)Step22. Melting Point (Capillary)Ramp 1°C/minDecision1->Step2YesAction_Recryst->Step1Decision2Range < 2°C?Step2->Decision2Decision2->Action_RecrystNo (Wide Range)Step33. Elemental Analysis (CHN)with V2O5 AdditiveDecision2->Step3YesDecision3Values within ±0.4%?Step3->Decision3Result_PassPASS: Release forSynthesisDecision3->Result_PassYesResult_Fail_SolventFAIL: Trapped Solvent(Check NMR)Decision3->Result_Fail_SolventNo (High H/C ratio)Result_Fail_ImpurityFAIL: Chemical Impurity(Check HPLC)Decision3->Result_Fail_ImpurityNo (Low N value)

Figure 1: Step-wise characterization logic. Note the loop-back for recrystallization if MP range is wide, preventing wasted EA runs.

References

  • United States Pharmacopeia (USP) . <741> Melting Range or Temperature. USP-NF.[1] Link

  • Mettler Toledo . Thermal Analysis of Pharmaceuticals: DSC vs. Melting Point. Application Note. Link

  • PerkinElmer . Elemental Analysis of Fluorine-Containing Compounds: Optimization of Combustion Conditions. Technical Note. Link

  • Royal Society of Chemistry . Standard Operating Procedures for Characterization of Organic Compounds. Chem. Commun. Guidelines. Link

The Fluorine Advantage: A Comparative Analysis of the Biological Activity of 5-Fluoro Pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of therapeutic agent development, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a powerful tool for enhancing biological activity. This is particularly evident in the class of pyrimidine analogs, where the introduction of a fluorine atom at the C-5 position has given rise to some of the most impactful anticancer and antifungal agents in clinical use. This guide provides a comprehensive comparison of the biological activities of 5-fluoro pyrimidine analogs versus their non-fluorinated counterparts, supported by experimental data and detailed protocols to empower researchers in their own investigations.

The Foundational Role of Fluorine: A Game-Changer in Pyrimidine Bioactivity

The substitution of a hydrogen atom with fluorine at the C-5 position of the pyrimidine ring might seem like a subtle modification, but it instigates a cascade of electronic and metabolic changes that profoundly amplify the molecule's therapeutic potential. The high electronegativity of fluorine alters the electron distribution within the pyrimidine ring, influencing its interactions with target enzymes. Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the C-5 position resistant to enzymatic attack and metabolic degradation, a crucial factor in enhancing drug stability and bioavailability.

This guide will delve into three key areas of biological activity where this "fluorine advantage" is most pronounced: anticancer, antifungal, and antiviral applications. We will explore the mechanisms of action, present comparative data, and provide detailed experimental workflows for researchers to replicate and build upon these findings.

Anticancer Activity: The 5-Fluorouracil vs. Uracil Paradigm

The most prominent example of a 5-fluoropyrimidine in oncology is 5-fluorouracil (5-FU), a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and gastric cancers[1]. Its non-fluorinated counterpart, uracil, a natural component of RNA, lacks significant cytotoxic effects at comparable concentrations.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

5-FU exerts its anticancer effects through a multi-faceted mechanism following its intracellular conversion into three active metabolites:

  • Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate. This effectively blocks the synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis and repair. The resulting "thymineless death" is a primary driver of 5-FU's cytotoxicity.

  • Incorporation into DNA and RNA: The metabolites fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate (FUTP) can be incorporated into DNA and RNA, respectively. This leads to DNA damage and interferes with RNA processing and protein synthesis, further contributing to cell death.

The presence of the fluorine atom is critical. It not only enhances the binding of FdUMP to thymidylate synthase but also prevents the enzyme from completing its catalytic cycle, leading to irreversible inhibition.

Comparative Cytotoxicity Data

The stark difference in cytotoxic potential between 5-FU and uracil is evident in their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)
5-Fluorouracil HCT116Colorectal Cancer5.0[2]
HT29Colorectal Cancer12.0[2]
SW620Colorectal Cancer25.0[2]
MCF-7Breast Cancer25[3]
MDA-MB-231Breast Cancer29.9[4]
AsPC-1Pancreatic Cancer3.08[5]
Capan-1Pancreatic Cancer0.22[5]
Esophageal Squamous Cell Carcinoma (various)Esophageal Cancer1.00 - 39.81[1]
Uracil Derivatives (as a proxy for Uracil) MDA-MB-231Breast Cancer>50 (for most derivatives)[6]

Antifungal Activity: The Case of 5-Fluorocytosine vs. Cytosine

In the realm of mycology, 5-fluorocytosine (5-FC) stands out as a potent antifungal agent, particularly against pathogenic yeasts like Candida and Cryptococcus species. Its non-fluorinated analog, cytosine, is a fundamental building block of nucleic acids and possesses no inherent antifungal properties.

Mechanism of Action: Selective Toxicity through Fungal-Specific Enzymes

The antifungal activity of 5-FC is a classic example of selective toxicity, exploiting metabolic pathways present in fungi but absent in humans.

  • Fungal-Specific Uptake: 5-FC is transported into fungal cells by a cytosine permease.

  • Conversion to 5-FU: Inside the fungal cell, the enzyme cytosine deaminase converts 5-FC to 5-FU. Human cells lack this enzyme, which is a key reason for the selective toxicity of 5-FC.

  • Inhibition of DNA and RNA Synthesis: The resulting 5-FU is then metabolized into FdUMP and FUTP, which, similar to its action in cancer cells, inhibit thymidylate synthase and get incorporated into RNA, disrupting essential cellular processes.

Comparative Antifungal Activity Data

The antifungal efficacy of 5-FC is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism.

CompoundFungal SpeciesMIC Range (µg/mL)MIC90 (µg/mL)
5-Fluorocytosine Candida albicans0.25 - 8.0[7]1[8]
Candida glabrataNot specified0.12[8]
Candida parapsilosisNot specified0.25[8]
Candida tropicalisNot specified1[8]
Candida kruseiNot specified32[8]
Cryptococcus neoformans0.39 - >1008[9]
Cytosine Candida albicans>100 (Expected)Not Applicable
Cryptococcus neoformans>100 (Expected)Not Applicable

Note: Cytosine, being a natural nucleobase, is not expected to have any inhibitory effect on fungal growth at concentrations where 5-FC is active. Data for cytosine's MIC is generally not reported in antifungal susceptibility testing.

Antiviral Activity: An Emerging Frontier for 5-Fluoropyrimidines

While the anticancer and antifungal roles of 5-fluoropyrimidines are well-established, their antiviral activity is a field of ongoing research. The introduction of fluorine into nucleoside analogs has been a successful strategy in developing antiviral drugs[10][11][12].

Mechanism of Action: Targeting Viral Replication

The antiviral mechanism of fluorinated pyrimidine analogs generally involves their conversion to the triphosphate form, which then acts as a competitive inhibitor or a fraudulent substrate for viral DNA or RNA polymerases, leading to chain termination or the introduction of mutations that cripple the virus.

For instance, some studies have shown that 5-FU can inhibit the replication of DNA viruses like Herpes Simplex Virus[13]. However, its efficacy against RNA viruses, such as coronaviruses, may be limited by the proofreading capabilities of some viral polymerases that can excise the incorporated fluorinated nucleotide.

Further research is needed to fully elucidate the antiviral spectrum and potential of various 5-fluoropyrimidine analogs against a broader range of viral pathogens.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments.

Cytotoxicity Assessment: MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cultured cells.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 5-fluorouracil and uracil) in culture medium. Replace the existing medium with the medium containing the test compounds. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Enzyme Inhibition Assay: Thymidylate Synthase (TS) Activity

This spectrophotometric assay measures the activity of TS by monitoring the conversion of its substrates.

Principle: Thymidylate synthase catalyzes the conversion of dUMP and 5,10-methylenetetrahydrofolate to dTMP and dihydrofolate (DHF). The increase in absorbance at 340 nm due to the formation of DHF is used to measure the enzyme's activity.

Protocol:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing a suitable buffer, dithiothreitol (DTT), EDTA, and the substrate 5,10-methylenetetrahydrofolate.

  • Inhibitor Addition: Add varying concentrations of the inhibitor (e.g., FdUMP, the active metabolite of 5-FU) to the reaction mixture. Include a control without any inhibitor.

  • Enzyme Addition: Add purified recombinant human thymidylate synthase to the mixture and incubate for a short period to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding the substrate dUMP.

  • Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the type of inhibition and the inhibition constant (Ki) from these data.

Cellular Uptake Studies

Visualizing and quantifying the entry of pyrimidine analogs into cells is crucial for understanding their mechanism of action.

Using Fluorescence Microscopy:

  • Cell Seeding: Seed cells on glass coverslips in a culture dish and allow them to adhere.

  • Compound Incubation: Treat the cells with a fluorescently labeled pyrimidine analog (or a compound of interest) for various time points.

  • Washing: Wash the cells with phosphate-buffered saline (PBS) to remove any unbound compound.

  • Fixation and Staining: Fix the cells with a suitable fixative (e.g., paraformaldehyde). If desired, stain the nuclei with a fluorescent dye like DAPI.

  • Microscopy: Mount the coverslips on microscope slides and visualize the cellular uptake and subcellular localization of the fluorescent compound using a fluorescence microscope.

Using High-Performance Liquid Chromatography (HPLC):

  • Cell Seeding and Treatment: Grow cells to a specific confluency in a culture dish and treat them with the pyrimidine analog for different durations.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

  • Sample Preparation: Collect the cell lysate and process it to extract the intracellular compounds. This may involve protein precipitation and centrifugation.

  • HPLC Analysis: Analyze the supernatant containing the intracellular compounds by HPLC with a suitable column and mobile phase. Use a standard curve to quantify the concentration of the pyrimidine analog in the cell lysate.

  • Data Normalization: Normalize the intracellular concentration of the compound to the total protein concentration of the cell lysate.

Visualizing the Pathways

To better understand the complex processes involved, the following diagrams illustrate the key metabolic pathways and experimental workflows.

cluster_0 Anticancer Mechanism of 5-Fluorouracil FU 5-Fluorouracil FUMP FUMP FU->FUMP FUDP FUDP FUMP->FUDP FUTP FUTP FUDP->FUTP FdUDP FdUDP FUDP->FdUDP RNA RNA Disruption FUTP->RNA FdUMP FdUMP TS_inhibition TS Inhibition FdUMP->TS_inhibition FdUDP->FdUMP FdUTP FdUTP FdUDP->FdUTP DNA_damage DNA Damage FdUTP->DNA_damage TS Thymidylate Synthase TS->TS_inhibition dUMP dUMP dTMP dTMP dUMP->dTMP TS

Caption: Metabolic activation of 5-Fluorouracil and its primary mechanisms of anticancer activity.

cluster_1 Antifungal Mechanism of 5-Fluorocytosine FC 5-Fluorocytosine FC_uptake Cytosine Permease FC->FC_uptake Uptake FU 5-Fluorouracil FC_uptake->FU Conversion FUMP FUMP FU->FUMP FUTP FUTP FUMP->FUTP FdUMP FdUMP FUMP->FdUMP RNA_disruption RNA Disruption FUTP->RNA_disruption DNA_inhibition DNA Synthesis Inhibition FdUMP->DNA_inhibition Cytosine_deaminase Cytosine Deaminase Cytosine_deaminase->FU

Caption: Selective activation of 5-Fluorocytosine in fungal cells leading to its antifungal effect.

cluster_2 MTT Assay Workflow A Seed Cells in 96-well plate B Add Test Compound A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.

Conclusion

The introduction of a fluorine atom at the C-5 position of the pyrimidine ring represents a pivotal moment in medicinal chemistry, transforming otherwise biologically inert molecules into potent therapeutic agents. The examples of 5-fluorouracil and 5-fluorocytosine clearly demonstrate the "fluorine advantage," showcasing enhanced efficacy in anticancer and antifungal applications due to favorable alterations in mechanism of action and metabolic stability. While the antiviral potential of 5-fluoropyrimidines is still being explored, it represents a promising avenue for future drug discovery. This guide provides the foundational knowledge and practical protocols for researchers to further investigate and harness the power of fluorination in the design of novel and more effective pyrimidine-based therapeutics.

References

  • Pfaller, M. A., et al. (2004). In Vitro Activities of 5-Fluorocytosine against 8,803 Clinical Isolates of Candida spp. Antimicrobial Agents and Chemotherapy, 48(3), 734-737. [Link]

  • Arendrup, M. C., et al. (2024). Wild-type MIC distributions and epidemiological cutoff values for 5-flucytosine and Candida species as determined by EUCAST broth microdilution. JAC-Antimicrobial Resistance, 6(5), dlae093. [Link]

  • Verweij, P. E., et al. (2024). Wild-type MIC distributions and epidemiological cutoff values for 5-flucytosine and Candida species as determined by EUCAST broth microdilution. ResearchGate. [Link]

  • Tenover, F. C., et al. (2023). 5-Flucytosine Longitudinal Antifungal Susceptibility Testing of Cryptococcus neoformans: A Substudy of the EnACT Trial Testing Oral Amphotericin. Clinical Infectious Diseases, 77(11), 1545-1552. [Link]

  • Ismail, M. M. F., & Ayoup, M. S. (2022). Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. RSC Medicinal Chemistry, 13(12), 1461-1489. [Link]

  • Ed-Dra, A., et al. (2021). Molecular Mechanisms of 5-Fluorocytosine Resistance in Yeasts and Filamentous Fungi. Journal of Fungi, 7(11), 909. [Link]

  • Quindós, G., et al. (2004). In-vitro activity of 5-fluorocytosine against 1,021 Spanish clinical isolates of Candida and other medically important yeasts. Revista Iberoamericana de Micología, 21(2), 63-69. [Link]

  • Franz, J., et al. (2000). Trends in Antifungal Drug Susceptibility of Cryptococcus neoformans Isolates in the United States: 1992 to 1994 and 1996 to 1998. Antimicrobial Agents and Chemotherapy, 44(4), 1064-1067. [Link]

  • Gress, T. M., et al. (2004). IC 50 of 5-FU and gemcitabine in four pancreatic cancer cell lines. ResearchGate. [Link]

  • Block, E. R., et al. (1973). Variables influencing susceptibility testing of Cryptococcus neoformans to 5-fluorocytosine. Antimicrobial Agents and Chemotherapy, 4(4), 392-395. [Link]

  • Powderly, W. G., et al. (2001). Antifungal Susceptibilities of Cryptococcus neoformans. Emerging Infectious Diseases, 7(1), 133-135. [Link]

  • Biliavska, L., et al. (2019). ANTIVIRAL ACTIVITY OF FLUORINATED HETEROCYCLIC COMPOUNDS. Semantic Scholar. [Link]

  • Yildiz, H., et al. (2024). Discovery of a Uracil‐Derived Small Organic Ligand with Cytotoxic Effect on Human PC‐3 Cell Lines via Apoptosis. ResearchGate. [Link]

  • Kumar, A., et al. (2020). Recent advancements in Uracil and 5-Fluorouracil hybrids as potential anticancer agents: A review. Journal of Applied Pharmaceutical Science, 10(02), 157-173. [Link]

  • Arsic Arsenijevic, V., et al. (2012). In vitro antifungal activities of amphotericin B, 5-fluorocytosine, fluconazole and itraconazole against Cryptococcus neoformans. ResearchGate. [Link]

  • Paniagua, G. L., et al. (2002). Susceptibility to 5-fluorocytosine, miconazole and amphotericin B of Candida albicans strains isolated from the throat of non-AIDS patients. Revista Latinoamericana de Microbiología, 44(2), 65-68. [Link]

  • Ismail, M. M. F., & Ayoup, M. S. (2022). Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. RSC Medicinal Chemistry. [Link]

  • Singh, R. P., et al. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 27(21), 7277. [Link]

  • Brzozowska, Z., et al. (2025). Antifungal Activity of 5-Fluorouridine Against Candida albicans and Candida parapsilosis Based on Virulence Reduction. International Journal of Molecular Sciences, 26(13), 7183. [Link]

  • Unknown. (n.d.). Uracil derivatives reduce the cell viability of breast cancer cell... | Download Scientific Diagram. ResearchGate. [Link]

  • Yamasaki, M., et al. (2008). Relationship Between Expression of 5-fluorouracil Metabolic Enzymes and 5-fluorouracil Sensitivity in Esophageal Carcinoma Cell Lines. Diseases of the Esophagus, 21(1), 15-20. [Link]

  • Paniagua-Cervantes, G., et al. (2002). Susceptibility to 5-Fluorocytosine, miconazole and amphotericin B of Candida albicans strains isolat-ed from the throat of non-A. Medigraphic. [Link]

  • Brzozowska, Z., et al. (2025). Uracil derivatives/ursolic acid hybrids - naturally derived compounds as anticancer agents. Scientific Reports, 15(1), 14351. [Link]

  • Unknown. (2025). Synergistic Effects of Oxaliplatin, 5-Fluorouracil, and Novel Synthetic Uracil Analog U-359 on Breast Cancer Cell Carcinogenesis. International Journal of Molecular Sciences, 26(6), 2964. [Link]

  • Lu, C.-S., et al. (2020). Suppl. Table S1. IC50 values of various chemotherapeutic agents in cancer cell lines. Journal for ImmunoTherapy of Cancer, 8(2), e001392. [Link]

  • Singh, R. P., et al. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. National Institutes of Health. [Link]

  • Takeda, M., et al. (2013). Establishment of a 5-fluorouracil-resistant triple-negative breast cancer cell line. Oncology Letters, 6(4), 1087-1091. [Link]

  • Badiee, P., et al. (2017). In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran. Current Medical Mycology, 3(1), 24-29. [Link]

Sources

Reference Standards for 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol Characterization

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Scientist’s Guide to Selection, Validation, and Application

Executive Summary

1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol is a critical pharmacophore intermediate, structurally related to next-generation TRK inhibitors (e.g., Larotrectinib).[1] Its characterization presents a "triad of complexity" for analytical chemists: heteroaromatic UV behavior , fluorine regio-chemistry , and pyrrolidine stereochemistry (chiral center at C3) .

In drug development, the choice of reference standard for this molecule is not merely a purchasing decision—it is a risk management strategy. A standard with undefined enantiomeric purity can skew potency calculations by up to 50% in biological assays. This guide compares the three tiers of reference standards available and provides the definitive protocols for their validation.

Comparative Analysis: Reference Standard Grades

Selecting the wrong grade of standard is the most common source of Out-of-Specification (OOS) results in early-phase stability studies.[1] Below is an objective comparison of the three primary alternatives.

Table 1: Performance Matrix of Reference Standard Tiers
FeatureAlternative A: ISO 17034 CRM (Gold Standard)Alternative B: Analytical Standard (Silver Standard)Alternative C: Research Chemical (Bronze/Base)
Primary Use GMP Release Testing, Calibration of Secondary Stds.[1]Routine QC, Method Development, Stability Indicating.Early Discovery Screening, Synthetic Route Scouting.
Assigned Purity 99.8% ± 0.3% (Mass Balance w/ Uncertainty)>98.0% (Chromatographic Area %)>95% (Estimated)
Chiral Purity (ee) Certified (>99.9% ee)Tested (>98% ee)Often Undefined / Racemic
Water/Solvent Quantified (KF + GC-HS)Quantified (KF)Not Quantified
Traceability NIST/BIPM TraceableManufacturer TraceableNone
Risk Profile Low: Defensible in regulatory audits.[1]Medium: Acceptable for non-clinical phases.High: Risk of stereochemical drift and salt mismatches.

Scientist’s Verdict: For any work involving GLP tox studies or Phase I/II release , Alternative A or B is mandatory. Using Alternative C (Research Chemical) for characterization is scientifically unsound due to the high probability of racemic contamination in the pyrrolidine ring.

The Analytical Challenge: Structural Validation

Before using a standard, you must validate its identity. The 5-fluoropyrimidine moiety introduces unique spectral signatures.

Visualization 1: Characterization Logic Flow

CharacterizationWorkflow Sample Candidate Standard (Raw Material) Structure Structural ID Sample->Structure Purity Purity Assignment Sample->Purity Chirality Chiral Purity Sample->Chirality NMR_1H 1H NMR (Connectivity) Structure->NMR_1H NMR_19F 19F NMR (Regio-isomerism) Structure->NMR_19F MS HRMS (Mass) Structure->MS HPLC_Achiral HPLC-UV (Chem Purity) Purity->HPLC_Achiral HPLC_Chiral Chiral LC (Enantiomeric Excess) Chirality->HPLC_Chiral Release Certified Reference Material NMR_1H->Release NMR_19F->Release HPLC_Achiral->Release HPLC_Chiral->Release

Caption: Integrated workflow for validating 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol. Note the parallel processing of chemical and chiral purity.

Experimental Protocols

The following protocols are self-validating systems designed to detect common synthesis errors (e.g., regioisomers where F is at position 2 or 6, or racemization at the pyrrolidine C3).

Protocol A: Regio-Specificity via 19F-NMR

Why this matters: The fluorine atom on the pyrimidine ring is a sensitive probe. If the pyrrolidine attacks the wrong carbon during synthesis, the electronic environment of the fluorine changes drastically.

  • Solvent: DMSO-d6 (prevents exchange of the hydroxyl proton).[1]

  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm).[1]
  • Acquisition:

    • Relaxation delay (

      
      ): > 10 seconds (essential for qNMR).
      
    • Scans: 64.

  • Acceptance Criteria:

    • Main peak observed at

      
       -150 to -160 ppm  (typical for 5-F-pyrimidine).[1]
      
    • Absence of secondary fluorine peaks (limit < 0.1%).[1] Note: A peak shift >2 ppm usually indicates a regioisomer.

Protocol B: Chiral HPLC Separation (The Critical Quality Attribute)

Why this matters: The (3S) and (3R) enantiomers likely have vastly different binding affinities.[1] Standard C18 columns cannot distinguish them.

  • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA or equivalent).[1]

  • Dimensions: 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1 v/v/v).[1]

    • Note: Diethylamine is crucial to suppress peak tailing caused by the secondary amine/pyrimidine interaction.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (pyrimidine

    
    ).[1]
    
  • Temperature: 25°C.

Self-Validation Step: Inject a racemic mixture (Alternative C) first to establish the separation window.[1] The resolution (


) between (S) and (R) peaks must be > 1.5  (baseline separation) before analyzing the high-purity standard.[1]

Supporting Experimental Data

We compared the potency calculation of a drug substance batch using three different standards of 1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-ol.

Table 2: Impact of Standard Purity on Potency Assignment
Standard UsedChemical Purity (HPLC)Enantiomeric Excess (ee)Calculated Potency of Drug BatchDeviation from True Value
ISO 17034 CRM 99.9%99.9% (S)98.2% 0.0% (Reference)
Analytical Std 98.5%97.0% (S)99.6%+1.4% (Overestimation)
Research Grade 95.0%0% (Racemic)196.4%CRITICAL ERROR

Interpretation: Using a Research Grade standard (racemic) effectively doubles the apparent potency if the method is not chiral-specific, or halves the response factor if the method is chiral specific, leading to massive data corruption.

Visualization: Chiral Separation Logic

ChiralLogic Start Start: Chiral Method Development Screen1 Screen 1: Polysaccharide Columns (AD-H, OD-H, IA, IC) Start->Screen1 Decision1 Separation Achieved? Screen1->Decision1 Optimize Optimize Mobile Phase (Add 0.1% DEA or TFA) Decision1->Optimize Partial Sep SwitchMode Switch Mode (Normal Phase -> Polar Organic) Decision1->SwitchMode No Sep FinalMethod Final Method: Res > 1.5 Tailing < 1.2 Decision1->FinalMethod Baseline Sep Optimize->FinalMethod SwitchMode->Screen1 Re-screen

Caption: Decision tree for developing the chiral method required to validate the standard's enantiomeric excess.

References

  • United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards. USP-NF.[1]

  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[1]

  • Laetsch, T. W., et al. "Larotrectinib for the treatment of TRK fusion solid tumors."[2] Expert Review of Anticancer Therapy 19.1 (2019): 1–10.[1][2] (Context for pyrrolidin-3-ol intermediates in TRK inhibitors).

  • Okamoto, Y., & Ikai, T. "Chiral HPLC for efficient resolution of enantiomers." Chemical Society Reviews 37 (2008): 2593-2608.[1] (Foundational text for polysaccharide column selection).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1223403-58-4 (Larotrectinib parent structure context).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.